molecular formula C7H13N B7721733 Diallylmethylamine CAS No. 55553-13-4

Diallylmethylamine

Cat. No.: B7721733
CAS No.: 55553-13-4
M. Wt: 111.18 g/mol
InChI Key: WGESLFUSXZBFQF-UHFFFAOYSA-N
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Description

Diallylmethylamine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-prop-2-enylprop-2-en-1-amine
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InChI

InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3
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InChI Key

WGESLFUSXZBFQF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13N
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Related CAS

55553-13-4
Record name Poly(methyldiallylamine)
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DSSTOX Substance ID

DTXSID2062402
Record name N-Methyldiallylamine
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Molecular Weight

111.18 g/mol
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CAS No.

2424-01-3
Record name Diallylmethylamine
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Record name Diallylmethylamine
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Record name 2-Propen-1-amine, N-methyl-N-2-propen-1-yl-
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Record name N-Methyldiallylamine
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Record name N-methyldiallylamine
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Record name DIALLYLMETHYLAMINE
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Foundational & Exploratory

An In-Depth Technical Guide to Diallylmethylamine: Structure, Properties, and Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallylmethylamine (DAMA) is a tertiary amine characterized by the presence of a methyl group and two allyl functionalities attached to a central nitrogen atom. This unique structure imparts a versatile reactivity profile, making it a valuable building block in various fields of synthetic chemistry. Its ability to undergo reactions at the nitrogen center, as well as addition and polymerization reactions via its terminal double bonds, has led to its use as an intermediate in the synthesis of quaternary ammonium salts, polymers, and as a scaffold in the development of more complex molecules. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and key applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is systematically named N-methyl-N,N-diallylamine or N-methyl-N-prop-2-enylprop-2-en-1-amine.[1] Its chemical structure consists of a central nitrogen atom bonded to one methyl group and two allyl (prop-2-enyl) groups.

Molecular Representation

The structure of this compound can be represented in several ways:

  • Molecular Formula: C₇H₁₃N[2]

  • Linear Formula: (CH₂=CHCH₂)₂NCH₃

  • SMILES String: CN(CC=C)CC=C[3]

  • InChI Key: WGESLFUSXZBFQF-UHFFFAOYSA-N[3]

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical and Spectroscopic Properties

This compound is a colorless to yellow, highly flammable liquid with a characteristic amine odor. A comprehensive summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2424-01-3
Molecular Weight 111.18 g/mol
Boiling Point 111-112 °C
Density 0.789 g/mL at 25 °C
Refractive Index (n20/D) 1.43
Flash Point 7 °C (45 °F)
Appearance Colorless to yellow liquid
Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl, methylene, and vinyl protons of the allyl groups. The approximate chemical shifts (δ) are:

    • ~2.2 ppm (singlet, 3H): N-CH₃

    • ~3.0 ppm (doublet, 4H): N-CH₂-CH=CH₂

    • ~5.1-5.2 ppm (multiplet, 4H): -CH=CH₂

    • ~5.7-5.9 ppm (multiplet, 2H): -CH=CH₂

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation with the following approximate chemical shifts (δ):

    • ~42 ppm: N-CH₃

    • ~56 ppm: N-CH₂

    • ~116 ppm: =CH₂

    • ~135 ppm: -CH=

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups:

    • ~3080 cm⁻¹: =C-H stretch (alkene)

    • ~2970, 2800 cm⁻¹: C-H stretch (alkane)

    • ~1640 cm⁻¹: C=C stretch (alkene)

    • ~1450, 1370 cm⁻¹: C-H bend (alkane)

    • ~1150 cm⁻¹: C-N stretch

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound typically shows a molecular ion peak ([M]⁺) at m/z 111. Common fragmentation patterns include the loss of an allyl radical (m/z 70) and subsequent fragmentation of the amine structure.

Synthesis and Handling

Laboratory-Scale Synthesis

A common and efficient method for the synthesis of this compound is the dialkylation of methylamine with an allyl halide, such as allyl chloride, under phase-transfer catalysis conditions.

Diagram 2: Synthesis of this compound

Synthesis_of_this compound Methylamine Methylamine (CH₃NH₂) Reaction + Methylamine->Reaction AllylChloride Allyl Chloride (2 eq.) AllylChloride->Reaction PTC Phase-Transfer Catalyst (e.g., polyglycol-400) PTC->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Product This compound Reaction->Product Reaction Conditions

A schematic workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Phase-Transfer Catalysis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add an aqueous solution of methylamine and a suitable phase-transfer catalyst (e.g., polyglycol-400).

  • Addition of Reagents: While stirring vigorously, slowly add allyl chloride to the reaction mixture. An aqueous solution of a base, such as sodium hydroxide, is co-added to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like GC or TLC.

  • Workup and Purification: After cooling to room temperature, the organic layer is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any remaining product. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield when handling this compound.[3] Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, well-ventilated place away from sources of ignition.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom and the presence of the two terminal alkene functionalities.

Quaternization Reactions

As a tertiary amine, this compound readily undergoes quaternization reactions with alkyl halides to form quaternary ammonium salts. These salts are of interest as monomers for polymerization and as antimicrobial agents.

Example: Synthesis of Diallyldimethylammonium Iodide

This compound can be reacted with methyl iodide to yield diallyldimethylammonium iodide. This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

Diagram 3: Quaternization of this compound

Quaternization_Reaction cluster_reactants Reactants cluster_product Product DAMA This compound QuatSalt Diallyldimethylammonium Iodide DAMA->QuatSalt MeI Methyl Iodide MeI->QuatSalt

Formation of a quaternary ammonium salt from this compound.

Polymerization

The two allyl groups in this compound allow it to act as a monomer in polymerization reactions, particularly radical cyclopolymerization. This process typically involves an intramolecular cyclization step followed by intermolecular propagation, leading to the formation of polymers containing five- or six-membered rings within the polymer backbone.

Protonation of the amine or its conversion to a quaternary ammonium salt often enhances its polymerizability and can lead to the formation of high-molecular-weight, water-soluble polymers. These cationic polyelectrolytes have applications as flocculants in water treatment, in the paper industry, and in cosmetics.

Applications in Drug Development and Medicinal Chemistry

While direct incorporation of the intact this compound moiety into final drug structures is not widely documented, its role as a versatile synthetic intermediate is of significant interest to drug development professionals. The allylamine scaffold is a key structural feature in a class of antifungal agents.

Relevance to Antifungal Agents:

The tertiary allylamine functional group is a crucial pharmacophore for the antifungal activity of drugs like Naftifine and Terbinafine .[4][5][6] These drugs act by inhibiting the enzyme squalene epoxidase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8]

This compound serves as a valuable synthon for creating analogues of these drugs. For instance, one of the allyl groups can be functionalized or replaced, while the other can be retained for subsequent chemical modifications. The methyl group can also be varied. This allows for the systematic exploration of structure-activity relationships (SAR) to develop new antifungal agents with improved efficacy, broader spectrum of activity, or better pharmacokinetic profiles.[4] The synthesis of various naftifine-related allylamine antimycotics has been a subject of medicinal chemistry research, highlighting the importance of the tertiary allylamine core structure.[4][9]

Conclusion

This compound is a reactive and versatile chemical building block with a well-defined set of physicochemical and spectroscopic properties. Its synthesis is readily achievable on a laboratory scale, and its handling requires adherence to strict safety protocols due to its flammable and corrosive nature. The primary utility of this compound in synthetic chemistry lies in its ability to form quaternary ammonium salts and to undergo radical cyclopolymerization. For researchers and professionals in drug development, this compound represents a valuable starting material for the synthesis of novel compounds, particularly in the exploration of new allylamine-based antifungal agents. Its structural features provide a modifiable scaffold for investigating structure-activity relationships, underscoring its potential in the discovery of new therapeutic agents.

References

  • Synthesis of this compound by Phase Transfer Catalysis. (2004). Chinese Journal of Applied Chemistry / Ying Yong Hua Xue, 21(8), 818-818.
  • Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics . Journal of Medicinal Chemistry, 29(1), 112-125. Available at: [Link]

  • US Patent 3,428,685 A: Production of diallylamine. (1969). Google Patents.
  • Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents . (2018). Molecules, 23(11), 2933. Available at: [Link]

  • In vitro antifungal activity of new series of homoallylamines and related compounds with inhibitory properties of the synthesis of fungal cell wall polymers. (2003). Bioorganic & Medicinal Chemistry, 11(7), 1531-1550.
  • Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent. (1985). Antimicrobial Agents and Chemotherapy, 27(4), 662-668.
  • Interpreting C-13 NMR Spectra . (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. (1988). Annals of the New York Academy of Sciences, 544, 46-62.
  • Mass Spectrometry - Fragmentation Patterns . (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Antifungal activity of the allylamine derivative terbinafine in vitro . (1987). Antimicrobial Agents and Chemotherapy, 31(9), 1365-1369. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16.
  • Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines . (2019). ResearchGate. Retrieved January 7, 2026, from [Link]

  • This compound . (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Pharmacology of the allylamines. (1992).
  • 1H NMR Chemical Shifts . (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

  • 13C NMR Chemical Shifts . (n.d.). University of Wisconsin Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • US Patent 10,696,657 B2: Methods and intermediates for preparing therapeutic compounds. (2020). Google Patents.
  • Spin-spin splitting and coupling - Coupling in 1H NMR . (n.d.). Organic Chemistry at CU Boulder. Retrieved January 7, 2026, from [Link]

  • This compound . (n.d.). FDA Global Substance Registration System. Retrieved January 7, 2026, from [Link]

  • 13C NMR Chemical Shifts . (n.d.). Oregon State University. Retrieved January 7, 2026, from [Link]

  • Mass spectrum of dimethylamine . (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry . (2018). Chad's Prep. Video available at: [Link] (Note: A specific video link cannot be provided, but the title and topic are searchable).

  • EP Patent 0389876A1: New process for the synthesis of the N-methyl-3,4-dimethoxyphenylethylamine. (1990). Google Patents.
  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination . (2022). Journal of the American Chemical Society, 144(30), 13589–13595. Available at: [Link]

  • 1H proton nmr spectrum of methylamine . (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

  • Mass spectrum of methylamine . (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens . (2022). Journal of Fungi, 8(12), 1255. Available at: [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diallylmethylamine (CAS No. 2424-01-3)

Abstract

This compound (C₇H₁₃N), CAS Number 2424-01-3, is a tertiary amine characterized by the presence of a methyl group and two allyl functionalities.[1][2] This unique structure imparts a versatile reactivity profile, making it a valuable monomer in polymer science and a strategic building block in advanced organic synthesis.[3] As a 1,6-diene, it readily undergoes free-radical cyclopolymerization, a key feature exploited in the synthesis of functional polyamines with applications ranging from water treatment to advanced materials.[3][4] Its tertiary amine nature allows for quaternization, leading to the formation of diallylmethylammonium salts, which are also important monomer precursors.[5] This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis and purification protocols, core applications with mechanistic insights, a thorough safety and toxicological assessment, and a summary of its key spectroscopic characteristics.

Chemical Identity and Properties

This compound, also known as N-methyl-N,N-diallylamine, is a colorless to yellow liquid.[6] Its bifunctional nature, combining a nucleophilic tertiary amine with two reactive allyl groups, is central to its chemistry.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 2424-01-3[1][7]
Molecular Formula C₇H₁₃N[2][4]
Molecular Weight 111.18 g/mol [1][2]
IUPAC Name N-methyl-N-prop-2-enylprop-2-en-1-amine[2]
Synonyms Methyldiallylamine, N,N-Diallyl methylamine[2]
Appearance Colorless to yellow clear liquid[6]
Boiling Point 111 °C (lit.)[1][7]
Density 0.789 g/mL at 25 °C (lit.)[1][7]
Refractive Index (n20/D) 1.43 (lit.)[1][7]
Flash Point 7.2 °C (45.0 °F) - closed cup[1][7]
SMILES CN(CC=C)CC=C[1][7]
InChI Key WGESLFUSXZBFQF-UHFFFAOYSA-N[1][7]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the N-alkylation of methylamine with an allyl halide, such as allyl chloride. The primary challenge in this synthesis is controlling the extent of alkylation; over-alkylation can lead to the formation of the quaternary ammonium salt, while incomplete reaction leaves starting materials. The use of a phase transfer catalyst is reported to facilitate this reaction effectively.

Representative Synthesis Protocol: N-Alkylation of Methylamine

This protocol describes a generalized procedure for the synthesis of this compound based on established chemical principles.

Causality: The reaction proceeds via nucleophilic substitution (Sₙ2), where the nitrogen atom of methylamine attacks the electrophilic methylene carbon of allyl chloride. Stoichiometric control is crucial. Using a slight excess of methylamine can help minimize the formation of the triallylmethylammonium quaternary salt. The addition of a phase transfer catalyst (PTC) like polyglycol-400 is key when using an aqueous solution of methylamine, as it facilitates the transfer of the amine reactant into the organic phase where the allyl chloride resides, thereby increasing the reaction rate.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain a nitrogen atmosphere.

  • Charging Reagents: Charge the flask with an aqueous solution of methylamine (e.g., 40% solution, ~2.2 equivalents) and a phase transfer catalyst such as polyglycol-400 (0.05 equivalents).

  • Addition of Allyl Chloride: Begin vigorous stirring and add allyl chloride (2.0 equivalents) dropwise via the dropping funnel over 2-3 hours. The reaction is exothermic; maintain the temperature between 30-40 °C using an ice bath as needed.

  • Reaction: After the addition is complete, heat the mixture to 50-60 °C and maintain for 4-6 hours, monitoring the reaction progress by GC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Add a concentrated solution of sodium hydroxide to neutralize any hydrochloride salts and to separate the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or dichloromethane.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 111 °C.[1]

Purification Strategies

For high-purity applications, residual primary (allylamine) or secondary (diallylamine) amines may need to be removed.

  • Fractional Distillation: As described above, this is the most common method for purifying this compound on a laboratory and industrial scale.

  • Acid/Base Extraction: This classic method can separate tertiary amines from primary and secondary amines. By carefully adjusting the pH of an aqueous solution, the different basicities of the amines can be exploited for selective extraction into an organic solvent.[1]

  • Adsorbent-Based Purification: Passing a solution of the crude amine in an organic solvent through a column of activated aluminum oxide or silica gel can effectively remove more polar impurities like primary and secondary amines or their salts.[5][7] For challenging separations, amine-functionalized silica can be used in flash chromatography to minimize the strong acid-base interactions that cause peak tailing on standard silica gel.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process methylamine Aqueous Methylamine reaction N-Alkylation (Exothermic, 50-60°C) methylamine->reaction allyl_chloride Allyl Chloride allyl_chloride->reaction ptc Phase Transfer Catalyst (e.g., Polyglycol-400) ptc->reaction workup Basification (NaOH) & Phase Separation reaction->workup extraction Solvent Extraction workup->extraction purification Fractional Distillation extraction->purification product Pure this compound purification->product Cyclopolymerization Monomer This compound Monomer Radical1 Initial Radical (Linear) Monomer->Radical1 Addition Polymer Polymer Chain (Pyrrolidinium units) Initiator Radical Initiator (R•) Initiator->Monomer Initiation Radical2 Cyclized Radical (Pyrrolidine Ring) Radical1->Radical2 Intramolecular Cyclization Radical2->Monomer Propagation Radical2->Polymer Chain Growth

Caption: Mechanism of this compound cyclopolymerization.

Building Block in Organic Synthesis

The tertiary amine functionality makes this compound a useful precursor for various functional molecules.

  • Synthesis of Quaternary Ammonium Salts: It reacts readily with alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride) to form diallylalkylmethylammonium quaternary salts. [5]These salts are important monomers themselves, used to create polyelectrolytes with applications as biocides, antistatic agents, and flocculants.

  • Intermediate for Coatings and Adhesives: this compound serves as an intermediate in the production of specialty coatings and adhesives, where its functional groups can be used to tune the properties and enhance the stability of the final formulations. [3] While direct applications in drug synthesis are not widely documented, its structural motifs are relevant. Allylic amines are crucial building blocks for many biologically active molecules and pharmaceuticals. [8]The diallylmethylamino group could be used as a precursor to more complex heterocyclic systems or as a functional handle for further chemical modification in a drug discovery context.

Safety and Toxicology

This compound is a hazardous chemical that requires strict safety protocols for handling. It is classified as a highly flammable liquid and is corrosive, capable of causing severe skin burns and eye damage. [1][2]

Table 2: GHS Hazard Classification
ClassificationCodeDescriptionSource(s)
Flammable LiquidsH225Highly flammable liquid and vapor[1][2]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1][2]
Acute Toxicity (Oral)H302Harmful if swallowed[2]
Acute Toxicity (Dermal)H312Harmful in contact with skin[2]
Hazardous to Aquatic EnvironmentH412Harmful to aquatic life with long lasting effects[2]

Handling and Storage:

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles with a face shield, and a respirator with an appropriate filter (e.g., type ABEK) is mandatory. [7]* Ventilation: Handle only in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials. [7]It is classified under Storage Class 3 (Flammable liquids). [1]* Fire Safety: Use dry chemical, CO₂, or alcohol-resistant foam for fire-fighting. Water spray may be ineffective but can be used to cool containers.

Toxicological Profile: While specific toxicological studies for this compound are limited, extensive data exists for the closely related structural analog, diallylamine (CAS 124-02-7), which provides a strong basis for assessing its potential toxicity. Diallylamine is classified as toxic upon oral and dermal exposure and is highly corrosive. [9]The lowest reported acute oral LD₅₀ in rats for diallylamine is 316 mg/kg, and the acute dermal LD₅₀ in rabbits is 280 mg/kg. [9]It is a severe skin and respiratory irritant. [9]Given the structural similarity, this compound should be handled with the assumption that it possesses a comparable or identical toxicological profile.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of this compound. The key expected features are summarized below.

Table 3: Summary of Spectroscopic Data
TechniqueKey Features and Expected Values
¹H NMR - -N-CH₃ (s): ~2.2 ppm- -N-CH₂- (d): ~3.0 ppm- =CH₂ (m): ~5.1-5.2 ppm- -CH= (m): ~5.7-5.9 ppm
¹³C NMR - -N-CH₃: ~42 ppm- -N-CH₂-: ~56 ppm- =CH₂: ~117 ppm- -CH=: ~135 ppm
FTIR (Neat) - C-H stretch (sp³): ~2800-3000 cm⁻¹- C-H stretch (sp²): ~3080 cm⁻¹- C=C stretch: ~1645 cm⁻¹- C-H bend (=CH₂ wag): ~920 and 995 cm⁻¹
Mass Spec (EI) - Molecular Ion (M⁺): m/z = 111- Base Peak (α-cleavage): m/z = 70 ([M - C₃H₅]⁺) or m/z = 96 ([M - CH₃]⁺)

Interpretation Rationale:

  • NMR: The chemical shifts are dictated by the electronic environment. The protons and carbons directly attached to the electron-withdrawing nitrogen atom are deshielded and appear downfield. The distinct signals for the methyl, methylene, and vinyl groups allow for unambiguous structural confirmation.

  • FTIR: The spectrum is characterized by the C=C stretching vibration of the allyl groups and the out-of-plane C-H bending bands that are typical for terminal alkenes. [10]The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms its identity as a tertiary amine.

  • Mass Spectrometry: In electron ionization mass spectrometry, tertiary amines undergo characteristic α-cleavage, where the bond beta to the nitrogen atom is broken. This results in the loss of a radical and the formation of a resonance-stabilized iminium cation. For this compound, the loss of an allyl radical (C₃H₅•) is a likely fragmentation pathway. [2]

Conclusion

This compound is a versatile chemical intermediate whose value is derived from its unique combination of a tertiary amine and two polymerizable allyl groups. Its primary application lies in polymer chemistry, where it serves as a key monomer for producing functional polyamines via cyclopolymerization, a process greatly enhanced by monomer protonation to achieve high molecular weights. It is also a precursor to various quaternary ammonium salts used in material science. The handling of this compound requires stringent safety measures due to its flammability and corrosivity. This guide provides the foundational knowledge for researchers and developers to safely and effectively utilize this compound in their scientific endeavors.

References

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An In-depth Technical Guide to the Physical Properties of N-methyldiallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of N-methyldiallylamine (CAS No. 2424-01-3). As a key intermediate in various chemical syntheses, a thorough understanding of its physical characteristics is paramount for researchers and professionals in drug development and materials science. This document collates and analyzes critical data, including physicochemical parameters, spectral characteristics, and safe handling protocols, to serve as an essential resource for laboratory and industrial applications.

Introduction and Molecular Overview

N-methyldiallylamine, also known as N-methyl-N-(prop-2-en-1-yl)prop-2-en-1-amine, is a tertiary amine featuring a central nitrogen atom bonded to a methyl group and two allyl groups.[1][2] This structure imparts a unique combination of reactivity and physical properties, making it a valuable building block in organic synthesis. Its utility spans from the creation of polymers and flocculants to its role as an intermediate in the synthesis of quaternary ammonium compounds with diverse industrial applications.[3]

An accurate understanding of its physical properties is not merely academic; it is fundamental to its practical application. Properties such as boiling point, density, and solubility dictate the choice of reaction conditions, purification methods, and appropriate storage and handling procedures. This guide aims to provide a detailed and referenced compilation of these properties, supported by experimental considerations and safety data.

Physicochemical Properties

The physical state and behavior of N-methyldiallylamine under various conditions are defined by its physicochemical properties. It typically presents as a colorless to light yellow liquid with a characteristic amine-like odor.[2]

Table 1: Key Physicochemical Data for N-methyldiallylamine
PropertyValueReference(s)
Molecular Formula C₇H₁₃N[2]
Molecular Weight 111.18 g/mol [2]
Boiling Point 111 °C (at 760 mmHg)[2][3][4]
Melting Point -88 °C
Density 0.789 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.430[3]
Vapor Pressure 25.6 hPa at 20 °C[2]
Flash Point 7 °C (45 °F)[2][4]
pKa (Predicted) 8.01 ± 0.50[2]

Causality Behind the Properties:

  • The relatively low boiling point for its molecular weight is characteristic of tertiary amines, which, unlike primary and secondary amines, cannot engage in intermolecular hydrogen bonding as hydrogen bond donors. Their volatility is primarily dictated by weaker van der Waals forces and dipole-dipole interactions.

  • The density, being less than that of water, is typical for small, aliphatic amines.

  • The predicted pKa suggests that N-methyldiallylamine is a weak base, a common feature of alkylamines.

Solubility Profile

The solubility of a compound is a critical parameter for its use in various solvent systems for reactions, extractions, and formulations. N-methyldiallylamine's solubility is governed by its molecular structure, which includes both nonpolar alkyl and allyl groups and a polar tertiary amine group.

  • Water Solubility: N-methyldiallylamine is reported to be soluble in water.[3] This is attributed to the ability of the lone pair of electrons on the nitrogen atom to act as a hydrogen bond acceptor with water molecules.

  • Organic Solvents: As a compound with significant hydrocarbon character, it is expected to be miscible with a wide range of common organic solvents, such as ethanol, diethyl ether, acetone, and toluene. This miscibility is driven by favorable London dispersion forces between the alkyl and allyl groups of the amine and the organic solvent molecules.

While detailed quantitative solubility data is not extensively published, the general principle of "like dissolves like" provides a reliable guide for solvent selection.

Spectral Analysis

Spectroscopic data is indispensable for the identification and characterization of N-methyldiallylamine. The following sections detail the expected features in key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals corresponding to the methyl and allyl protons.

  • Allyl Protons: The vinyl protons (CH=CH₂) will appear in the downfield region, typically between 5.0 and 6.0 ppm, with complex splitting patterns due to geminal and vicinal coupling. The methylene protons adjacent to the nitrogen (-N-CH₂-) will be found further upfield, likely in the range of 2.9-3.1 ppm, and will show coupling to the adjacent vinyl protons.

  • Methyl Protons: The protons of the methyl group (-N-CH₃) will appear as a singlet in the upfield region, typically around 2.2 ppm, as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the different carbon environments.

  • Alkene Carbons: The carbons of the C=C double bond will resonate in the downfield region, typically between 115 and 140 ppm.

  • Aliphatic Carbons: The methylene carbons adjacent to the nitrogen (-N-CH₂) will appear in the range of 50-60 ppm, while the methyl carbon (-N-CH₃) will be found further upfield, typically around 40-45 ppm.

Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of N-methyldiallylamine will lack the characteristic N-H stretching bands seen in primary and secondary amines (around 3300-3500 cm⁻¹). Key expected absorption bands include:

  • C-H Stretching: Alkenyl C-H stretching will be observed just above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹), while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=C Stretching: A characteristic absorption for the carbon-carbon double bond of the allyl groups will be present in the region of 1640-1650 cm⁻¹.

  • C-N Stretching: The C-N stretching vibration for a tertiary aliphatic amine will show a medium to weak band in the 1000-1250 cm⁻¹ region.

  • =C-H Bending: Out-of-plane bending vibrations for the vinyl group will give rise to strong bands in the 910-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), N-methyldiallylamine will produce a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (111.18). A key feature of the mass spectra of amines is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

The fragmentation pattern is typically dominated by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium cation. For N-methyldiallylamine, a prominent fragmentation pathway would involve the loss of an allyl radical (•CH₂CH=CH₂) to form a fragment ion with m/z 70.

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the reliable use of N-methyldiallylamine. The following are standardized, step-by-step methodologies for key experiments.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at ambient pressure.

Methodology:

  • Place approximately 0.5 mL of N-methyldiallylamine into a small test tube containing a magnetic stir bar.

  • Position the test tube in a heating block on a stirrer hotplate.

  • Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.

  • Gently stir and heat the sample until it boils and a ring of refluxing condensate is observed on the inner wall of the test tube.

  • Adjust the heating so that the reflux ring is stable at the level of the thermometer bulb.

  • Record the stable temperature as the boiling point. It is crucial to also record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

BoilingPointSetup cluster_heating Heating & Stirring cluster_glassware Apparatus hotplate Stirrer Hotplate heating_block Heating Block test_tube Test Tube with N-methyldiallylamine & Stir Bar heating_block->test_tube heat transfer test_tube->test_tube thermometer Thermometer thermometer->test_tube measures vapor temp.

Caption: Workflow for micro-reflux boiling point determination.

Density Measurement (Pycnometer Method)

This gravimetric method provides a highly accurate density value.

Methodology:

  • Thoroughly clean and dry a pycnometer (a small glass flask of a known volume).

  • Weigh the empty, dry pycnometer (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it (m₂).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with N-methyldiallylamine at the same temperature and weigh it (m₃).

  • The density (ρ) of N-methyldiallylamine is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

DensityMeasurement start Start weigh_empty Weigh empty pycnometer (m1) start->weigh_empty fill_water Fill with water and weigh (m2) weigh_empty->fill_water dry_pycnometer Empty and dry pycnometer fill_water->dry_pycnometer fill_sample Fill with sample and weigh (m3) dry_pycnometer->fill_sample calculate Calculate Density ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water fill_sample->calculate end End calculate->end

Caption: Step-by-step workflow for density determination using a pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance and is a valuable parameter for purity assessment.

Methodology:

  • Ensure the prisms of the Abbe refractometer are clean.

  • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Place a few drops of N-methyldiallylamine onto the lower prism.

  • Close the prisms and allow the sample to reach thermal equilibrium with the instrument (typically 20 °C).

  • Adjust the light source and the refractometer controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Read the refractive index value from the instrument's scale.

Safety, Handling, and Storage

N-methyldiallylamine is a flammable and corrosive liquid, and appropriate safety precautions are essential.

  • Hazards: It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[2]

  • Handling: Always handle N-methyldiallylamine in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids. Recommended storage temperature is between 2-8°C.[2]

Conclusion

This technical guide has provided a detailed examination of the key physical properties of N-methyldiallylamine. The compiled data on its physicochemical characteristics, spectral profile, and solubility, combined with standardized experimental protocols, offers a robust resource for scientists and researchers. A comprehensive understanding and application of this information are critical for the safe and effective use of N-methyldiallylamine in both research and industrial contexts.

References

  • This cit
  • PubChem. (n.d.). Diallylmethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tradeindia. (n.d.). N-methyldiallylamine Cas No: 2424-01-3. Retrieved from [Link]

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An In-depth Technical Guide to Diallylmethylamine: Molecular Characteristics and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on the molecular properties, characterization, and applications of diallylmethylamine.

Introduction: The Significance of this compound in Modern Chemistry

This compound, a tertiary amine, is a valuable building block in organic synthesis. Its unique structure, featuring a central nitrogen atom bonded to a methyl group and two allyl groups, provides reactive sites for a variety of chemical transformations. This makes it a precursor in the synthesis of polymers and quaternary ammonium salts, which have applications in various fields, including materials science and pharmaceuticals.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of this compound is crucial for its effective application in research and development.

Molecular Formula and Structure

The chemical formula for this compound is C₇H₁₃N.[1][2][3][4] This formula indicates that each molecule is composed of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom. The linear formula is often represented as (CH₂=CHCH₂)₂NCH₃.[5]

The structure consists of a central nitrogen atom covalently bonded to one methyl group and two allyl groups. The allyl groups contain carbon-carbon double bonds, which are key to the reactivity of the molecule.

Caption: Molecular structure of this compound.

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions. Based on its atomic composition, the molecular weight is calculated as follows:

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)131.00813.104
Nitrogen (N)114.00714.007
Total 111.188

The accepted molecular weight of this compound is approximately 111.18 g/mol .[1][3][5] Minor variations to 111.19 g/mol may be noted depending on the source.[2]

Physicochemical Properties
PropertyValueSource
CAS Number 2424-01-3[1][3][5]
Density 0.789 g/mL at 25 °C[4][5]
Boiling Point 111 °C[4][5]
Refractive Index n20/D 1.43[5]
Appearance Colorless to yellow clear liquid[2]

Synthesis and Reactivity

This compound is typically synthesized through the reaction of methylamine with allyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of methylamine attacks the electrophilic carbon of allyl chloride.

The presence of the two allyl groups makes this compound a versatile synthon. The double bonds can undergo various reactions, including polymerization, hydrogenation, and addition reactions. The lone pair of electrons on the nitrogen atom allows it to act as a base or a nucleophile, making it a key intermediate in the synthesis of more complex molecules. For instance, it can be used to synthesize diallyldimethylammonium iodide, diallylethylmethylammonium bromide, and diallylbenzylmethylammonium chloride.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential to confirm its purity and structure. The following are standard analytical techniques employed for this purpose.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

  • The sample is introduced into the mass spectrometer, typically using a direct infusion or gas chromatography (GC-MS) inlet.

  • The molecules are ionized, commonly using electron ionization (EI) for GC-MS.

  • The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Results: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (m/z ≈ 111.18). The fragmentation pattern will provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

  • A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is placed in an NMR tube.

  • The NMR spectra are acquired on a spectrometer.

Expected Results:

  • ¹H NMR: The spectrum will show distinct signals for the methyl protons, the methylene protons adjacent to the nitrogen, the vinylic protons, and the methylene protons of the allyl group. The chemical shifts, integration, and coupling patterns will confirm the connectivity of the atoms.

  • ¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Caption: Workflow for Synthesis and Characterization.

Applications in Research and Drug Development

The dimethylamine (DMA) moiety, of which this compound is a derivative, is a significant pharmacophore in medicinal chemistry.[6][7] DMA derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[6][7] The ability to modify the this compound scaffold allows for the synthesis of novel compounds with potential therapeutic applications.

The reactive allyl groups can be functionalized to attach the molecule to larger drug delivery systems or to create prodrugs, enhancing the pharmacokinetic properties of active pharmaceutical ingredients.[6]

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature. A thorough understanding of its molecular weight, formula, and physicochemical properties is fundamental for its application in synthesis and materials science. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring the quality and reliability of research outcomes. Its potential as a building block in the development of new therapeutic agents highlights its importance in the field of drug discovery.

References

  • This compound | C7H13N | CID 75501. (n.d.). PubChem. Retrieved from [Link]

  • Diallyl methylamine. (2024, April 9). ChemBK. Retrieved from [Link]

  • This compound. (n.d.). GSRS. Retrieved from [Link]

  • Diarylmethylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Diallylamine | C6H11N | CID 31279. (n.d.). PubChem. Retrieved from [Link]

  • diallylamine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). RSC Publishing. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). PubMed Central. Retrieved from [Link]

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synthesis of Diallylmethylamine from methylamine and allyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Diallylmethylamine from Methylamine and Allyl Chloride

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable tertiary amine intermediate. The procedure detailed herein involves the N-alkylation of methylamine with allyl chloride. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, emphasizes critical safety protocols, and offers field-proven insights into process optimization and troubleshooting, tailored for researchers and professionals in chemical and pharmaceutical development.

Strategic Overview: The N-Alkylation Pathway and Its Challenges

This compound serves as a key building block in the synthesis of various quaternary ammonium salts and polymers.[1][2] The most direct and common laboratory-scale synthesis is the nucleophilic substitution reaction between methylamine and allyl chloride.[3][4] This reaction, while straightforward in principle, is a classic example of competitive N-alkylation, which presents the primary challenge in this synthesis: controlling the degree of alkylation.

The core of the process is a series of SN2 reactions where the nucleophilic nitrogen of the amine attacks the electrophilic carbon of allyl chloride.[5][6] The reaction proceeds in stages:

  • Primary to Secondary Amine: Methylamine reacts with one equivalent of allyl chloride to form N-allylmethylamine.

  • Secondary to Tertiary Amine: The resulting N-allylmethylamine, being more nucleophilic than the starting methylamine, readily reacts with a second equivalent of allyl chloride to yield the target molecule, this compound.[7]

  • Tertiary to Quaternary Ammonium Salt: The desired product, this compound, can further react with allyl chloride to form an undesired over-alkylation product, triallylmethylammonium chloride.[8][9]

The inherent increase in nucleophilicity with each alkylation step means that the reaction can easily "run away," leading to a mixture of mono-, di-, and tri-allylated products.[7][10] Therefore, careful control of stoichiometry, temperature, and reaction time is paramount to maximizing the yield of the desired tertiary amine.

Reaction Pathway Diagram

Reaction_Mechanism cluster_1 cluster_2 cluster_3 MA Methylamine (Primary Amine) AC1 + Allyl Chloride AMA N-Allylmethylamine (Secondary Amine) MA->AMA SN2 Reaction HCl1 - HCl AC2 + Allyl Chloride DMA This compound (Tertiary Amine) [TARGET] AMA->DMA SN2 Reaction (Faster) HCl2 - HCl AC3 + Allyl Chloride QA Triallylmethylammonium Chloride (Quaternary Salt) DMA->QA Over-alkylation (Menshutkin Reaction)

Caption: Sequential SN2 alkylation of methylamine with allyl chloride.

Safety as a Self-Validating System

A protocol's trustworthiness is directly linked to its inherent safety. Both primary reactants in this synthesis are hazardous and demand rigorous safety measures. Failure to adhere to these protocols invalidates the experimental procedure.

Substance CAS Number Key Hazards Mandatory Precautions
Methylamine (40% in water) 74-89-5Highly flammable, causes severe skin burns and eye damage, harmful if inhaled, respiratory irritant.[11][12][13][14][15]Work in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. Ensure eyewash and safety shower are accessible. Keep away from ignition sources.
Allyl Chloride 107-05-1Highly flammable liquid and vapor, toxic if swallowed or inhaled, causes skin irritation, suspected of causing cancer.[16][17]Work in a certified chemical fume hood. Use personal protective equipment as above. Store in a cool, well-ventilated area away from heat and ignition sources.[18] Handle with care to avoid vapor inhalation.

Emergency Response: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[19] In case of inhalation, move to fresh air.[20]

Detailed Experimental Protocol

This protocol is designed to favor the formation of the tertiary amine by carefully controlling the addition of the alkylating agent to an excess of the amine base.

Reagents and Equipment
Reagents Equipment
Methylamine (40% solution in water)1 L three-neck round-bottom flask
Allyl Chloride (98%+)Mechanical stirrer
Sodium Hydroxide (NaOH)Addition funnel
Diethyl Ether (or other suitable extraction solvent)Condenser with gas outlet to a scrubber
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Thermometer
Hydrochloric Acid (HCl, concentrated)Heating mantle with temperature controller
Separatory funnel
Rotary evaporator
Distillation apparatus with fractionating column
Step-by-Step Synthesis Workflow
  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, addition funnel, and condenser. Ensure the setup is in a fume hood. The gas outlet from the condenser should be connected to a scrubber containing dilute acid to neutralize any escaping methylamine vapor.

  • Charging the Reactor: Charge the flask with a 40% aqueous solution of methylamine. Begin stirring and cool the flask in an ice-water bath to 0-5 °C. The use of excess methylamine serves a dual purpose: it acts as the nucleophile and as the base to neutralize the HCl generated during the reaction, driving the equilibrium forward.

  • Allyl Chloride Addition: Slowly add allyl chloride dropwise from the addition funnel over a period of 2-3 hours. Causality: A slow, controlled addition is critical to maintain a low concentration of the alkylating agent relative to the amine. This minimizes the chance of the newly formed secondary amine (allylmethylamine) competing with the more abundant primary amine (methylamine) for the allyl chloride, thereby reducing over-alkylation. Maintaining a low temperature helps to manage the exothermic nature of the reaction and suppress side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours to ensure the reaction goes to completion.

  • Work-up - Quenching and Neutralization: Cool the reaction mixture again in an ice bath. Carefully add a concentrated solution of sodium hydroxide. Causality: This step ensures that all amine products are in their free base form and neutralizes any remaining ammonium hydrochloride salts, facilitating their extraction into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The remaining liquid is the crude product mixture.

Experimental Workflow Diagram

Workflow Setup 1. Assemble Reactor (Flask, Stirrer, Funnel, Condenser) Charge 2. Charge with Methylamine Solution Cool to 0-5 °C Setup->Charge Add 3. Add Allyl Chloride Dropwise (2-3 hours) Charge->Add React 4. Stir at Room Temperature (12-16 hours) Add->React Workup 5. Basify with NaOH React->Workup Extract 6. Extract with Diethyl Ether Workup->Extract Dry 7. Dry & Evaporate Solvent Extract->Dry Purify 8. Fractional Distillation Dry->Purify Analyze 9. Characterize Product (GC-MS, NMR) Purify->Analyze

Caption: Step-by-step experimental workflow for this compound synthesis.

Purification by Fractional Distillation

The crude product is a mixture of the desired this compound along with unreacted N-allylmethylamine and potentially triallylamine. Fractional distillation is the most effective method for purification.

Compound Boiling Point (°C) Rationale for Separation
N-Allylmethylamine64-66[21]Lower boiling point allows it to be removed as the first fraction.
This compound (Product) 111 Collected as the main fraction at its characteristic boiling point.
Triallylamine150-151Higher boiling point; will remain in the distillation flask after the product has been collected.

Procedure:

  • Set up a fractional distillation apparatus with a suitable column (e.g., Vigreux).

  • Carefully heat the crude mixture.

  • Collect the fractions at their respective boiling points, monitoring the head temperature closely.

  • The fraction collected at ~111 °C will be the purified this compound.

Analytical Characterization

The identity and purity of the final product must be confirmed using modern analytical techniques.

Technique Expected Result for this compound
GC-MS A major peak at the characteristic retention time for this compound. The mass spectrum should show the molecular ion peak (m/z = 111) and characteristic fragmentation patterns.[22][23]
¹H NMR - ~2.2 ppm (singlet, 3H): N-CH₃ protons. - ~3.0 ppm (doublet, 4H): N-CH₂ protons adjacent to the double bond. - ~5.1 ppm (multiplet, 4H): =CH₂ terminal vinyl protons. - ~5.8 ppm (multiplet, 2H): -CH= internal vinyl proton.
¹³C NMR - ~42 ppm: N-CH₃ carbon. - ~58 ppm: N-CH₂ carbon. - ~117 ppm: =CH₂ carbon. - ~135 ppm: =CH carbon.[24][25]
Refractive Index n20/D ≈ 1.430 - 1.432

Troubleshooting and Optimization

Problem Probable Cause Solution
Low Yield of Tertiary Amine Significant over-alkylation to the quaternary salt.Ensure slow, controlled addition of allyl chloride. Maintain a significant molar excess of methylamine. Avoid high reaction temperatures.
Product Contaminated with Secondary Amine Incomplete reaction.Increase the reaction time or slightly increase the amount of allyl chloride used (monitor by GC to avoid excess). Ensure efficient stirring.
Poor Separation during Distillation Inefficient distillation column; products have relatively close boiling points.Use a longer fractionating column or a packed column (e.g., Raschig rings) to increase the number of theoretical plates. Perform the distillation slowly to allow for proper equilibration.
Alternative Strategy Direct alkylation is difficult to control.For a cleaner synthesis, though more steps are involved, diallylamine can be prepared from diallylcyanamide followed by methylation.[26][27] This avoids the competitive alkylation issue.

Conclusion

The synthesis of this compound via the direct alkylation of methylamine with allyl chloride is a fundamentally important yet challenging transformation that requires a deep understanding of reaction kinetics and safety protocols. The propensity for over-alkylation is the principal obstacle to achieving high yields. By implementing meticulous control over reaction parameters—specifically, stoichiometry, temperature, and rate of addition—and employing rigorous purification and analytical validation, researchers can reliably and safely produce high-purity this compound for further application.

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An In-depth Technical Guide to N-methyl-N-(prop-2-en-1-yl)prop-2-en-1-amine (Diallylmethylamine)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(prop-2-en-1-yl)prop-2-en-1-amine, commonly known as Diallylmethylamine, is a tertiary amine featuring two reactive allyl groups. This unique structural combination makes it a versatile chemical intermediate with significant potential in polymer chemistry and as a building block for more complex molecular architectures. Its ability to undergo both amine-centric reactions, such as quaternization, and allyl-group-centric reactions, like radical polymerization and various addition chemistries, renders it a subject of interest for materials science and synthetic organic chemistry. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, with a focus on field-proven insights and methodologies.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its handling, application, and analysis. Its identity is established by its IUPAC name, CAS registry number, and key physical constants.

Table 1: Core Properties of this compound [1]

PropertyValue
IUPAC Name N-methyl-N-(prop-2-en-1-yl)prop-2-en-1-amine
Common Synonyms This compound, Methyldiallylamine, N-Methyldiallylamine
CAS Number 2424-01-3
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Appearance Colorless to Yellow Liquid
Boiling Point 111 °C (lit.)
Density 0.789 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.43 (lit.)
Flash Point 7.2 °C (45.0 °F) - closed cup

Section 2: Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the dialkylation of methylamine with an allyl halide. The use of phase-transfer catalysis (PTC) is a robust methodology that facilitates the reaction between the aqueous amine and the organic halide, leading to high yields and simplifying the workup procedure.[2][3]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes a reliable method for the synthesis of this compound from methylamine and allyl chloride, employing a quaternary ammonium salt as a phase-transfer catalyst.

1. Reagents and Equipment:

  • Aqueous Methylamine (40 wt. % in H₂O)

  • Allyl Chloride

  • Tetrabutylammonium Bromide (TBAB)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Toluene

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle and temperature controller

2. Step-by-Step Procedure:

  • Reaction Setup: In the three-necked flask, combine aqueous methylamine and an equivalent amount of toluene. Begin vigorous stirring to create a biphasic mixture.

  • Catalyst Addition: Add a catalytic amount (2-5 mol%) of tetrabutylammonium bromide (TBAB) to the mixture. The TBAB will facilitate the transfer of the deprotonated amine to the organic phase.[4]

  • Base and Alkylating Agent Addition: Gently heat the mixture to 50-60°C. Concurrently, add allyl chloride (2.2 equivalents) and the 50% sodium hydroxide solution dropwise from the dropping funnel over a period of 1-2 hours. The hydroxide maintains a high concentration of the free amine nucleophile.

  • Reaction Monitoring: Maintain the temperature and vigorous stirring. The reaction progress can be monitored by GC-MS analysis of aliquots from the organic layer to observe the disappearance of monoallylated intermediates and the appearance of the desired product. The reaction is typically complete within 3-5 hours.

  • Workup and Isolation: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 111 °C to yield pure this compound.

Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask: Aq. Methylamine + Toluene B Add Catalyst: Tetrabutylammonium Bromide (TBAB) A->B Vigorous Stirring C Heat to 50-60°C B->C D Dropwise Addition: Allyl Chloride + 50% NaOH C->D E Monitor by GC-MS (3-5 hours) D->E Maintain T & Stirring F Cool & Separate Organic Layer E->F G Wash with H₂O/Brine & Dry (MgSO₄) F->G H Rotary Evaporation G->H I Fractional Distillation (Collect at 111°C) H->I J Pure this compound I->J caption Figure 1. Experimental workflow for the synthesis of this compound.

Caption: Figure 1. Experimental workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized product. Below are the expected spectroscopic signatures for this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentCausality
¹H NMR ~5.8m=CH -Vinylic proton, deshielded by the double bond.
~5.1mCH₂ =Terminal vinylic protons.
~3.0d-N-CH₂ -Allylic protons adjacent to the electron-withdrawing nitrogen atom.
~2.2s-N-CH₃ Methyl protons on the nitrogen.
¹³C NMR ~135CC H=CH₂Vinylic carbon, deshielded.
~117CH₂CH=C H₂Terminal vinylic carbon.
~58CH₂-N-C H₂-Allylic carbon attached to nitrogen.
~42CH₃-N-C H₃Methyl carbon attached to nitrogen.

FTIR Spectroscopy: The infrared spectrum provides confirmation of key functional groups.[5]

  • ~3080 cm⁻¹: =C-H stretch, characteristic of the vinylic C-H bonds.

  • 2970-2800 cm⁻¹: C-H alkane stretches from the methyl and methylene groups.

  • ~1645 cm⁻¹: C=C stretch of the allyl groups.

  • ~1420 cm⁻¹: CH₂ scissoring.

  • ~1150 cm⁻¹: C-N stretch, characteristic of a tertiary amine.

  • 995 & 915 cm⁻¹: =C-H bending (out-of-plane), confirming the terminal alkene.

Mass Spectrometry (Electron Ionization): The fragmentation pattern is dictated by the stability of the resulting carbocations, with alpha-cleavage being a dominant pathway for amines.[6][7][8]

  • m/z 111: Molecular ion [M]⁺.

  • m/z 96 ([M-15]⁺): Loss of the methyl group (•CH₃), a common fragmentation.

  • m/z 70: Result of alpha-cleavage with loss of an allyl radical (•CH₂CH=CH₂), forming a stable, resonance-stabilized iminium cation. This is often the base peak.

  • m/z 41: Allyl cation [CH₂=CHCH₂]⁺.

Section 4: Chemical Reactivity and Key Transformations

This compound's reactivity is governed by its tertiary amine and two allyl functionalities.

Reactions at the Nitrogen Center: Quaternization

The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with electrophiles like alkyl halides to form quaternary ammonium salts.[9][10] These salts are valuable as monomers, catalysts, and biocides.

Protocol: Synthesis of Diallyldimethylammonium Chloride

  • In a pressure-rated vessel, dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile or methanol.

  • Cool the solution in an ice bath.

  • Bubble methyl chloride gas through the solution or add liquid methyl chloride (1.1 eq.) carefully.

  • Seal the vessel and allow it to warm to room temperature, then heat to 50-70 °C.

  • Monitor the reaction for the consumption of the starting amine.

  • Upon completion, cool the vessel and vent any excess pressure. The product often precipitates and can be collected by filtration, or the solvent can be removed under vacuum.

Reactions of the Allyl Groups: Radical Polymerization

The allyl groups can participate in radical polymerization to form polyamines. However, this process is often complicated by degradative chain transfer, where a radical abstracts an allylic hydrogen from a monomer molecule. This creates a highly stable, resonance-delocalized allyl radical that is slow to re-initiate polymerization, typically resulting in low molecular weight oligomers.[11][12]

Mitigation Strategy: Polymerization in an acidic medium can overcome this challenge. Protonation of the amine nitrogen makes the abstraction of the allylic hydrogen less favorable, thus suppressing degradative chain transfer and enabling the formation of high-molecular-weight polymers.[12]

G cluster_reactivity Key Reactivity Pathways cluster_quat Quaternization cluster_poly Radical Polymerization DAMA This compound QuatSalt Quaternary Ammonium Salt DAMA->QuatSalt + R-X (Alkyl Halide) Polymer Poly(this compound) DAMA->Polymer Radical Initiator + Acid (e.g., TFA) Oligomer Low MW Oligomers DAMA->Oligomer Radical Initiator (Neutral Conditions) caption Figure 2. Major reaction pathways for this compound.

Caption: Figure 2. Major reaction pathways for this compound.

Section 5: Applications in Scientific Research and Drug Development

While not a direct pharmaceutical agent itself, this compound serves as a versatile chemical building block. Its derivatives have applications across multiple scientific domains.[13][14][15]

  • Polymer and Materials Science: The primary application is in the synthesis of polymers. Cationic polymers derived from the quaternized monomers of this compound are used as flocculants in water treatment, components in ion-exchange resins, and as antistatic agents. The development of high-molecular-weight polymers has also been explored for applications in membranes.[11]

  • Intermediate for Quaternary Ammonium Compounds (Quats): It is a precursor to a wide range of "quat" structures. By varying the quaternizing agent (e.g., benzyl chloride, long-chain alkyl bromides), compounds with tailored properties can be synthesized for use as phase-transfer catalysts, surfactants, and antimicrobial agents.

  • Building Block in Synthetic Chemistry: In the context of drug development, the true value of a molecule like this compound lies in its potential as a scaffold. The two allyl groups can be functionalized orthogonally (i.e., one at a time) or together through reactions like hydroboration-oxidation, ozonolysis, or Heck coupling to introduce new functional groups. This allows for the rapid construction of complex, polyfunctional molecules that can be screened for biological activity. The tertiary amine core can be maintained or used as a handle for further modification, making it a useful starting point in a discovery pipeline.

Section 6: Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

Table 3: GHS Hazard and Safety Information

CategoryInformation
Pictograms GHS02 (Flame), GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage.
Precautionary Statements P210: Keep away from heat, sparks, open flames. P280: Wear protective gloves/clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Chemical safety goggles, face shield, flame-retardant antistatic protective clothing, nitrile rubber gloves.

References

  • Kabanov, V. A., et al. "Synthesis of high-molecular-weight polyamine by radical polymerization of N,N-diallyl-N-methylamine." ResearchGate. [Link]

  • Timofeeva, L. M., et al. "Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers." ResearchGate. [Link]

  • National Toxicology Program. "Nomination Background: Diallylamine (CASRN: 124-02-7)." ntp.niehs.nih.gov. [Link]

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  • ResearchGate. FTIR spectra of DMY (A), HSPC (B), DMY-HSPC COM(C) and PM (D). [Link]

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  • Google Patents. PROCEDURE FOR CONTINUOUS QUATERNIZATION OF TERTIARY AMINES WITH A RENT HALOGENURE.
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  • MDPI. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. [Link]

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A Comprehensive Technical Guide to Diallylmethylamine: Physicochemical Properties, Analysis, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of diallylmethylamine (CAS No. 2424-01-3), a tertiary amine of significant interest in polymer chemistry and synthetic applications. The document details its core physicochemical properties, namely boiling point and density, and presents authoritative, step-by-step protocols for their experimental determination. Causality behind experimental choices, safety protocols for handling this flammable and corrosive compound, and its applications are discussed to provide a holistic resource for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound, systematically named N-methyl-N-prop-2-enylprop-2-en-1-amine, is a tertiary amine featuring a central nitrogen atom bonded to one methyl group and two allyl groups.[1] Its molecular structure, containing reactive alkene functionalities, makes it a valuable monomer and intermediate in chemical synthesis.[2] Specifically, it serves as a precursor in the synthesis of various quaternary ammonium salts and functional polymers. Research has focused on its polymerization to create high-molecular-weight polyamines, which have applications as corrosion inhibitors and in the development of materials like proton exchange membranes.[2] While amines are crucial pharmacophores in many FDA-approved drugs due to their ability to interact with biological targets, this compound's primary role is currently centered on materials science and as a synthetic building block rather than a direct therapeutic agent.[3][4][5]

This guide will focus on two of its fundamental physical properties: boiling point and density. Accurate determination of these properties is critical for process design, safety assessments, and quality control in any research or industrial setting.

Physicochemical Properties of this compound

The essential physical and chemical identifiers for this compound are summarized below. These values are compiled from authoritative chemical suppliers and databases and represent typical specifications.

PropertyValueSource(s)
CAS Number 2424-01-3[6][7][8][9]
Molecular Formula C₇H₁₃N[9]
Molecular Weight 111.18 g/mol [10]
Appearance Colorless to yellow clear liquid[6][9]
Boiling Point 111-112 °C (at standard atmospheric pressure)[6][10]
Density 0.789 g/mL at 25 °C[10][11]
Refractive Index n20/D 1.43 (lit.)[10][11]
Flash Point 7.2 °C (45.0 °F) - closed cup[11]

Experimental Determination of Physicochemical Properties

The following sections detail standardized, reliable methodologies for the laboratory determination of boiling point and density. The choice of method is guided by principles of accuracy, sample economy, and adherence to internationally recognized standards.

Protocol for Boiling Point Determination (Siwoloboff Method)

The determination of a boiling point is fundamentally the measurement of the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] For small sample volumes, the method according to Siwoloboff, often conducted in a Thiele tube, is highly efficient and accurate.[12][13]

Causality of Method Choice: This micro-method is selected for its minimal sample requirement (less than 0.5 mL), which is advantageous when working with synthesized or expensive materials.[13] The principle relies on trapping the substance's vapor to accurately identify the temperature at which its vapor pressure equals the atmospheric pressure, providing a sharp, reproducible endpoint.[13]

Experimental Protocol:

  • Sample Preparation: Place approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a Durham tube).

  • Capillary Tube Insertion: Take a capillary tube (sealed at one end) and insert it into the liquid, open-end down. The inverted capillary tube will act as a vapor reservoir.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer's bulb.

  • Heating: Suspend the assembly in a Thiele tube filled with a high-boiling, transparent heat-transfer fluid (e.g., mineral oil). The Thiele tube's design ensures uniform heating via convection.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Endpoint Determination: Continue heating until a continuous, rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been displaced by the this compound vapor and the liquid is at a temperature just above its boiling point.

  • Cooling and Measurement: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13] This occurs precisely when the external atmospheric pressure overcomes the vapor pressure of the cooling liquid.

  • Barometric Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction should be applied.

Protocol for Density Determination (Oscillating U-Tube Method)

Density is a fundamental property defined as mass per unit volume.[8] The oscillating U-tube method, standardized by ASTM D4052, is a highly precise and rapid technique for liquid density determination.[6][7][8]

Causality of Method Choice: This method is chosen for its high precision, small sample volume requirement (approx. 1-2 mL), and speed.[8][10] The instrument directly relates the oscillation frequency of a U-shaped tube to the mass (and therefore density) of the sample it contains, minimizing operator-dependent errors associated with traditional pycnometry.[10]

Experimental Protocol:

  • Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions. This typically involves running measurements with two standards of known density that bracket the expected density of the sample, such as dry air and deionized water.

  • Temperature Equilibration: Set the instrument's measurement cell to the desired temperature (e.g., 25.0 °C). Allow the instrument to stabilize.

  • Sample Introduction: Introduce approximately 1-2 mL of this compound into the measurement cell using a syringe, ensuring no air bubbles are present.[8] The presence of bubbles will significantly alter the measured oscillation period and lead to inaccurate results.[7]

  • Measurement: Initiate the measurement. The instrument will electronically excite the U-tube, causing it to oscillate. It measures the period of oscillation and, based on the calibration data, calculates and displays the density.

  • Data Recording: Record the density value once the reading is stable.

  • Cleaning: Following the measurement, thoroughly flush the cell with an appropriate solvent (e.g., isopropanol followed by acetone) and dry it completely with a stream of air to prepare for the next sample.

Experimental Workflow Visualization

The logical flow for determining the key physical properties of this compound is illustrated below. This workflow emphasizes the sequential nature of sample preparation, instrumental analysis, and data validation.

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Property Determination cluster_2 Phase 3: Data Finalization a Obtain this compound Sample b Review Safety Data Sheet (SDS) (Flammable, Corrosive) a->b c Don Personal Protective Equipment (PPE) b->c d Density Measurement (ASTM D4052) c->d Proceed to Analysis e Boiling Point Measurement (Siwoloboff/Thiele Tube) c->e Proceed to Analysis f Record Density Value (e.g., g/mL at 25°C) d->f g Record Boiling Point Value (Correct for Pressure) e->g h Compile Technical Data Sheet f->h Consolidate Data g->h Consolidate Data

Caption: Workflow for Physicochemical Property Determination.

Safety and Handling

This compound is classified as a highly flammable liquid and is corrosive, causing severe skin burns and eye damage.[6] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[11] A lab coat or chemical-resistant apron is also required.[11]

  • Ventilation: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][14]

  • Ignition Sources: this compound is highly flammable with a low flash point. All potential ignition sources (open flames, hot plates, sparks, static discharge) must be eliminated from the work area.[15][16] Use grounded equipment to prevent static buildup.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][11] Keep away from incompatible materials such as strong oxidizing agents and acids.[15]

  • Spill Response: In case of a spill, evacuate the area and eliminate ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite).[15] Do not use combustible absorbents. Collect the absorbed material in a sealed container for proper waste disposal.[6]

Conclusion

This guide has provided a detailed overview of the key physicochemical properties of this compound, with a focus on its boiling point and density. By following the standardized, validated protocols outlined herein, researchers can ensure the generation of accurate and reproducible data. The emphasis on the causality behind methodological choices and strict adherence to safety and handling procedures provides a comprehensive framework for the effective and safe utilization of this versatile chemical intermediate in a laboratory setting.

References

  • ANSI Webstore. (n.d.). ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved from [Link]

  • OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Induchem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Ayalytical. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Retrieved from [Link]

  • iTeh Standards. (n.d.). ASTM D4052-18 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Storemasta. (2023). How Do You Handle Chemicals That Are Flammable and Corrosive?. Retrieved from [Link]

  • More Science on the LVC. (2019). Safe handling of Corrosive and Flammable Chemical Regents. Retrieved from [Link]

  • ASTM International. (2009). ASTM D5399-09 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high‐molecular‐weight polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved from [Link]

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solubility of Diallylmethylamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Diallylmethylamine in Organic Solvents

Foreword for the Modern Researcher

In the landscape of chemical synthesis and drug development, understanding the fundamental physicochemical properties of reagents is not merely academic—it is the bedrock of process optimization, formulation design, and ultimately, successful discovery. This compound, a tertiary amine with significant utility as a building block, presents a case study in the importance of solubility profiling. This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide you with the theoretical framework, practical insights, and robust experimental methodologies required to master the solubility characteristics of this compound. We will delve into the causality behind its behavior in various solvent systems and equip you with a self-validating protocol to generate precise, reliable solubility data where public information is scarce.

This compound: A Physicochemical Overview

This compound (CAS No. 2424-01-3) is an unsaturated tertiary amine.[1][2] Its molecular structure, featuring two allyl groups and one methyl group attached to a central nitrogen atom, dictates its physical and chemical behavior.

  • Molecular Formula: C₇H₁₃N[1]

  • Molecular Weight: 111.18 g/mol [2]

  • Appearance: Colorless to yellow clear liquid[1]

  • Density: Approximately 0.789 g/mL at 25 °C[2]

  • Boiling Point: 111 °C[2]

The presence of the nitrogen atom's lone pair of electrons makes this compound a Lewis base, while the allyl groups provide sites for further chemical modification. Crucially, as a tertiary amine, it lacks a hydrogen atom directly bonded to the nitrogen, preventing it from acting as a hydrogen bond donor, a key factor influencing its solubility profile.[3]

The Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[4] This interaction is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key factors are:

  • Van der Waals Forces: The nonpolar allyl and methyl groups (C₇H₁₃) constitute a significant portion of the molecule. These hydrocarbon regions will interact favorably with nonpolar and weakly polar organic solvents through London dispersion forces.[4]

  • Dipole-Dipole Interactions: The C-N bonds introduce a degree of polarity, allowing for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: While this compound cannot donate hydrogen bonds, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[5] This allows for interaction with polar protic solvents like alcohols.

Compared to primary or secondary amines, the solubility of tertiary amines like this compound is distinct. The absence of hydrogen-bond donation reduces its solubility in highly polar, protic solvents like water, while its relatively large hydrophobic structure enhances its affinity for nonpolar organic solvents.[3][6]

Predicted Solubility Profile of this compound

Solvent Class Example Solvents Predicted Solubility Justification for Prediction
Nonpolar Aliphatic Hexane, HeptaneHigh / Miscible Dominated by favorable Van der Waals interactions between the solvent and the amine's alkyl/allyl groups. "Like dissolves like."[4]
Nonpolar Aromatic Toluene, BenzeneHigh / Miscible Similar to aliphatic solvents, with strong Van der Waals forces driving solubility.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh / Miscible These solvents have dipole moments that can interact with the polar C-N bonds of the amine. The lack of strong hydrogen bonding in the solvent makes it compatible with the amine's structure.
Polar Protic Ethanol, Methanol, IsopropanolModerate to High The solvent can act as a hydrogen bond donor to the nitrogen's lone pair, facilitating dissolution.[5] However, the large hydrophobic portion of this compound may limit miscibility compared to smaller amines.
Chlorinated Dichloromethane (DCM)High / Miscible DCM is a weakly polar solvent that is an excellent solvent for many organic compounds.
Highly Polar Dimethyl Sulfoxide (DMSO)Moderate DMSO is a strong polar aprotic solvent. While it can engage in dipole-dipole interactions, the significant nonpolar character of this compound may limit perfect miscibility.

Important Note: Aliphatic amines can be incompatible with certain chlorinated solvents like carbon tetrachloride and chloroform.[5] While this compound is a tertiary amine and less reactive, preliminary compatibility testing is always advised.

Experimental Protocol for Quantitative Solubility Determination

To establish definitive solubility data, a rigorous experimental approach is necessary. The following protocol describes an isothermal equilibrium method, a reliable technique for determining the saturation solubility of a compound in a given solvent.[7]

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment
  • This compound (>97% purity)[2]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Volumetric flasks and pipettes for standard and sample preparation

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation prep_vial 1. Add excess this compound to a vial add_solvent 2. Add known volume of solvent prep_vial->add_solvent seal_vial 3. Securely cap the vial add_solvent->seal_vial equilibrate 4. Agitate at constant temperature (e.g., 24-48h) seal_vial->equilibrate settle 5. Allow solids to settle equilibrate->settle filter 6. Filter supernatant with syringe filter settle->filter dilute 7. Dilute sample to known volume filter->dilute analyze 8. Analyze concentration via GC-FID dilute->analyze calculate 9. Calculate solubility from concentration and dilution factor analyze->calculate

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. An excess is visually confirmed when an undissolved liquid phase of the amine remains after agitation.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent any solvent evaporation.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can be run to confirm the minimum time to equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, remove the vial from the shaker and let it stand at the same temperature to allow the undissolved amine to settle.

    • Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe.

    • Immediately pass the supernatant through a chemically compatible 0.22 µm syringe filter into a volumetric flask. This step is critical to remove any undissolved micro-droplets.

    • Dilute the filtered sample to a suitable concentration with the same solvent. The concentration should fall within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated and calibrated GC-FID method.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (g/L) = C × DF Where:

      • C is the concentration of the diluted sample determined by GC analysis (in g/L).

      • DF is the dilution factor (Total volume of diluted sample / Volume of supernatant taken).

Safety Considerations

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

  • Flammability: It is a highly flammable liquid with a low flash point of approximately 7.2 °C.[2][8] Keep away from heat, sparks, and open flames.

  • Corrosivity: The compound causes severe skin burns and eye damage.[2][8][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.

  • Toxicity: May be harmful if swallowed or in contact with skin.[9][10]

Always consult the most recent Safety Data Sheet (SDS) before handling.[10][11][12][13]

Conclusion

While a comprehensive public database of quantitative solubility for this compound is limited, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of organic chemistry. It is anticipated to be highly soluble in nonpolar and polar aprotic organic solvents, with moderate to high solubility in polar protic solvents. For researchers and drug development professionals requiring precise data, the provided isothermal equilibrium protocol offers a robust, self-validating framework for generating reliable solubility profiles. This foundational knowledge is indispensable for optimizing reaction conditions, developing purification strategies, and designing stable formulations.

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  • This compound 97%. Sigma-Aldrich.

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The Dual Reactivity of Allyl Groups in Diallylmethylamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Synthetic Potential of a Versatile Building Block

Diallylmethylamine, a tertiary amine bearing two reactive allyl functionalities, represents a molecule of significant interest to researchers in polymer chemistry, materials science, and synthetic organic chemistry. The strategic positioning of its reactive centers—the nucleophilic nitrogen atom and the electrophilic allyl groups—offers a rich and diverse chemical landscape for the synthesis of a wide array of functional molecules and macromolecules. This guide provides an in-depth exploration of the reactivity of the allyl groups in this compound, offering both fundamental mechanistic insights and practical, field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively utilize this versatile building block in their research endeavors.

Foundational Principles: Understanding the Electronic and Steric Landscape

The reactivity of the allyl groups in this compound is fundamentally governed by the interplay of electronic and steric factors. The electron-donating nature of the methyl group and the nitrogen atom increases the electron density of the allyl double bonds, making them susceptible to electrophilic attack. However, the nitrogen lone pair can also participate in reactions, influencing the overall reactivity profile of the molecule.

The spatial arrangement of the two allyl groups allows for unique intramolecular reactions, most notably cyclopolymerization, leading to the formation of five- and six-membered rings within a polymer backbone.[1] This propensity for cyclization is a key feature that distinguishes this compound from its monoallyl counterparts.

Key Reactions of the Allyl Groups: Mechanisms and Protocols

The allyl groups of this compound are amenable to a variety of chemical transformations. This section details the mechanisms and provides robust experimental protocols for the most significant of these reactions.

Radical Cyclopolymerization: From Monomer to Functional Polymer

Radical-induced cyclopolymerization is arguably the most significant reaction of this compound, yielding soluble, linear polymers containing predominantly five-membered pyrrolidinium rings.[1][2] A critical challenge in the polymerization of allyl monomers is degradative chain transfer, where a propagating radical abstracts a hydrogen atom from an allyl group of a monomer molecule. This forms a stable, resonance-delocalized allyl radical that is slow to re-initiate polymerization, resulting in low molecular weight polymers.[3]

Expert Insight: The key to achieving high molecular weight poly(this compound) lies in the suppression of this degradative chain transfer. By protonating the nitrogen atom with an acid, the electron-withdrawing effect of the ammonium group reduces the stability of the resulting allyl radical, thereby favoring propagation over chain transfer.[3] This seemingly simple step is a critical experimental choice that transforms an inefficient oligomerization into a robust polymerization.

Figure 1: Radical Cyclopolymerization of this compound.

Experimental Protocol: Radical Cyclopolymerization of this compound Hydrochloride

  • Monomer Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water to a concentration of 2 M. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.0 eq) with stirring.

  • Reaction Setup: Transfer the this compound hydrochloride solution to a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiator Addition: Under a positive pressure of an inert gas (e.g., nitrogen or argon), add a freshly prepared aqueous solution of a water-soluble radical initiator, such as ammonium persulfate (APS) or 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50) (typically 1-3 mol% relative to the monomer).

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time (typically 4-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of vinyl proton signals) or dilatometry.

  • Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by pouring the aqueous solution into a large excess of a non-solvent, such as acetone or methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove unreacted monomer and initiator fragments. Dry the polymer under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.

Thiol-Ene "Click" Reaction: A Gateway to Functional Materials

The allyl groups of this compound readily participate in thiol-ene "click" reactions, which involve the radical-mediated addition of a thiol across the double bond.[4][5] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it a powerful tool for surface modification, hydrogel formation, and the synthesis of well-defined macromolecules.

Expert Insight: The thiol-ene reaction with this compound can be initiated either photochemically or thermally. Photoinitiation offers excellent spatial and temporal control, which is advantageous for applications such as photolithography and 3D printing. Thermal initiation is often simpler to implement for bulk modifications. The choice of initiator and reaction conditions should be tailored to the specific application and the sensitivity of the substrates.

Figure 2: Radical-mediated Thiol-Ene Reaction with this compound.

Experimental Protocol: Photoinitiated Thiol-Ene Reaction with this compound

  • Reagent Preparation: In a quartz reaction vessel, dissolve this compound (1.0 eq), a thiol-containing compound (2.0 eq, to ensure complete reaction of both allyl groups), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in a suitable solvent (e.g., THF, acetonitrile, or methanol). The concentration should be adjusted to ensure good light penetration.

  • Degassing: Sparge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Irradiation: While stirring, expose the reaction mixture to a UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature (often room temperature).

  • Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy (disappearance of the allyl proton signals and the thiol proton signal) or by FTIR spectroscopy (disappearance of the S-H stretching band).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove the excess thiol and initiator byproducts.

Catalytic Hydroamination: Atom-Economical C-N Bond Formation

Catalytic hydroamination, the addition of an N-H bond across a C=C double bond, is a highly atom-economical method for the synthesis of more complex amines.[6][7] While intermolecular hydroamination of this compound's allyl groups is challenging, intramolecular variants or reactions with activated amines can be achieved using appropriate transition metal catalysts.

Expert Insight: The regioselectivity of hydroamination (Markovnikov vs. anti-Markovnikov addition) is a key consideration and is often dictated by the choice of catalyst and ligand. For this compound, the directing effect of the tertiary amine can influence the regiochemical outcome in intramolecular reactions.

Figure 3: General Catalytic Cycle for Hydroamination.

Experimental Protocol: Intramolecular Hydroamination of a this compound Derivative (Conceptual)

Note: This is a generalized protocol, and specific conditions will depend on the catalyst system and substrate.

  • Substrate Synthesis: Prepare a this compound derivative with a primary or secondary amine tethered to the methyl group.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the this compound derivative (1.0 eq), the chosen catalyst (e.g., a rhodium or iridium complex, 1-5 mol%), and a suitable ligand (if required).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene, THF) to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or NMR spectroscopy. Upon completion, cool the reaction, remove the solvent, and purify the product by column chromatography.

Ring-Closing Metathesis (RCM): Synthesis of Unsaturated Nitrogen Heterocycles

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic olefins, catalyzed by ruthenium complexes such as Grubbs' catalysts.[8][9] By first protecting the nitrogen of this compound (e.g., as a tosylamide or carbamate), RCM can be employed to synthesize N-methyl-2,5-dihydro-1H-pyrrole derivatives.

Expert Insight: The success of RCM is highly dependent on the choice of catalyst and reaction conditions. Second- and third-generation Grubbs' catalysts are generally more active and have a broader substrate scope than the first-generation catalyst. The reaction is typically run in a non-coordinating solvent like dichloromethane or toluene, and the removal of the ethylene byproduct can help drive the reaction to completion.

Figure 4: Ring-Closing Metathesis of an N-Protected this compound.

Experimental Protocol: Ring-Closing Metathesis of N-Tosyl-N-methyl-diallylamine

  • Substrate Synthesis: Synthesize N-tosyl-N-methyl-diallylamine from this compound and p-toluenesulfonyl chloride.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-tosyl-N-methyl-diallylamine (1.0 eq) in dry, degassed dichloromethane to a concentration of 0.05-0.1 M.

  • Catalyst Addition: Add a solution of a second-generation Grubbs' catalyst (1-5 mol%) in a small amount of dichloromethane to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired dihydropyrrole.

Analytical Characterization: A Guide to Spectroscopic and Chromatographic Techniques

Thorough characterization of this compound and its reaction products is essential for confirming structures and assessing purity. The following table summarizes key analytical data.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) FTIR (cm⁻¹)
This compound [10]5.85-5.75 (m, 2H, -CH=), 5.15-5.05 (m, 4H, =CH₂), 3.05 (d, 4H, -NCH₂-), 2.20 (s, 3H, N-CH₃)135.5 (-CH=), 116.5 (=CH₂), 58.0 (-NCH₂-), 42.0 (N-CH₃)3078 (C-H, =CH₂), 2975, 2805 (C-H, alkane), 1643 (C=C stretch), 995, 915 (C-H bend, vinyl)
Poly(this compound Hydrochloride) Broad signals: 3.5-2.5 (br m, pyrrolidinium ring protons), 2.8 (br s, N-CH₃)Broad signals: ~60-50, ~45-35 (pyrrolidinium ring carbons), ~48 (N-CH₃)3400 (br, N-H⁺), 2950 (C-H stretch), 1630 (N-H bend), 1470 (CH₂ bend)
Thiol-Ene Adduct (with e.g., 1-butanethiol) Signals corresponding to the newly formed thioether and the disappearance of vinyl protons.Signals for the new C-S bond and the saturated alkyl chain.Disappearance of the S-H stretch (~2550 cm⁻¹) and C=C stretch (~1643 cm⁻¹).
RCM Product (N-Tosyl-N-methyl-2,5-dihydro-1H-pyrrole) Signals for the endocyclic double bond protons and the methylene protons of the pyrrole ring.Signals for the sp² and sp³ carbons of the dihydropyrrole ring.Absence of the acyclic vinyl group signals and presence of bands characteristic of the tosyl group.

Analytical Workflow for Polymer Characterization

Figure 5: A typical analytical workflow for the characterization of polymers derived from this compound.

Conclusion and Future Outlook

This compound is a molecule with a rich and varied reactivity profile, centered on its two allyl groups. The ability to control its polymerization to form high molecular weight polymers through the strategic suppression of degradative chain transfer opens up numerous applications in areas such as flocculants, ion-exchange resins, and drug delivery systems.[1][11] Furthermore, the accessibility of the allyl groups to other powerful transformations like thiol-ene reactions, hydroamination, and ring-closing metathesis makes this compound a valuable and versatile platform for the synthesis of complex nitrogen-containing molecules and functional materials.

As a Senior Application Scientist, I encourage the research community to continue to explore the synthetic potential of this remarkable building block. The development of new catalytic systems for the selective functionalization of its allyl groups, and the exploration of the properties of novel polymers and materials derived from it, will undoubtedly lead to exciting advancements across the chemical sciences.

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Methodological & Application

The Versatility of Diallylmethylamine in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Diallylmethylamine as a Versatile Building Block

This compound (DAMA), a tertiary amine with two reactive allyl groups, has emerged as a valuable monomer in the synthesis of functional polymers. Its unique structure allows for the creation of a diverse range of polymeric architectures, from linear and branched polymers to crosslinked hydrogels. The presence of the amine group provides a handle for further functionalization and imparts pH-responsiveness, making DAMA-based polymers particularly attractive for biomedical applications such as drug and gene delivery. This guide provides an in-depth exploration of the use of this compound in polymer synthesis, offering detailed protocols and insights for researchers and professionals in drug development and material science.

The Challenge and Solution in this compound Polymerization

The direct free-radical polymerization of DAMA is often hindered by a process known as degradative chain transfer. This occurs when a growing polymer radical abstracts an allylic hydrogen from a monomer molecule, leading to the formation of a stable, less reactive monomer radical and terminating the polymer chain growth prematurely. This typically results in the formation of low molecular weight oligomers.

The key to overcoming this challenge lies in the protonation of the amine group. By conducting the polymerization in an acidic medium or by polymerizing a pre-formed salt of DAMA, such as N,N-diallyl-N-methylammonium trifluoroacetate, the electron-withdrawing effect of the protonated amine group deactivates the allylic hydrogens towards abstraction. This strategic approach suppresses degradative chain transfer, enabling the synthesis of high molecular weight poly(this compound).

Part 1: Synthesis of High Molecular Weight Poly(this compound) via Radical Polymerization

This section details the protocol for the synthesis of high molecular weight poly(this compound) through free-radical polymerization of its hydrochloride salt.

Protocol 1: Free-Radical Polymerization of this compound Hydrochloride

Materials:

  • This compound (DAMA)

  • Concentrated Hydrochloric Acid (HCl)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or Ammonium Persulfate (APS) (Initiator)

  • Deionized (DI) water

  • Methanol

  • Diethyl ether

  • Dialysis tubing (MWCO 1 kDa)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen inlet

  • Oil bath

Procedure:

  • Monomer Salt Preparation: In a round-bottom flask, dissolve this compound in DI water. Cool the solution in an ice bath and slowly add an equimolar amount of concentrated HCl with stirring.

  • Degassing: Place the flask in an oil bath and equip it with a condenser and a nitrogen inlet. Bubble nitrogen through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiation: While maintaining a nitrogen atmosphere, add the radical initiator (e.g., V-50 or APS) to the solution. The amount of initiator will influence the final molecular weight of the polymer. A typical monomer-to-initiator molar ratio is in the range of 100:1 to 500:1.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 50-70 °C for V-50 or APS) and stir for a predetermined time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals of the monomer.

  • Purification: After the reaction is complete, cool the solution to room temperature. Purify the polymer by dialysis against DI water for 2-3 days to remove unreacted monomer, initiator fragments, and low molecular weight oligomers.

  • Isolation: Lyophilize the dialyzed polymer solution to obtain the pure poly(this compound hydrochloride) as a white solid.

Characterization:

  • ¹H NMR Spectroscopy: Confirm the polymer structure by the disappearance of monomer vinyl peaks and the appearance of broad polymer backbone signals.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the synthesized polymer.[1][2][3]

Part 2: Controlled Polymerization of this compound using RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique to synthesize polymers with well-defined molecular weights and narrow molecular weight distributions. This protocol outlines the RAFT polymerization of a this compound salt.

Protocol 2: RAFT Polymerization of Diallylmethylammonium Trifluoroacetate

Materials:

  • Diallylmethylammonium trifluoroacetate (DAMA-TFA) monomer (synthesized by reacting DAMA with trifluoroacetic acid)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (Initiator)

  • 1,4-Dioxane (solvent)

  • Methanol

  • Diethyl ether

  • Schlenk flask with a magnetic stir bar

  • Nitrogen line

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the DAMA-TFA monomer, RAFT agent (e.g., CPADB), and initiator (e.g., ACVA) in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the polymerization and should be carefully chosen based on the desired molecular weight. A typical ratio is 100:1:0.2.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (typically 70-80 °C). Stir the reaction for the specified time (e.g., 12-24 hours).

  • Quenching and Precipitation: To stop the polymerization, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.

  • Purification and Isolation: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of methanol and re-precipitate into diethyl ether to further purify it. Dry the final polymer under vacuum to a constant weight.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the structure and determine the monomer conversion.

  • GPC: To determine the molecular weight and PDI. A linear evolution of molecular weight with conversion and a low PDI (typically < 1.3) are indicative of a controlled polymerization process.[1][2][3]

Part 3: Applications in Drug Delivery

The cationic nature and biocompatibility of poly(this compound) make it an excellent candidate for drug delivery applications. It can form nanoparticles that encapsulate and protect therapeutic agents, facilitating their delivery to target sites.

Protocol 3: Preparation of Drug-Loaded Poly(this compound) Nanoparticles

Materials:

  • Poly(this compound hydrochloride)

  • Model hydrophobic drug (e.g., Doxorubicin)

  • Triethylamine (for deprotonation)

  • Acetone

  • DI water

  • Dialysis tubing (MWCO 10 kDa)

  • Probe sonicator

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of poly(this compound hydrochloride) in DI water. Add a slight excess of triethylamine to deprotonate the amine groups, rendering the polymer more hydrophobic.

  • Drug Loading: Dissolve the hydrophobic drug in a water-miscible organic solvent like acetone. Add the drug solution dropwise to the polymer solution while stirring vigorously. The hydrophobic drug will begin to partition into the forming hydrophobic cores of the self-assembling polymer chains.

  • Nanoparticle Formation: Gently stir the mixture for several hours to allow for the encapsulation of the drug and the formation of stable nanoparticles.

  • Solvent Removal and Purification: Remove the organic solvent by evaporation under reduced pressure. Purify the nanoparticle suspension by dialysis against DI water for 24 hours to remove unloaded drug and any remaining organic solvent.

  • Characterization:

    • Particle Size and Zeta Potential: Use DLS to determine the size distribution and surface charge of the drug-loaded nanoparticles.

    • Drug Loading Content and Encapsulation Efficiency: To determine the amount of encapsulated drug, lyse a known amount of the nanoparticle suspension and measure the drug concentration using UV-Vis spectrophotometry. The drug loading content (DLC) and encapsulation efficiency (EE) can be calculated using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

  • Dialysis tubing (MWCO corresponding to the drug's molecular weight)

  • Shaking incubator

Procedure:

  • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS at the desired pH.

  • Place the entire setup in a shaking incubator at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Part 4: this compound-Based Hydrogels

DAMA can be copolymerized with a crosslinking agent to form hydrogels. These three-dimensional polymer networks can absorb and retain large amounts of water, making them suitable for applications in tissue engineering, wound dressing, and as matrices for controlled drug release.

Protocol 5: Synthesis of a this compound-Based Hydrogel

Materials:

  • This compound hydrochloride

  • N,N'-Methylenebis(acrylamide) (MBA) or other suitable crosslinker

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • DI water

  • Molds (e.g., between two glass plates with a spacer)

Procedure:

  • Pre-gel Solution Preparation: In a beaker, dissolve the this compound hydrochloride monomer and the crosslinker (e.g., MBA, typically 1-5 mol% with respect to the monomer) in DI water.

  • Degassing: Deoxygenate the solution by bubbling nitrogen through it for 20-30 minutes.

  • Initiation and Gelation: Add the initiator (APS) and the accelerator (TEMED) to the pre-gel solution. Quickly pour the solution into the molds and allow the polymerization and crosslinking to proceed at room temperature. Gelation should occur within a few minutes to an hour.

  • Purification: After gelation, immerse the hydrogel in a large volume of DI water for several days, changing the water frequently, to remove unreacted monomers, initiator, and accelerator.

Protocol 6: Characterization of Hydrogel Swelling Behavior

Procedure:

  • Cut the purified hydrogel into pre-weighed samples of a defined shape (e.g., discs or squares).

  • Immerse the samples in DI water or a buffer solution of a specific pH.

  • At regular time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them.

  • Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (SR) can be calculated as:

    • SR = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Visualizations

Workflow for Radical Polymerization of this compound Hydrochloride

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification & Isolation DAMA This compound DAMA_HCl This compound Hydrochloride Solution DAMA->DAMA_HCl HCl Hydrochloric Acid HCl->DAMA_HCl Degassing Degassing (N2) DAMA_HCl->Degassing Initiator Add Initiator (e.g., V-50) Degassing->Initiator Polymerization Heat and Stir (e.g., 60°C, 24h) Initiator->Polymerization Dialysis Dialysis vs. DI Water Polymerization->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Polymer Poly(this compound hydrochloride) Lyophilization->Polymer

Caption: Workflow for the synthesis of poly(this compound hydrochloride).

Mechanism of Overcoming Degradative Chain Transfer

G cluster_0 Without Protonation cluster_1 With Protonation Growing_Chain_1 Growing Polymer Radical DCT Degradative Chain Transfer (DCT) Growing_Chain_1->DCT Monomer_1 DAMA Monomer Monomer_1->DCT Stable_Radical Stable Monomer Radical DCT->Stable_Radical Terminated_Chain Terminated Polymer DCT->Terminated_Chain Propagation Propagation Growing_Chain_2 Growing Polymer Radical Growing_Chain_2->Propagation Monomer_2 Protonated DAMA Monomer Monomer_2->Propagation Continued_Growth Continued Polymer Growth Propagation->Continued_Growth

Caption: Protonation suppresses degradative chain transfer, favoring propagation.

Quantitative Data Summary

ParameterProtocol 1: Radical PolymerizationProtocol 2: RAFT PolymerizationProtocol 5: Hydrogel Synthesis
Monomer This compound HClDiallylmethylammonium TFAThis compound HCl
Initiator V-50 or APSACVAAPS
Crosslinker --N,N'-Methylenebis(acrylamide)
Typical Monomer:Initiator 100:1 to 500:1100:0.2 (with RAFT agent)100:1
Typical Temperature 50-70 °C70-80 °CRoom Temperature
Typical Reaction Time 24 hours12-24 hours< 1 hour (gelation)
Expected PDI > 1.5< 1.3-

Conclusion

This compound is a highly versatile monomer that, with the appropriate synthetic strategies, can be used to create a wide array of functional polymers. By understanding and controlling the polymerization process, particularly through the protonation of the amine group, researchers can access high molecular weight polymers suitable for advanced applications. The protocols provided in this guide offer a starting point for the synthesis and characterization of DAMA-based polymers for drug delivery and hydrogel formation. Further optimization of these methods will undoubtedly lead to the development of novel materials with tailored properties for a range of scientific and therapeutic purposes.

References

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link][1][2]

  • PubMed. (2022, February 8). Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels. Retrieved from [Link]

  • MDPI. (2022, February 8). Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine. Retrieved from [Link][6]

  • PubMed. (2020, June 26). Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine. Retrieved from [Link][7]

  • YouTube. (2022, April 19). RAFT Polymerization - Reaction Setup. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. Retrieved from [Link][8]

  • ResearchGate. (2022, June 15). (PDF) Free Radical Polymerization of Allylamine in Different Acidic Media. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Impact of the RAFT/MADIX agent on protonated diallylammonium monomer cyclopolymerization with efficient chain transfer to monomer | Request PDF. Retrieved from [Link][1]

  • MDPI. (2021, July 30). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Retrieved from [Link][12]

  • MDPI. (2024, January 23). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Retrieved from [Link][11][13]

  • ResearchGate. (n.d.). Aqueous MADIX/RAFT Polymerization of Diallyldimethylammonium Chloride: Extension to the Synthesis of Poly(DADMAC)-Based Double Hydrophilic Block Copolymers | Request PDF. Retrieved from [Link][14]

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  • MDPI. (2021, August 24). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Retrieved from [Link][18]

  • PubMed. (2017, November 15). RAFT Polymerization for the Synthesis of Tertiary Amine-Based Diblock Copolymer Nucleic Acid Delivery Vehicles. Retrieved from [Link][19]

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  • ResearchGate. (n.d.). (PDF) The Influence of Preparation Methods on the Swelling and Network Properties of Acrylamide Hydrogels with Crosslinkers. Retrieved from [Link][22]

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  • YouTube. (2015, November 4). free radical polymerization. Retrieved from [Link][23]

  • MDPI. (2015, October 16). Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. Retrieved from [Link][24]

  • ResearchGate. (n.d.). Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels. Retrieved from [Link][24]

  • ResearchGate. (n.d.). Optimization of Methodology of Protonated Diallylammonium Monomers Free Radical Polymerization for the Obtaining Polymers with a Low Molecular Weight | Request PDF. Retrieved from [Link][9]

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  • Polytechnic University of Milan. (n.d.). Chapter 1 Free-Radical Polymerization. Retrieved from [Link][25]

Sources

Application Notes and Protocols: The Strategic Role of Diallylmethylamine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Diallylmethylamine in Modern Drug Synthesis

This compound, a tertiary amine with the chemical formula (CH₂=CHCH₂)₂NCH₃, is a versatile building block in organic synthesis.[1][2][3] While it finds applications in polymer science and the creation of quaternary ammonium compounds, its significance in the pharmaceutical industry is primarily centered on its structural relation to a critical class of therapeutic agents: the allylamine antifungals.[4][5] This guide provides an in-depth exploration of the applications of this compound and related allylamine structures in the synthesis of key pharmaceutical intermediates, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

The allylamine functional group is the cornerstone of several potent antifungal drugs known for their specific mechanism of action.[6][7][8] These compounds, including the well-known drugs naftifine, terbinafine, and butenafine, function by inhibiting squalene epoxidase.[8][9] This enzyme is a crucial component in the fungal ergosterol biosynthesis pathway.[8][9] By blocking this step, allylamine antifungals lead to a depletion of ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.[8][10] The tertiary amine nature of this compound makes it and its derivatives prime candidates for the synthesis of novel antifungal agents and other complex drug molecules.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is essential for its effective application in synthesis.

PropertyValueReference(s)
CAS Number 2424-01-3[1][11]
Molecular Formula C₇H₁₃N[2][3]
Molecular Weight 111.18 g/mol [1][3]
Boiling Point 111 °C[1]
Density 0.789 g/mL at 25 °C[1]
Refractive Index n20/D 1.43[1]

Core Application: The Synthesis of Allylamine and Benzylamine Antifungal Agents

The structural core of many potent antifungal drugs is a tertiary amine, often an allylamine or a related benzylamine.[7][8][12] The synthesis of these molecules is a key area where this compound and its precursors find significant application. While direct incorporation of the entire this compound molecule is less common in the synthesis of established drugs like naftifine, the construction of the N-methyl-N-allyl or N-methyl-N-benzyl core is a central theme. The following sections detail the synthesis of two prominent drugs in this class, naftifine and butenafine, illustrating the fundamental reactions that are relevant to the use of this compound-related structures.

Application Example 1: Synthesis of Naftifine

Naftifine was the first of the allylamine class of antifungals to be discovered and is used topically for the treatment of dermatophyte infections.[8][13] Its synthesis involves the formation of a tertiary amine by connecting an N-methyl-1-naphthylmethylamine intermediate with a cinnamyl group.[14]

Synthetic Workflow for Naftifine

Naftifine Synthesis Workflow Naphthalene Naphthalene Chloromethylnaphthalene 1-Chloromethyl- naphthalene Naphthalene->Chloromethylnaphthalene Paraformaldehyde, HCl N_methyl_naphthylmethylamine N-Methyl-1-naphthyl- methylamine Chloromethylnaphthalene->N_methyl_naphthylmethylamine Methylamine Naftifine Naftifine N_methyl_naphthylmethylamine->Naftifine Cinnamyl chloride, Base Butenafine Synthesis Workflow Monomethylamine Monomethylamine Butenafine Butenafine Monomethylamine->Butenafine Chloromethylnaphthalene 1-Chloromethyl- naphthalene Chloromethylnaphthalene->Butenafine p_tert_butylbenzyl_chloride p-tert-Butylbenzyl chloride p_tert_butylbenzyl_chloride->Butenafine One-pot reaction, Acid-binding agent

Sources

Application Notes and Protocols for the Radical Cyclopolymerization of Diallylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Poly(diallylmethylamine) through Controlled Radical Cyclopolymerization

The radical cyclopolymerization of this compound (DAMA) represents a critical pathway to the synthesis of functional polyamines, which are integral to a myriad of applications ranging from drug delivery systems to flocculants in wastewater treatment.[1][2] Unlike conventional vinyl monomers, the polymerization of diallyl compounds is mechanistically intricate, characterized by a cyclolinear propagation mechanism.[3] This process involves an alternating sequence of intermolecular and intramolecular addition reactions, leading to the formation of five- and six-membered cyclic repeating units within the polymer backbone.[4][5]

A significant challenge in the polymerization of allylic monomers is the propensity for degradative chain transfer.[3] This side reaction, involving the abstraction of an allylic hydrogen atom from the monomer, results in the formation of a stable, non-propagating radical, which prematurely terminates the kinetic chain and leads to the formation of low molecular weight oligomers.[6] This guide details an experimental setup and protocol that effectively mitigates degradative chain transfer by protonating the this compound monomer, thereby enabling the synthesis of high molecular weight polymers.[6][7] This approach transforms the degradative chain transfer into an effective chain transfer, allowing for greater control over the polymerization process and the final polymer properties.[7]

Mechanistic Overview: The Cyclopolymerization Pathway

The radical polymerization of DAMA is initiated by the decomposition of a radical initiator, which generates primary radicals. These radicals add to one of the double bonds of the DAMA monomer to form a radical intermediate. This intermediate can then undergo either an intermolecular reaction with another monomer or an intramolecular cyclization. The cyclization step is kinetically favorable and leads to the formation of a five- or six-membered ring radical, which then propagates the polymer chain.[4] The ratio of five- to six-membered rings in the final polymer can be influenced by the reaction conditions.[5]

To achieve high molecular weight poly(this compound), it is crucial to suppress the degradative chain transfer. By protonating the amine group of the DAMA monomer with an acid, such as trifluoroacetic acid (TFA), the electron-withdrawing effect of the resulting ammonium group reduces the stability of the allylic radical that would be formed upon hydrogen abstraction.[6][7] This disfavors the degradative chain transfer pathway and promotes the desired cyclopolymerization.

Radical Cyclopolymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_chain_transfer Chain Transfer (Suppressed by Protonation) I Initiator (I) R Primary Radical (R•) I->R Δ or hν M DAMA Monomer R->M Addition RM Monoradical (R-M•) Polymer_Chain Growing Polymer Chain Cyclized_Radical Cyclized Radical RM->Cyclized_Radical Intramolecular Cyclization M_H Allylic Hydrogen Abstraction RM->M_H H-abstraction Cyclized_Radical->M Intermolecular Addition Dead_Polymer Dead Polymer Polymer_Chain->Dead_Polymer Combination or Disproportionation Degradative_Transfer Degradative Chain Transfer

Caption: Workflow of the radical cyclopolymerization of this compound.

Experimental Protocol: Synthesis of High Molecular Weight Poly(this compound)

This protocol details the radical polymerization of protonated this compound in an aqueous solution using a thermal initiator.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
This compound (DAMA)≥97%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
2,2'-Azobis(2-methylpropionitrile) (AIBN)98%Sigma-Aldrich
Deionized waterHigh purity---
MethanolACS grade---
Diethyl etherACS grade---
Schlenk flask100 mL---
Magnetic stirrer with heating------
Condenser------
Nitrogen or Argon gas supplyHigh purity---
Syringes and needles------
Dialysis tubingMWCO 1 kDa---
Step-by-Step Procedure
  • Monomer Protonation:

    • In a clean, dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.56 g, 50 mmol).

    • Under a fume hood, slowly add an equimolar amount of trifluoroacetic acid (e.g., 5.70 g, 3.85 mL, 50 mmol) to the stirring monomer. The reaction is exothermic; addition should be dropwise, and the flask can be cooled in an ice bath.

    • After the addition is complete, add deionized water to achieve the desired monomer concentration (e.g., to a total volume of 50 mL for a 1 M solution). Stir until a homogeneous solution is formed.[6][7]

  • Degassing the Reaction Mixture:

    • Seal the Schlenk flask with a rubber septum.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Initiation of Polymerization:

    • Prepare a stock solution of the initiator, AIBN, in a small amount of a suitable solvent that is miscible with the reaction medium (e.g., methanol). The amount of initiator is typically 1-3 mol% with respect to the monomer.

    • Using a gas-tight syringe, inject the required amount of the initiator solution into the reaction flask.

    • Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-70 °C).[6]

  • Polymerization Reaction:

    • Allow the reaction to proceed under an inert atmosphere with continuous stirring for a predetermined time (e.g., 24 hours). The reaction time will influence the polymer yield and molecular weight.

  • Termination and Polymer Isolation:

    • To quench the reaction, cool the flask to room temperature and expose the solution to air.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as diethyl ether or acetone.

    • Collect the precipitated polymer by filtration or centrifugation.

  • Purification:

    • Redissolve the collected polymer in a minimum amount of deionized water.

    • Transfer the polymer solution into a dialysis tube (e.g., MWCO 1 kDa) and dialyze against deionized water for 48-72 hours, changing the water periodically to remove unreacted monomer, initiator fragments, and low molecular weight oligomers.

    • Freeze-dry (lyophilize) the purified polymer solution to obtain the final product as a white, fluffy solid.

Experimental_Workflow start Start protonation 1. Monomer Protonation (DAMA + TFA in Water) start->protonation end End degassing 2. Degassing (Freeze-Pump-Thaw) protonation->degassing initiation 3. Initiator Addition (AIBN) degassing->initiation polymerization 4. Polymerization (60-70°C, 24h) initiation->polymerization isolation 5. Isolation (Precipitation in non-solvent) polymerization->isolation purification 6. Purification (Dialysis) isolation->purification drying 7. Drying (Lyophilization) purification->drying characterization Characterization (NMR, GPC, etc.) drying->characterization characterization->end

Caption: Step-by-step experimental workflow for the synthesis of poly(this compound).

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and purity.

TechniquePurposeExpected Results
¹H NMR Spectroscopy Structural confirmation and determination of monomer conversion.Disappearance of vinyl proton signals (around 5-6 ppm) from the monomer and appearance of broad signals corresponding to the polymer backbone.
¹³C NMR Spectroscopy Elucidation of the cyclic structures in the polymer backbone.Signals corresponding to carbons in the five- and six-membered rings.[4][5]
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mw, Mn) and polydispersity index (PDI).A monomodal distribution indicating a controlled polymerization process.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.Absence of C=C stretching vibrations and presence of C-N and alkyl C-H stretching.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete degassing can lead to inhibition by oxygen. Ensure thorough freeze-pump-thaw cycles. The initiator concentration or reaction temperature may need optimization.

  • Low Molecular Weight: This could indicate that degradative chain transfer is not fully suppressed. Ensure an equimolar or slight excess of acid is used for protonation.

  • Broad Polydispersity: This may result from inconsistent temperature control or the presence of impurities.

Conclusion

The protocol outlined provides a robust method for the synthesis of high molecular weight poly(this compound) through radical cyclopolymerization. The key to success lies in the effective protonation of the monomer to suppress degradative chain transfer. This approach opens the door for the tailored synthesis of functional polyamines for a wide range of applications in materials science and drug development.

References

  • National Center for Biotechnology Information. (n.d.). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. National Institutes of Health.
  • Tuzun, N. S., Aviyente, V., & Houk, K. N. (2003). A theoretical study on the mechanism of the cyclopolymerization of diallyl monomers. Journal of Organic Chemistry, 68(16), 6369–6374. Retrieved from [Link]

  • Aliyev, E. A., et al. (2019). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences, 91, 08010.
  • Asatryan, R. S., et al. (n.d.). Polymerisation of Allyl Compounds. ResearchGate.
  • Timofeeva, L. M., et al. (2002). Synthesis of high-molecular-weight polyamine by radical polymerization of N,N-diallyl-N-methylamine. ResearchGate.
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  • Aliyev, E. A., et al. (2019). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. ResearchGate.
  • Al-Azzawi, A. M. H. (2015). Cyclopolymerization of Diallylamine and Its Condensation with Carboxylic Drugs. TSI Journals.
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Application Note & Protocol: The Strategic Role of Diallylmethylamine in the Synthesis of Advanced Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the utilization of diallylmethylamine as a pivotal precursor in the synthesis of quaternary ammonium salts, with a particular focus on diallyldimethylammonium chloride (DADMAC) and its subsequent polymerization. It elucidates the underlying reaction mechanisms, offers detailed experimental protocols, and explores the diverse applications of the resulting polymers in various industrial and biomedical fields.

Introduction: The Significance of Quaternary Ammonium Salts

Quaternary ammonium salts (QASs) are a versatile class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups.[1] This cationic nature imparts unique surfactant, antimicrobial, and antistatic properties, making them indispensable in a wide array of applications, from industrial water treatment and textiles to advanced drug delivery systems and antimicrobial coatings.[1][2][3] The synthesis of QASs typically involves the quaternization of tertiary amines with an alkylating agent, a reaction famously known as the Menshutkin reaction.[4] this compound, a tertiary amine containing two reactive allyl groups, serves as a crucial building block for producing specialized QAS monomers, most notably diallyldimethylammonium chloride (DADMAC), the precursor to the widely used cationic polyelectrolyte, poly(diallyldimethylammonium chloride) (PDADMAC).

The Core Synthesis: Quaternization of this compound

The fundamental reaction for synthesizing quaternary ammonium salts from this compound is the alkylation of the tertiary amine. This is a classic nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide.[5][6]

Mechanism of Quaternization:

The reaction proceeds via an SN2 mechanism. The nitrogen atom of this compound acts as a nucleophile, attacking the carbon atom of the alkyl halide and displacing the halide ion, which becomes the counter-ion to the newly formed quaternary ammonium cation.

Quaternization Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products This compound This compound (Nucleophile) Transition_State [Transition State] This compound->Transition_State Nucleophilic Attack Alkyl_Halide Alkyl Halide (Electrophile) Alkyl_Halide->Transition_State Quaternary_Salt Quaternary Ammonium Salt Transition_State->Quaternary_Salt Bond Formation Halide_Ion Halide Ion Transition_State->Halide_Ion Bond Cleavage

Caption: General mechanism for the quaternization of this compound.

Experimental Protocol: Synthesis of Diallyldimethylammonium Chloride (DADMAC)

This protocol details the synthesis of Diallyldimethylammonium Chloride, a key monomer, through the quaternization of this compound with methyl chloride. A more general method using allyl chloride to quaternize a dialkyl amine is also referenced.[7][8]

Materials:

  • This compound (Reagent Grade)

  • Methyl Chloride (or other suitable alkyl halide)

  • Acetone (Anhydrous)

  • Toluene (Anhydrous)

  • Diethyl ether or Ethyl acetate (for washing)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in a suitable non-polar solvent such as acetone or toluene.[7] The use of a non-polar solvent is advantageous as the resulting quaternary ammonium salt will precipitate out of the solution, facilitating its isolation.[7][8]

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., methyl chloride) to the stirred solution. It is recommended to use a stoichiometric excess of the alkyl halide to ensure complete quaternization.[8] Molar ratios of allyl halide to amine can range from 1.5 to 6, with 2 to 3 being most preferable.[7]

  • Reaction Conditions: The reaction mixture is typically heated to a temperature between 20°C and 60°C, with a preferred range of 30°C to 45°C.[7][8] The reaction is generally conducted for a period of 6 to 15 hours.[7][8] For instance, one procedure describes heating a solution of allyl dimethyl amine in toluene and acetone with allyl chloride to 40°C for 24 hours.[7]

  • Product Isolation: As the reaction progresses, the diallyldimethylammonium chloride will precipitate from the solution, often as crystalline needles.[7]

  • Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The collected solid is then washed several times with a solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials and byproducts.[9]

  • Drying: The purified product is dried under vacuum to remove any residual solvent.

Workflow for DADMAC Synthesis:

DADMAC_Synthesis_Workflow node_setup Reaction Setup (this compound in Acetone/Toluene) node_addition Add Alkyl Halide (e.g., Methyl Chloride) node_setup->node_addition node_reaction Heat (30-45°C) for 6-15 hours node_addition->node_reaction node_precipitation DADMAC Precipitates node_reaction->node_precipitation node_filtration Filter the Solid Product node_precipitation->node_filtration node_washing Wash with Diethyl Ether or Ethyl Acetate node_filtration->node_washing node_drying Dry Under Vacuum node_washing->node_drying node_product Pure DADMAC node_drying->node_product

Caption: Step-by-step workflow for the synthesis of DADMAC.

Polymerization of Diallyldimethylammonium Chloride (PDADMAC)

The monomer, DADMAC, can be polymerized to form poly(diallyldimethylammonium chloride) (PDADMAC), a high-molecular-weight cationic polyelectrolyte.[10] This polymerization is typically a radical polymerization initiated by catalysts like organic peroxides or ammonium persulfate.[11] The polymerization process involves a favored pyrrolidine ring structure in the polymer chain.

General Polymerization Protocol:

  • An aqueous solution of the DADMAC monomer is prepared.

  • An initiator, such as ammonium persulfate, is added.[11]

  • The reaction temperature is carefully controlled and often increased stepwise to manage the polymerization rate.[10][11][12] For example, the reaction can be initiated at a lower temperature and then gradually raised.[12]

  • The polymerization is allowed to proceed for an extended period, often several hours, to achieve a high molecular weight polymer.[10][12]

Applications of this compound-Derived Quaternary Ammonium Salts

The primary application of quaternary ammonium salts derived from this compound is in the form of PDADMAC. This cationic polyelectrolyte has a wide range of industrial and scientific uses:

Application AreaSpecific UseReference
Water Treatment Cationic coagulant for sewage and wastewater treatment.
Textile Industry Aldehyde-free fixing agent.
Pulp and Paper Anionic trash scavenger and AKD ripening accelerator.
Oil and Gas Clay stabilizer for drilling and in acidizing and fracturing operations.
Biomedical Component in responsive carrier systems for drug delivery and for coating gold nanorods to enhance cellular uptake.
Antimicrobial Agents Quaternary ammonium salts, in general, exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[3][13]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of specialized quaternary ammonium salts, particularly DADMAC. The straightforward quaternization reaction, followed by polymerization, yields PDADMAC, a polyelectrolyte with significant industrial and biomedical applications. The protocols and principles outlined in this document provide a solid foundation for researchers and professionals working in the field of polymer chemistry, materials science, and drug development.

References

  • POLY(DIALLYLDIMETHYLAMMONIUM CHLORIDE) - Ataman Kimya. [Link]

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  • Preparation of an allyl amine and quaternary diallyl ammonium compounds there
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  • A process for preparing poly (diallyldimethylammonium chloride )
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using Diallylmethylamine as a crosslinking agent in polymers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Using Diallylmethylamine as a Crosslinking Agent in Advanced Polymer Networks

Abstract

The architecture of polymer networks is fundamentally dictated by the nature of the crosslinking agents used in their synthesis. These agents form the covalent bridges between polymer chains that transform soluble, linear polymers into insoluble, three-dimensional networks with enhanced mechanical, thermal, and chemical stability.[1][2] While traditional crosslinkers like N,N'-methylenebisacrylamide (BIS) are widely used, they present challenges in specific polymerization systems, such as those involving slow-reacting monomers.[3] This guide introduces this compound (DAMA) as a versatile crosslinking agent, particularly suited for copolymerization with other allyl-containing monomers. We will explore the underlying reaction mechanisms, provide detailed protocols for its application in hydrogel synthesis, and discuss robust methods for characterizing the resulting polymer networks. This document is intended for researchers and professionals in polymer science and drug development seeking to design novel materials with tailored properties.

The Chemistry of this compound in Polymer Crosslinking

Mechanism of Action: Free-Radical Crosslinking

This compound functions as a crosslinking agent through the free-radical polymerization of its two allyl groups. In a typical synthesis, a radical initiator (e.g., AIBN, persulfates) generates a primary radical, which then attacks one of the C=C double bonds of a DAMA molecule. This creates a new radical on the DAMA unit, which can then propagate by reacting with either a monomer or another crosslinker molecule.

A critical feature of diallyl compounds is their propensity for intramolecular cyclization to form five- or six-membered rings, a process that competes with the desired intermolecular crosslinking.[4][5] However, by controlling reaction conditions such as monomer concentration and temperature, intermolecular reactions can be favored, leading to the formation of a robust 3D network. The tertiary amine group in DAMA offers an additional advantage: it can be protonated in acidic media, which has been shown to reduce degradative chain transfer—a common issue with allyl monomers that often leads to low molecular weight products.[5][6] This protonation enhances the polymerization efficiency, making DAMA a more effective crosslinker under appropriate pH conditions.[4]

G cluster_0 Initiation cluster_1 Propagation & Crosslinking Initiator Radical Initiator (I) Radical Primary Radical (I•) Initiator->Radical Δ or hν Chain1 Polymer Chain 1 (-M-M-M•) DAMA This compound (DAMA) Chain1->DAMA Reaction with first allyl group Crosslinked Crosslinked Network Chain1->Crosslinked Chain2 Polymer Chain 2 (-M-M-M-) DAMA->Chain2 Reaction with second allyl group Chain2->Crosslinked G prep 1. Prepare Monomer Solution (DADMAC + DAMA in H₂O, pH ~4) purge 2. Deoxygenate System (Purge with N₂ for 30 min) prep->purge initiate 3. Add Initiator System (APS + TEMED) purge->initiate cure 4. Cure and Gel (24-72 hours at RT) initiate->cure purify 5. Purify Gel (Soak in DI water for 3-5 days) cure->purify characterize 6. Characterize (Swelling, Mechanical, Thermal) purify->characterize

Caption: Experimental workflow for hydrogel synthesis using DAMA.

Characterization of DAMA-Crosslinked Polymers

Proper characterization is crucial to confirm the formation of the crosslinked network and to understand its physical properties.

TechniqueParameter MeasuredInterpretation & Significance
Swelling Studies Equilibrium Swelling Ratio (ESR)A lower ESR indicates a higher crosslinking density as the tightly linked chains restrict water uptake. This is a fundamental measure of crosslinking efficiency.
FTIR Spectroscopy Vibrational BandsDisappearance or reduction of the C=C stretching peak (~1645 cm⁻¹) confirms the consumption of allyl groups during polymerization.
Differential Scanning Calorimetry (DSC) [1]Glass Transition Temperature (Tg)An increase in Tg compared to the linear polymer analogue signifies reduced chain mobility due to the presence of crosslinks. [1]
Thermogravimetric Analysis (TGA) [1]Decomposition TemperatureCrosslinked polymers generally exhibit enhanced thermal stability and a higher onset temperature of degradation compared to their linear counterparts. [1]
Dynamic Mechanical Analysis (DMA) [1]Storage Modulus (G'), Loss Modulus (G'')In the rubbery plateau region, a higher storage modulus (a measure of stiffness) directly correlates with a higher crosslink density. [1][2]
Atomic Force Microscopy (AFM) [7]Elastic ModulusAFM can be used to map the mechanical properties of the polymer surface, providing insights into the homogeneity of the crosslinking. [7]

Troubleshooting and Advanced Insights

  • Problem: Incomplete Gelation or Low Gel Strength.

    • Cause: Insufficient removal of oxygen; low initiator concentration; insufficient curing time.

    • Solution: Ensure thorough deoxygenation before adding the initiator. Increase initiator concentration slightly or extend the curing time, as allyl polymerizations are known to be slow. [3]* Problem: Gel Disintegrates During Swelling/Purification.

    • Cause: Very low crosslinking density or formation of an inhomogeneous network.

    • Solution: Increase the molar percentage of DAMA in the initial formulation. Ensure the pH is controlled to optimize polymerization efficiency and prevent degradative chain transfer. [4]* Advanced Insight: Dual Crosslinking Systems.

    • DAMA can be used in conjunction with other crosslinking mechanisms (e.g., ionic crosslinkers or dynamic covalent bonds) to create "dual dynamic networks." [8]This approach can yield materials with unique properties like self-healing, shape memory, and multi-stimuli responsiveness, which are highly desirable in advanced biomedical applications. [8]

Conclusion

This compound presents itself as a highly effective and versatile crosslinking agent, offering distinct advantages over conventional acrylate-based molecules, particularly in all-allyl polymerization systems. Its ability to form homogeneous networks, combined with the favorable polymerization kinetics of its protonated form, enables the synthesis of advanced polymer materials with superior and tunable properties. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to explore the full potential of DAMA in designing next-generation hydrogels, drug delivery vehicles, and other functional biomaterials.

References

  • Wurm, F., et al. (2012). Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels. National Institutes of Health (NIH). Available at: [Link]

  • Timofeeva, L. M., et al. (2009). Synthesis of High‐Molecular Weight Polymers Based on N,N‐Diallyl‐N‐Methylamine. ResearchGate. Available at: [Link]

  • Timofeeva, L., et al. (2009). Synthesis of high-molecular-weight polyamine by radical polymerization of N,N-diallyl-N-methylamine. ResearchGate. Available at: [Link]

  • Chun, B.-C., et al. (2015). The MDI-Mediated Lateral Crosslinking of Polyurethane Copolymer and the Impact on Tensile Properties and Shape Memory Effect. ResearchGate. Available at: [Link]

  • Al-Sabagh, A. M., et al. (2024). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. Available at: [Link]

  • Ullah, F., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine. National Institutes of Health (NIH). Available at: [Link]

  • Topchiev, D. A., et al. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. ResearchGate. Available at: [Link]

  • Ibrahim, M. M., et al. (2016). Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives. Semantic Scholar. Available at: [Link]

  • Harada, S., et al. (2013). Process for the preparation of cross-linked polyallylamine polymer. Google Patents.
  • Ibrahim, M. M., et al. (2016). Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives. MDPI. Available at: [Link]

  • Van Lijsebetten, D., et al. (2022). Dually Crosslinked Polymer Networks Incorporating Dynamic Covalent Bonds. MDPI. Available at: [Link]

  • Dixit, S. A., et al. (2011). Process for preparing crosslinked allylamine polymer. Google Patents.
  • Wang, L., et al. (2019). Trifunctional crosslinker trimethylol melamine enhancing adhesive force of PVA hydrogels. ResearchGate. Available at: [Link]

  • Kaczmarek-Szczepańska, B., et al. (2023). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Al-Maxsour, S. S., et al. (2023). Investigation into the Synthetic Strategies of Melamine-Based Porous Polymeric Materials: A Bibliometric Analysis. MDPI. Available at: [Link]

  • Zhang, P., et al. (2015). Characterization of Cross-Linking Depth for Thin Polymeric Films Using Atomic Force Microscopy. Surface Science Western. Available at: [Link]

  • Ahmed, E. M. (2015). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. Available at: [Link]

  • Chemistry For Everyone. (2024). How Does Crosslinking Affect Polymer Hardness?. YouTube. Available at: [Link]

  • Zhang, Y., et al. (2022). Cross-Linking of Polypropylene via the Diels–Alder Reaction. The University of Groningen Research Portal. Available at: [Link]

  • Chemistry For Everyone. (2024). What Is Polymer Crosslinking?. YouTube. Available at: [Link]

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Application Note & Protocol: A Step-by-Step Guide to the N-Alkylation of Diallylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Quaternary Ammonium Salts

The N-alkylation of tertiary amines is a cornerstone reaction in organic synthesis, providing a direct route to quaternary ammonium salts (QAS). This transformation, known as the Menshutkin reaction, involves the reaction of a tertiary amine with an alkyl halide, forming a new carbon-nitrogen bond and a positively charged quaternary ammonium cation.[1] These salts are not merely synthetic curiosities; they are pivotal compounds with wide-ranging applications, including as phase-transfer catalysts, ionic liquids, surfactants, and monomers for polymer synthesis.[2][3]

This guide provides a comprehensive, in-depth protocol for the N-alkylation of diallylmethylamine. This compound is a tertiary amine featuring two allyl groups, making its N-alkylation product, a triallylmethylammonium salt, a particularly interesting building block for functional materials and polymers. We will explore the underlying reaction principles, detail the critical parameters for experimental design, and provide a robust, step-by-step protocol for the synthesis, purification, and characterization of triallylmethylammonium chloride.

Reaction Principle: The Menshutkin Reaction

The N-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the tertiary amine possesses a lone pair of electrons, rendering it nucleophilic. This nucleophile attacks the electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., a halide ion).

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of this compound attacks the δ+ carbon atom of the alkylating agent.

  • Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is partially formed and the C-Halide bond is partially broken.

  • Product Formation: The halide leaving group is expelled, resulting in the formation of a stable quaternary ammonium salt, composed of the ammonium cation and the halide anion.[4]

The reaction is generally irreversible, especially with good alkylating agents, as over-alkylation is not possible once the quaternary salt is formed.[1]

sn2_mechanism cluster_reactants Reactants cluster_product Product amine This compound (Nucleophile) ts SN2 Transition State amine->ts Nucleophilic Attack halide Allyl Chloride (Electrophile) halide->ts product Triallylmethylammonium Chloride (Quaternary Ammonium Salt) ts->product Leaving Group Departure

Caption: The SN2 mechanism for N-alkylation of this compound.

Experimental Design Considerations

The success of the N-alkylation reaction hinges on the careful selection of several key parameters. The choices made will influence reaction rate, yield, and purity.

  • Alkylating Agent: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F.[5] Alkyl iodides are the most reactive due to the excellent leaving group ability of iodide, but are more expensive. Alkyl bromides offer a good balance of reactivity and stability. Alkyl chlorides are less reactive and may require more forcing conditions (e.g., higher temperatures or longer reaction times).[5] For this protocol, we will use allyl chloride, which is sufficiently reactive due to the allylic nature of the carbon-chlorine bond.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (ACN), acetone, or N,N-dimethylformamide (DMF) are ideal for SN2 reactions.[6][7] They can solvate the cation effectively without strongly solvating the nucleophile, thus accelerating the reaction. Protic solvents like ethanol or water can solvate the amine nucleophile through hydrogen bonding, potentially slowing the reaction, but can be effective in certain cases, especially under microwave irradiation.[8][9]

  • Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures increase the reaction rate but can also promote side reactions, such as elimination, if the alkylating agent is susceptible.[5] Monitoring the reaction is crucial to determine the optimal temperature.

  • Concentration and Stoichiometry: The reaction is typically run at a concentration of 0.5 M to 2.0 M. A slight excess of the alkylating agent (e.g., 1.05 to 1.2 equivalents) is often used to ensure complete conversion of the tertiary amine.

Detailed Experimental Protocol: Synthesis of Triallylmethylammonium Chloride

This protocol describes the synthesis of triallylmethylammonium chloride from this compound and allyl chloride in acetonitrile.

Materials and Equipment
Reagent/MaterialM.W.AmountMolesEquiv.
This compound111.19 g/mol 5.56 g (6.95 mL)50 mmol1.0
Allyl Chloride76.53 g/mol 4.21 g (4.53 mL)55 mmol1.1
Acetonitrile (anhydrous)-50 mL--
Diethyl Ether (anhydrous)-~200 mL--
  • Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser with drying tube (or nitrogen inlet), dropping funnel, ice-water bath, Büchner funnel and filter flask.

Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar into a dry 100 mL round-bottom flask. Attach a reflux condenser fitted with a calcium chloride drying tube or connect it to a nitrogen line.

  • Reagent Addition: In the flask, dissolve this compound (1.0 eq., 50 mmol) in 50 mL of anhydrous acetonitrile.

  • Initiation: Place the flask in an ice-water bath to control any initial exotherm. Add allyl chloride (1.1 eq., 55 mmol) dropwise to the stirred solution over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction vigorously for 24-48 hours. The product, a white solid, may begin to precipitate from the solution.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be Ethyl Acetate/Hexane with a small amount of triethylamine. The starting amine should have a higher Rf than the highly polar product, which will likely remain at the baseline. Alternatively, ¹H NMR of a small aliquot can be used to monitor the disappearance of the starting material signals.

Work-up and Purification

Quaternary ammonium salts are often crystalline solids but can be hygroscopic. Purification is aimed at removing unreacted starting materials and solvent. Strong interactions with silica gel can make standard column chromatography challenging.[10]

  • Isolation: After the reaction is deemed complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Precipitation/Washing: Add approximately 100 mL of anhydrous diethyl ether to the reaction slurry with vigorous stirring. Diethyl ether is an anti-solvent for the polar QAS product, causing it to precipitate fully while unreacted starting materials remain dissolved.

  • Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of anhydrous diethyl ether (3 x 30 mL) to remove any residual starting materials.

  • Drying: Dry the purified white solid under high vacuum for several hours to remove all traces of solvent. The product should be stored in a desiccator due to its potential hygroscopicity.

Characterization
  • ¹H NMR (in D₂O or CDCl₃): Confirm the structure by identifying the signals corresponding to the methyl and three equivalent allyl groups attached to the nitrogen. The protons on the carbons adjacent to the positively charged nitrogen will be shifted downfield compared to the starting amine.

  • ¹³C NMR: Verify the presence of all carbon atoms in the structure.

  • Mass Spectrometry (ESI+): Detect the molecular ion corresponding to the triallylmethylammonium cation.

  • Melting Point: A sharp melting point is indicative of high purity.

Experimental Workflow Diagram

workflow A 1. Setup Dissolve this compound in Acetonitrile B 2. Reagent Addition Add Allyl Chloride dropwise at 0°C A->B C 3. Reaction Stir at Room Temperature for 24-48 hours B->C D 4. Monitoring Check completion by TLC or NMR C->D E 5. Isolation Precipitate product with anhydrous Diethyl Ether D->E Reaction Complete F 6. Purification Filter and wash the solid with Diethyl Ether E->F G 7. Drying Dry product under high vacuum F->G H 8. Analysis Characterize by NMR, MS, and Melting Point G->H

Caption: Step-by-step workflow for the synthesis of triallylmethylammonium chloride.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Low reactivity of alkylating agent. Wet solvent/reagents.Increase reaction time. Gently heat the reaction mixture (e.g., to 40-50 °C). Use a more reactive alkylating agent (e.g., allyl bromide). Ensure all glassware is dry and use anhydrous solvents.
Product is an oil, not a solid Presence of impurities. Product is hygroscopic and has absorbed water.Triturate the oil with fresh anhydrous diethyl ether or another non-polar solvent (e.g., hexanes) to induce crystallization. Ensure rigorous drying under high vacuum.
Low Yield Incomplete precipitation. Loss during filtration/transfer.Use a larger volume of anti-solvent (diethyl ether) to ensure complete precipitation. Ensure careful transfer of solids during work-up.

Safety Precautions

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Allyl Chloride: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects and cancer. Handle with extreme caution.

  • Acetonitrile: Flammable liquid and vapor. Harmful in contact with skin, if swallowed, or if inhaled. Causes serious eye irritation.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

References

  • American Chemical Society. Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ProQuest. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography. [Link]

  • Column Chromatography. Purification Of Quaternary Ammonium Pyridinium Compounds. [Link]

  • Google Patents. KR20130073854A - Method for purifying quaternary ammonium systems with high purity.
  • Google Patents.
  • Reddit. Quaternary ammonium salt purification : r/Chempros. [Link]

  • Gawande, M. B., et al. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 2007. [Link]

  • National Institutes of Health. N-Dealkylation of Amines. PMC. [Link]

  • ResearchGate. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]

  • Royal Society of Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Ju, Y., & Varma, R. S. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 2004. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • ResearchGate. (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

  • YouTube. Alkylation of Amines. [Link]

  • Semantic Scholar. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]

  • Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]

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The Strategic Integration of Diallylmethylamine in High-Performance Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Diallylmethylamine (DAMA)

This compound (DAMA) is a tertiary amine characterized by the presence of two reactive allyl groups and a methyl group attached to a central nitrogen atom. This unique molecular architecture makes it a versatile building block and additive in polymer chemistry, particularly in the formulation of advanced coatings and adhesives. Its dual functionality, combining the catalytic or pH-modifying properties of a tertiary amine with the cross-linking capabilities of its diallyl groups, opens up a wide array of application possibilities. This guide provides an in-depth exploration of the theoretical and practical aspects of utilizing DAMA to enhance the performance of coating and adhesive systems. While specific formulations are often proprietary, this document presents detailed model protocols and the scientific rationale behind the use of DAMA, empowering researchers to innovate and optimize their formulations.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2424-01-3
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Boiling Point 111 °C
Density 0.789 g/mL at 25 °C
Refractive Index n20/D 1.43

Core Scientific Principles: The Multifaceted Roles of DAMA in Polymer Formulations

This compound can be strategically employed in coating and adhesive formulations to fulfill several critical functions, primarily as a cross-linking agent, an adhesion promoter, and a reactive diluent. The underlying mechanisms are rooted in the reactivity of its functional groups.

Cross-linking and Curing Mechanisms

The two allyl groups of DAMA are capable of participating in polymerization reactions, particularly free-radical and cationic polymerizations.[1][2] This allows DAMA to be integrated into the polymer backbone or to form cross-links between polymer chains, thereby enhancing the mechanical strength, thermal stability, and chemical resistance of the cured material.

  • In UV/EB-Curable Systems: In formulations containing photoinitiators, exposure to ultraviolet (UV) or electron beam (EB) radiation can initiate the polymerization of the allyl groups, leading to a highly cross-linked network.[3] This is particularly relevant in acrylic and methacrylic-based adhesives and coatings.

  • In Thermosetting Systems: In systems cured at elevated temperatures, the allyl groups can undergo thermal polymerization or react with other functional groups present in the formulation, such as isocyanates or epoxides, although these reactions are generally less favored than the primary amine-epoxy or hydroxyl-isocyanate reactions. The tertiary amine group can also act as a catalyst in these systems.

DAMA_Crosslinking cluster_0 Initiation cluster_1 Propagation and Cross-linking Initiator Photoinitiator (UV/EB) or Thermal Initiator Radical Radical (R•) Initiator->Radical Energy DAMA This compound (Monomer) Radical->DAMA Reacts with allyl group Polymer_Chain_1 Polymer Chain A DAMA->Polymer_Chain_1 Forms growing polymer chain Polymer_Chain_2 Polymer Chain B DAMA->Polymer_Chain_2 Cross-links with another chain Polymer_Chain_1->DAMA Reacts with another DAMA molecule Crosslinked_Polymer Cross-linked Polymer Network Polymer_Chain_1->Crosslinked_Polymer Polymer_Chain_2->Crosslinked_Polymer

Figure 1: Simplified workflow of DAMA's involvement in free-radical polymerization leading to a cross-linked polymer network.

Adhesion Promotion

The tertiary amine group in DAMA can significantly enhance the adhesion of coatings and adhesives to various substrates, particularly metals and polar plastics. This is achieved through several mechanisms:

  • Surface Wetting: The amine functionality can improve the wetting of the formulation on the substrate surface, ensuring intimate contact.

  • Acid-Base Interactions: The basic nitrogen atom can form strong acid-base interactions with acidic sites on the substrate surface, such as metal oxides.

  • Hydrogen Bonding: The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with hydroxyl groups present on the substrate surface.

  • Catalytic Effects at the Interface: In reactive systems like polyurethanes, the tertiary amine can catalyze the reaction between isocyanates and surface hydroxyl groups, forming covalent bonds between the coating/adhesive and the substrate.

Adhesion_Promotion Substrate Substrate Surface Metal Oxide (M-OH) DAMA This compound (DAMA) N(CH₃)(CH₂CH=CH₂)₂ DAMA:n->Substrate:f1 Hydrogen Bonding / Acid-Base Interaction PolymerMatrix Coating/Adhesive Polymer Matrix DAMA->PolymerMatrix Covalent Bonding (via allyl groups) caption Adhesion promotion mechanism of DAMA at the substrate interface.

Figure 2: DAMA acting as a molecular bridge between the substrate and the polymer matrix to enhance adhesion.

Reactive Diluent

In high-solids or solvent-free formulations, viscosity control is crucial. DAMA, being a low-viscosity liquid, can be used as a reactive diluent to reduce the viscosity of the formulation without contributing to volatile organic compound (VOC) emissions. Unlike non-reactive diluents, DAMA becomes incorporated into the polymer network during curing, which can improve the final mechanical properties and prevent issues like plasticization or migration.

Application Notes and Experimental Protocols

The following sections provide detailed, step-by-step model protocols for the incorporation of this compound into two common types of formulations: a UV-curable acrylic adhesive and a two-component polyurethane coating. These protocols are designed to be self-validating, with clear explanations for each step and expected outcomes.

Application Note 1: DAMA in UV-Curable Acrylic Adhesives for Plastic Bonding

Objective: To formulate a UV-curable pressure-sensitive adhesive (PSA) with enhanced adhesion to low-surface-energy plastics like polyethylene and polypropylene, utilizing DAMA as both a cross-linker and an adhesion promoter.

Causality Behind Experimental Choices:

  • Monomer Selection: A combination of a soft monomer (e.g., 2-Ethylhexyl acrylate) to provide tack and a hard monomer (e.g., Isobornyl acrylate) to control stiffness is used.

  • DAMA Concentration: A concentration range of 1-5% by weight is proposed. Lower concentrations will have a more pronounced effect on adhesion promotion, while higher concentrations will increase the cross-link density, leading to higher cohesive strength and potentially reduced tack.

  • Photoinitiator: A photoinitiator suitable for the UV wavelength to be used is chosen to ensure efficient curing.

Experimental Protocol: Formulation and Curing

  • Preparation of the Monomer Blend (Under yellow light or in a dark room):

    • In a light-protected beaker, combine the following components:

      • 2-Ethylhexyl acrylate (EHA): 70 parts by weight

      • Isobornyl acrylate (IBOA): 25 parts by weight

      • Acrylic Acid (AA): 2 parts by weight (for adhesion to polar surfaces)

      • This compound (DAMA): 3 parts by weight

    • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Addition of Photoinitiator:

    • Add 1-2 parts by weight of a suitable photoinitiator (e.g., a blend of 2-Hydroxy-2-methylpropiophenone and Benzophenone) to the monomer blend.

    • Continue stirring until the photoinitiator is completely dissolved.

  • Application:

    • Apply the formulated adhesive onto a transparent substrate (e.g., a PET film) using a film applicator to achieve a uniform thickness (e.g., 25-50 µm).

  • UV Curing:

    • Immediately pass the coated substrate under a medium-pressure mercury UV lamp.

    • The UV dose required for complete curing will depend on the lamp intensity and the formulation but is typically in the range of 300-1000 mJ/cm². The degree of cure can be monitored by FTIR by observing the disappearance of the acrylate peak at ~810 cm⁻¹.

Performance Evaluation

TestMethodExpected Outcome with DAMA
Peel Adhesion ASTM D3330 (180° peel test)Increased peel strength on polyethylene and polypropylene substrates compared to a control formulation without DAMA.
Shear Strength ASTM D3654 (Holding power)Increased shear strength due to the cross-linking effect of DAMA.
Tack ASTM D2979 (Loop tack)May slightly decrease at higher DAMA concentrations due to increased cross-link density.
Application Note 2: DAMA as an Adhesion Promoter in Two-Component Polyurethane Coatings for Metal

Objective: To formulate a two-component (2K) polyurethane clear coat with improved direct-to-metal adhesion, particularly on aluminum and steel, by incorporating DAMA as a catalyst and adhesion promoter.

Causality Behind Experimental Choices:

  • Polyol and Isocyanate: A standard acrylic polyol and an aliphatic polyisocyanate are chosen for good weatherability and mechanical properties, typical of automotive and industrial topcoats.

  • DAMA as a Catalyst: The tertiary amine in DAMA will catalyze the isocyanate-hydroxyl reaction, accelerating the curing process.

  • DAMA as an Adhesion Promoter: The amine group will interact with the metal substrate surface, while the allyl groups can potentially undergo secondary reactions to enhance cross-linking at the interface.

  • Solvent Blend: A suitable solvent blend is used to control viscosity and application properties.

Experimental Protocol: Formulation and Application

  • Preparation of Component A (Polyol Component):

    • In a mixing vessel, blend the following components under agitation:

      • Acrylic Polyol (e.g., 70% solids in butyl acetate): 100 parts by weight

      • Flow and leveling agent: 0.5 parts by weight

      • UV absorber/HALS package: 1.5 parts by weight

      • This compound (DAMA): 1-3 parts by weight

      • Additional solvent (e.g., a blend of butyl acetate and xylene) to achieve application viscosity.

  • Preparation of Component B (Isocyanate Component):

    • Hexamethylene diisocyanate (HDI) trimer or a similar aliphatic polyisocyanate.

  • Mixing and Application:

    • Shortly before application, mix Component A and Component B at the stoichiometric ratio recommended by the polyol and isocyanate suppliers (typically around 2:1 or 3:1 by volume).

    • Allow an induction time of 10-15 minutes.

    • Apply the coating to a cleaned and degreased metal panel (e.g., aluminum or cold-rolled steel) using a spray gun to a dry film thickness of 40-60 µm.

  • Curing:

    • Allow the coated panel to flash off at room temperature for 15-20 minutes.

    • Cure at room temperature (tack-free in 2-4 hours, full cure in 7 days) or accelerate the cure at 60-80 °C for 30 minutes.

Performance Evaluation

TestMethodExpected Outcome with DAMA
Adhesion ASTM D3359 (Cross-hatch adhesion)Improved adhesion rating (e.g., 4B or 5B) on metal substrates compared to a control without DAMA.
Hardness ASTM D3363 (Pencil hardness)Potentially increased hardness due to catalytic effect and possible secondary cross-linking.
Chemical Resistance ASTM D1308 (Spot test)Improved resistance to solvents and acids due to a more complete cure at the substrate interface.
Corrosion Resistance ASTM B117 (Salt spray test)Improved performance due to enhanced adhesion preventing under-film corrosion.

Conclusion

This compound is a highly versatile and functional molecule that offers significant advantages in the formulation of high-performance coatings and adhesives. Its ability to act as a cross-linker, adhesion promoter, and reactive diluent allows for the enhancement of multiple performance characteristics, including mechanical strength, durability, and adhesion to challenging substrates. The model protocols and scientific principles outlined in this guide provide a solid foundation for researchers and formulators to explore the full potential of this compound in their own applications.

References

  • Sigma-Aldrich. This compound technical data sheet. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/542687]
  • Tokyo Chemical Industry Co., Ltd. This compound product information. [URL: https://www.tcichemicals.com/US/en/p/D6073]
  • Merck KGaA. This compound general description. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/542687]
  • Timofeeva, L. M., et al. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. Journal of Polymer Science Part A: Polymer Chemistry, 40(19), 3297-3313.
  • Wikipedia. Cationic polymerization. [URL: https://en.wikipedia.
  • Put, J., & De Schryver, F. C. (1973). Photochemistry of Nonconjugated Bichromophoric Systems. Journal of the American Chemical Society, 95(1), 137-145.
  • European Patent Office. Photopolymerizable compositions including maleimides and processes for using the same. [URL: https://patents.google.
  • MDPI. Synthesis, Properties and Applications of Polymers. [URL: https://www.mdpi.
  • MDPI. Comparison of Different Universal Adhesive Systems on Dentin Bond Strength. [URL: https://www.mdpi.com/1996-1944/16/4/1531]
  • YouTube. Using Chemical-Cure Dentin Bonding Systems for Endodontically Treated Teeth. [URL: https://www.youtube.
  • Dental Technologies. Adhesives. [URL: https://www.dentaltechnologies.com/adhesives/]
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  • Google Patents. Photopolymerizable compositions and reaction products thereof. [URL: https://patents.google.
  • MDPI. Flame-Retardant Performance Evaluation of Functional Coatings Filled with Mg(OH)2 and Al(OH)3. [URL: https://www.mdpi.com/2079-6412/12/1/100]
  • ResearchGate. Flame-Retardant Performance Evaluation of Functional Coatings Filled with Mg(OH)2 and Al(OH)3. [URL: https://www.researchgate.
  • Google Patents. Adhesive composition. [URL: https://patents.google.
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  • Google Patents. ADHESIVE FORMULATIONS. [URL: https://patents.google.
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Application Notes and Protocols for the Functionalization of Polymers with Diallylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Diallylmethylamine for Advanced Polymer Therapeutics

The functionalization of polymers is a cornerstone of modern materials science, enabling the transformation of commodity plastics into highly specialized materials for advanced applications, including drug delivery, tissue engineering, and diagnostics.[1] this compound presents a unique trifecta of functionalities: a tertiary amine and two allyl groups. The tertiary amine can impart pH-responsiveness and serve as a drug-carrying moiety, while the dual allyl groups offer reactive handles for subsequent "click" chemistry reactions, such as thiol-ene coupling.[2][3] This allows for the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads, making this compound an attractive building block for creating multifunctional polymeric drug delivery systems.[4][5][6]

These application notes provide a detailed, representative protocol for the functionalization of a polymer backbone with this compound. While specific literature on the direct post-polymerization modification with this compound is not abundant, the following protocols are based on well-established chemical principles for polymer modification with amines.[7] This guide is intended to serve as a robust starting point for researchers to develop their own specific applications.

Core Principles of this compound Functionalization

The successful incorporation of this compound onto a polymer backbone hinges on the selection of a polymer with appropriate reactive functional groups that can undergo nucleophilic attack by the secondary amine of this compound. Common reactive groups on polymer backbones suitable for this purpose include:

  • Activated esters: Groups like N-hydroxysuccinimide (NHS) esters readily react with amines to form stable amide bonds.

  • Epoxides: The ring-opening of epoxides by amines is an efficient method for polymer functionalization.

  • Alkyl halides: Nucleophilic substitution of alkyl halides by amines provides a straightforward route to amine-functionalized polymers.

This protocol will focus on the functionalization of a poly(methacrylic acid) backbone, which can be readily activated with a coupling agent to facilitate amidation with this compound.

Experimental Section: A Step-by-Step Protocol

Materials and Equipment
Reagents Equipment
Poly(methacrylic acid) (PMAA)Round-bottom flasks
This compoundMagnetic stirrer and stir bars
N,N'-Dicyclohexylcarbodiimide (DCC)Schlenk line or nitrogen/argon source
N-Hydroxysuccinimide (NHS)Syringes and needles
Anhydrous N,N-Dimethylformamide (DMF)Dialysis tubing (MWCO 3500 Da)
Diethyl etherFreeze-dryer (Lyophilizer)
Deuterated solvents for NMR (e.g., D₂O, DMSO-d₆)FTIR Spectrometer
Gel Permeation Chromatography (GPC) system
Part 1: Activation of Poly(methacrylic acid) with NHS

This initial step converts the carboxylic acid groups on the PMAA backbone into more reactive NHS esters, which are susceptible to nucleophilic attack by the amine of this compound.

Workflow for PMAA Activation

PMAA 1. Dissolve PMAA in anhydrous DMF Reagents 2. Add NHS and DCC PMAA->Reagents Reaction1 3. Stir under N₂ at room temperature for 24h Reagents->Reaction1 Precipitation 4. Precipitate the activated polymer in cold diethyl ether Reaction1->Precipitation Filtration 5. Filter and wash the product Precipitation->Filtration Drying 6. Dry under vacuum Filtration->Drying cluster_0 PMAA-NHS + this compound -> this compound-functionalized PMAA PMAA_NHS PMAA-NHS PMAA_DAMA PMAA-DAMA PMAA_NHS->PMAA_DAMA DMF, rt, 24h DAMA This compound DAMA->PMAA_DAMA

Caption: Reaction of activated PMAA with this compound.

Detailed Protocol:

  • Dissolve the dried PMAA-NHS (1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • In a separate vial, dissolve this compound (a molar excess, e.g., 1.5 equivalents relative to the NHS groups) in a small amount of anhydrous DMF.

  • Add the this compound solution dropwise to the polymer solution with stirring.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • After the reaction is complete, precipitate the functionalized polymer in cold diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

Part 3: Purification of the Functionalized Polymer

Purification is critical to remove unreacted this compound and other small-molecule impurities. Dialysis is a highly effective method for this purpose.

Purification Workflow

Dissolve 1. Dissolve crude polymer in deionized water Dialysis 2. Dialyze against deionized water (MWCO 3500 Da) for 48h Dissolve->Dialysis Lyophilization 3. Lyophilize (freeze-dry) the purified polymer solution Dialysis->Lyophilization Product 4. Obtain pure, fluffy white solid Lyophilization->Product

Caption: Purification of the this compound-functionalized polymer.

Detailed Protocol:

  • Dissolve the crude functionalized polymer in a minimal amount of deionized water.

  • Transfer the polymer solution to a dialysis bag (MWCO 3500 Da).

  • Dialyze against deionized water for 48 hours, with frequent changes of the dialysis water (e.g., every 6-8 hours) to ensure complete removal of impurities.

  • After dialysis, freeze the polymer solution and lyophilize to obtain the purified polymer as a white, fluffy solid.

Characterization of the Functionalized Polymer

Thorough characterization is essential to confirm the successful functionalization of the polymer and to determine the degree of modification.

Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the covalent attachment of this compound and quantify the degree of functionalization.Appearance of new peaks corresponding to the allyl protons (~5.2-6.0 ppm) and the methyl protons of this compound. The degree of functionalization can be calculated by comparing the integration of these new peaks to the polymer backbone peaks.
FTIR Spectroscopy To identify the functional groups present in the polymer.A decrease in the broad carboxylic acid O-H stretch and an increase in the amide C=O stretch (~1650 cm⁻¹). The appearance of C=C stretching from the allyl groups.
Gel Permeation Chromatography (GPC/SEC) To determine the molecular weight and polydispersity of the functionalized polymer.A slight increase in molecular weight compared to the starting polymer, with a relatively unchanged polydispersity index (PDI), indicating that no significant chain scission or cross-linking occurred during functionalization.

Applications in Drug Development

The resulting this compound-functionalized polymer is a versatile platform for various drug delivery applications. [2][3]

  • pH-Responsive Drug Delivery: The tertiary amine groups can be protonated at lower pH, leading to changes in polymer solubility or conformation. This can be exploited for targeted drug release in the acidic tumor microenvironment or within endosomes.

  • Conjugation of Therapeutics: The pendant allyl groups serve as reactive sites for the attachment of drugs, targeting ligands, or imaging agents via thiol-ene "click" chemistry. [2]This allows for the creation of sophisticated, multifunctional drug delivery systems.

  • Gene Delivery: The cationic nature of the protonated amine groups can facilitate the complexation and delivery of nucleic acids like siRNA and pDNA.

Conclusion and Future Perspectives

This guide provides a foundational protocol for the functionalization of polymers with this compound, a promising building block for advanced biomaterials. The inherent functionalities of this compound offer a dual advantage: the amine group for pH-responsiveness and drug loading, and the allyl groups for subsequent bio-conjugation. Researchers can adapt this protocol to a variety of polymer backbones and further explore the potential of these functionalized polymers in targeted drug delivery, diagnostics, and regenerative medicine. The continued development of novel functionalization strategies is crucial for the advancement of next-generation polymer therapeutics. [5][6]

References

  • Kabanov, V. A., et al. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high‐molecular‐weight polymers. International Journal of Quantum Chemistry, 88(5), 531-541.
  • BenchChem. (2025). Application Notes & Protocols: Post-Polymerization Modification of Polymers with 2-Allylbenzene-1,4-diamine.
  • Rahman, M., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Pharmaceutics, 14(4), 798. [Link]

  • Boaen, N. K., & Hillmyer, M. A. (2005). Post-polymerization functionalization of polyolefins. Chemical Society Reviews, 34(3), 267-275. [Link]

  • Neidhart, E. (2025).
  • Rahman, M., et al. (2022). Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers. PubMed, 14(4), 798. [Link]

  • Kost, B., et al. (2018). Post-Polymerization Modification of Poly(l-glutamic acid) with d-(+)-Glucosamine.
  • Homaeigohar, S., & Zare, E. N. (2020). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. [Link]

  • Shen, H., et al. (2015). Synthesis and characterization of multi-allyl-functionalized polylactic acid and polyhydroxybutyrate polyurethane, and their cross-linking by copolymerization with 2-hydroxylethyl methacrylate. Dove Medical Press. [Link]

  • A-Wei, A., et al. (2022). Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake. MDPI. [Link]

  • Fu, Y., & Kao, W. J. (2010). Polymers for Drug Delivery Systems. PubMed Central. [Link]

  • Pal, A., et al. (2015). Novel functionalization of discrete polymeric biomaterial microstructures for applications in imaging and three-dimensional manipulation. PubMed. [Link]

  • Singh, L. P., et al. (2025). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Journal of Chemical Reviews, 7(3), 421-451.
  • de Alaniz, J. R., et al. (2017). Established and Emerging Strategies for Polymer Chain-End Modification. eScholarship.org. [Link]

  • Wischke, C., et al. (2015). Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives. MDPI. [Link]

  • Shahrokhinia, S., et al. (2021). Orthogonal synthesis and modification of polymer materials.
  • Bunia, I., et al. (2022). Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diallylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diallylmethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and advanced protocols to improve the yield and purity of your synthesis. As Senior Application Scientists, we understand the nuances of amine alkylation and have structured this guide to address the most common and complex challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main approaches for synthesizing this compound (N-methyl-N,N-diallylamine). The most common is the direct N-alkylation of methylamine or allylamine with an allyl halide, such as allyl chloride or allyl bromide.[1][2] A less common but effective alternative is the hydrolysis of diallylcyanamide, which can produce good yields of the secondary amine.[3][4]

Q2: What is the single most significant factor contributing to low yields in the direct alkylation method?

The primary cause of low yields is over-alkylation .[1][5] The desired product, this compound (a secondary amine), is often more nucleophilic than the starting material (methylamine or monoallylamine). Consequently, it readily reacts with additional allyl halide to form the undesired by-products triallylamine and, eventually, the tetraallylmethylammonium quaternary salt.[5] This creates a competitive reaction environment that is difficult to control under standard conditions, leading to a mixture of products and complicating purification.

Q3: How can I effectively monitor the progress of my reaction to avoid over-alkylation?

Real-time or frequent reaction monitoring is crucial. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques. By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting amine and the appearance of this compound, triallylamine, and other by-products. This allows you to quench the reaction when the concentration of the desired product is at its maximum before it is consumed by subsequent alkylation.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q4: My reaction produces a complex mixture of mono-, di-, and tri-allylated amines, resulting in a very low isolated yield of this compound. How can I improve selectivity?

Cause: This is the classic over-alkylation problem. The relative rates of the first, second, and third alkylation steps are too similar, leading to a statistical mixture of products.

Solution: Implement Phase Transfer Catalysis (PTC).

Phase Transfer Catalysis is a powerful technique for controlling N-alkylation reactions.[6][7] It involves using a catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), to transport a reactant from one phase (e.g., an aqueous or solid inorganic base) into the organic phase where the reaction occurs.[8][9] This method offers superior control and is considered a greener chemistry approach.[6][10]

  • Mechanism of Improvement: The PTC transports the deprotonated amine (or hydroxide ions that deprotonate the amine at the interface) into the bulk organic phase at a controlled rate. This avoids high concentrations of the highly reactive free amine in the presence of the alkylating agent, thereby suppressing over-alkylation.

  • Practical Steps:

    • Use a biphasic solvent system, such as toluene and water.

    • Use a solid, inorganic base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[6]

    • Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., TBAB or a phosphonium salt).

    • This approach allows the reaction to proceed under milder temperature conditions, further enhancing selectivity.

Q5: The reaction is proceeding very slowly or stalls before completion, even with heating.

Cause: Several factors can contribute to a sluggish reaction: a poor leaving group on the alkylating agent, insufficient temperature, or an inappropriate solvent system that hinders reactant interaction.

Solutions:

  • Switch to a More Reactive Alkylating Agent: Use allyl bromide instead of allyl chloride. The bromide ion is a better leaving group than chloride, which will significantly increase the rate of the Sₙ2 reaction.[2]

  • Optimize the Solvent: For non-PTC methods, a polar aprotic solvent like acetonitrile can enhance the reaction rate.[11] If using PTC, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.

  • Increase Temperature (with caution): While increasing the temperature will increase the reaction rate, it can also decrease selectivity and promote the formation of by-products. Use reaction monitoring (GC) to find the optimal balance between rate and selectivity.

Q6: I've managed to synthesize this compound, but I'm having extreme difficulty purifying it from the triallylamine by-product.

Cause: this compound (b.p. ~111°C) and triallylamine have relatively close boiling points, making separation by simple distillation challenging.[12]

Solutions:

  • High-Efficiency Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) and perform the distillation slowly to allow for proper equilibration between the liquid and vapor phases. Careful control of the distillation head temperature is critical.

  • Acid-Base Extraction/Purification:

    • The basicity (pKa) of secondary and tertiary amines can be different. You may be able to exploit this for selective extraction, although it can be difficult.

    • A more robust method involves converting the amine mixture to their hydrochloride salts by treating the crude product with HCl. The salts may have different solubilities in a given solvent, potentially allowing for separation via fractional crystallization. Afterward, the purified salt can be neutralized with a base to recover the free amine.

  • Preparative Chromatography: While not ideal for large scales, preparative gas chromatography or column chromatography on silica gel (using a solvent system with a small amount of a basic modifier like triethylamine to prevent streaking) can be used for high-purity separation.

Q7: A significant amount of a water-soluble, non-distillable solid is formed in my reaction. What is it and how do I deal with it?

Cause: This is almost certainly the tetraallylmethylammonium salt, the final product of over-alkylation.[5] Being an ionic salt, it is non-volatile and typically highly soluble in water but insoluble in nonpolar organic solvents.

Solution: This by-product is best managed during the workup.

  • Prevention: The best strategy is to prevent its formation using the selectivity-enhancing methods described in Q4, such as Phase Transfer Catalysis.

  • Removal: During the workup, after the reaction is complete, dilute the mixture with a nonpolar organic solvent (e.g., diethyl ether, toluene). Wash the organic layer several times with water or brine. The quaternary ammonium salt will partition into the aqueous phase, effectively removing it from your desired product before distillation.[13][14]

Visualizing the Synthetic Challenge

The core challenge in this compound synthesis is the series of competing reactions. This can be visualized as a sequential process where the product of one step becomes the reactant for the next, undesired step.

Caption: Competing N-alkylation reactions in this compound synthesis.

Troubleshooting Workflow

When encountering low yields, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low Yield of This compound check_byproducts Analyze Crude Product by GC/GC-MS start->check_byproducts is_mixture Is it a mixture of mono-, di-, tri-amines? check_byproducts->is_mixture is_incomplete Is the reaction incomplete? check_byproducts->is_incomplete is_mixture->is_incomplete No over_alkylation Problem: Over-alkylation is_mixture->over_alkylation Yes slow_reaction Problem: Slow Reaction Rate is_incomplete->slow_reaction Yes solution_ptc Solution: Implement Phase Transfer Catalysis (PTC) over_alkylation->solution_ptc solution_reagent Solution: Use Allyl Bromide instead of Chloride slow_reaction->solution_reagent solution_temp Solution: Optimize Temperature & Solvent slow_reaction->solution_temp

Caption: A logical workflow for troubleshooting low-yield synthesis.

Data Summary: Optimizing Reaction Conditions

The choice of reaction parameters has a profound impact on selectivity and yield. The table below summarizes a comparison between a conventional approach and a recommended PTC-based method.

ParameterConventional MethodPTC-Optimized MethodRationale for Improvement
Catalyst None1-5 mol% Tetrabutylammonium Bromide (TBAB)Facilitates controlled transport of the nucleophile to the organic phase, suppressing over-alkylation.[6][8]
Base Excess amine, or organic bases (e.g., Et₃N)Solid K₂CO₃ or 50% aq. NaOHInorganic bases are cheaper, easier to remove, and ideal for biphasic PTC systems.[6]
Solvent System Acetonitrile, DMF, or neatToluene / Water (biphasic)Reduces the use of hazardous polar aprotic solvents and allows for easy separation of the catalyst and base.[6]
Temperature Often requires elevated temperatures (50-80°C)Mild conditions (e.g., 25-40°C)Lower temperatures significantly favor the desired mono-alkylation of the secondary amine intermediate.
Typical Selectivity Low; often results in a product mixtureHigh; significantly favors the formation of the secondary aminePTC provides kinetic control over the sequential alkylations.

Recommended Protocol: High-Yield Synthesis via Phase Transfer Catalysis

This protocol is designed to maximize the yield and selectivity for this compound starting from monoallylamine.

Materials:

  • Allylamine

  • Allyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Toluene

  • Deionized water

  • Diethyl ether (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: To a 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add allylamine (1.0 eq.), potassium carbonate (2.0 eq.), and TBAB (0.02 eq.). Add toluene to create a stirrable slurry (approx. 3-4 mL per gram of allylamine).

  • Addition of Alkylating Agent: Begin vigorous stirring. Add allyl bromide (1.05 eq.) dissolved in a small amount of toluene to the dropping funnel and add it dropwise to the reaction mixture over 1 hour. An initial exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by GC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting allylamine is consumed and the concentration of this compound is maximized, stop the reaction. Add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove the TBAB catalyst and any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 110-112°C.[12]

References

  • Source: Google Patents (US3428685A)
  • Title: Diallylamine Source: Organic Syntheses URL: [Link]

  • Title: Phase Transfer Catalysis Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst Source: The Chemist URL: [Link]

  • Title: Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL: [Link]

  • Title: Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high‐molecular‐weight polymers Source: ResearchGate URL: [Link]

  • Title: PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW Source: Indo American Journal of Pharmaceutical Research URL: [Link]

  • Title: A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature Source: ResearchGate (PDF) URL: [Link]

  • Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Chapter 2: Synthetic Methods for Alkyl Amines Source: Royal Society of Chemistry Books URL: [Link]

  • Title: Alkylation of Amines, Part 1: with Alkyl Halides Source: YouTube URL: [Link]

  • Title: Efficient synthesis of secondary amines by selective alkylation of primary amines Source: Digital Commons @ University of South Florida URL: [Link]

  • Title: 20.05.1: Alkylation of Amines by Alkyl Halides Source: Chemistry LibreTexts URL: [Link]

  • Source: Google Patents (EP0037695A1)
  • Source: Google Patents (US4283254A)

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common side products in Diallylmethylamine reactions and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diallylmethylamine Reactions

A Guide to Troubleshooting and Preventing Common Side Products

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (DAMA) is a valuable tertiary amine building block used in the synthesis of polymers, quaternary ammonium compounds, and various pharmaceutical and agrochemical intermediates. Its dual allyl functionality offers unique synthetic possibilities but also presents challenges. The reactivity of the allyl groups and the nucleophilicity of the nitrogen atom can lead to several common side reactions, complicating product purification and reducing yields. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and preventing the formation of common side products in reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during reactions with this compound in a direct question-and-answer format.

Q1: My reaction mixture has become viscous, or a solid precipitate has formed unexpectedly. What is the likely cause and how can I prevent it?

A1: Unwanted Polymerization

This is a classic sign of unwanted free-radical polymerization of the allyl groups. The double bonds in DAMA are susceptible to chain-reaction polymerization, leading to the formation of oligomers or high-molecular-weight poly(this compound).[1][2]

Causality:

  • Initiators: The reaction can be initiated by trace impurities such as peroxides (often found in aged ether solvents), exposure to atmospheric oxygen, heat, or UV light.[3][4]

  • Degradative Chain Transfer: Allylic monomers are prone to "degradative chain transfer," where a growing polymer radical abstracts a hydrogen from the methylene group of another monomer. This creates a stable allylic radical that is slow to propagate, often resulting in low-molecular-weight oligomers.[5]

Prevention & Mitigation Strategy:

StrategyActionRationale
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all solvents are thoroughly deoxygenated prior to use.Excludes oxygen, a known radical initiator, thereby preventing one of the primary pathways for polymerization initiation.[5]
Use of Inhibitors Add a small amount of a radical inhibitor, such as Butylated Hydroxytoluene (BHT) or hydroquinone, to the reaction mixture or to DAMA during storage.Inhibitors act as radical scavengers, quenching the chain reaction before significant polymer formation can occur.[3][6]
Control Conditions Protect the reaction from light by covering the flask with aluminum foil. Avoid excessive heating; if possible, run the reaction at a lower temperature.Heat and UV light provide the activation energy needed to form radical species, initiating polymerization.[4]
Solvent Purity Use freshly distilled or inhibitor-stabilized, peroxide-free solvents.Removes peroxide impurities that can act as potent radical initiators.
Immediate Action If viscosity increases suddenly, immediately cool the flask in an ice bath and add an inhibitor to quench the reaction.[3]Cooling slows the reaction rate, while the inhibitor stops further propagation, potentially salvaging the reaction batch.[3]
Q2: My desired product is contaminated with a higher molecular weight salt that appears to be a quaternary ammonium compound. Why is this happening?

A2: Over-alkylation / Quaternization

This compound is a nucleophilic tertiary amine and can react with alkylating agents (e.g., alkyl halides, sulfates) to form a quaternary ammonium salt. If your primary reaction involves an alkylating agent intended for another substrate, DAMA can compete for it, leading to this common byproduct.

Causality:

  • Stoichiometry: Using an excess of the alkylating agent is the most common cause.

  • Reaction Rate: The rate of quaternization may be competitive with or faster than your desired reaction under the chosen conditions.

  • Temperature: Higher temperatures often accelerate the rate of quaternization.[7]

Prevention & Mitigation Strategy:

StrategyActionRationale
Strict Stoichiometric Control Carefully control the stoichiometry. Use no more than one equivalent of the alkylating agent relative to your primary substrate.Minimizes the amount of free alkylating agent available to react with DAMA.
Controlled Addition Add the alkylating agent slowly to the reaction mixture using a syringe pump or dropping funnel.Maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more reactive primary substrate over the slower reaction with the DAMA product or starting material.
Temperature Management Run the reaction at the lowest feasible temperature. Monitor for exotherms, as quaternization reactions can be highly exothermic.[8]Lower temperatures decrease the rate of the undesired quaternization side reaction more significantly than many desired transformations.[9]
Monitor Reaction Progress Closely monitor the consumption of the starting material by TLC or LCMS to avoid letting the reaction run for an unnecessarily long time after completion.Prevents prolonged exposure of the product to any remaining alkylating agent.
Q3: I've detected an isomer of my starting material or product, specifically with a propenyl group (CH=CH-CH₃) instead of an allyl group (CH₂-CH=CH₂). What causes this?

A3: Double Bond Isomerization

The terminal allyl groups of this compound can isomerize to the thermodynamically more stable internal (E/Z)-propenyl groups, forming an enamine.[10][11]

Causality:

  • Catalysts: This transformation is often catalyzed by transition metals, particularly rhodium, ruthenium, cobalt, and molybdenum complexes.[10][12]

  • Basic Conditions: Strong bases can also promote this isomerization.

Prevention & Mitigation Strategy:

StrategyActionRationale
Catalyst Selection Scrutinize all catalysts and reagents for transition metal impurities. If using a metal catalyst, select one not known to promote olefin isomerization.Avoids the primary catalytic pathway for this unwanted side reaction. Rhodium and Ruthenium are particularly effective at this transformation.[13]
Control of pH Avoid strongly basic conditions if possible. If a base is required, consider using a non-nucleophilic organic base or an inorganic carbonate over stronger hydroxides or alkoxides.Minimizes base-catalyzed proton abstraction and rearrangement that leads to double bond migration.
Purification If isomerization occurs, separation can often be achieved by column chromatography, as the polarity and boiling point of the enamine isomer will differ from the allyl starting material.Provides a method for removing the impurity post-reaction if its formation cannot be entirely prevented.
Q4: My reaction is producing unexpected amine byproducts like monoallylamine or triallylamine derivatives. What is the likely source?

A4: Impure Starting Material

Commercial this compound is often produced from the reaction of methylamine with an allyl halide. This process can lead to a mixture of mono-, di-, and tri-allylated amines.[14] Commercially available DAMA may have a purity of ~97%, meaning up to 3% of the material could be other reactive amines.

Causality:

  • Synthesis Carryover: The primary cause is the presence of monoallylamine and triallylamine as impurities in the starting bottle of this compound.[15]

  • Reactivity: These amine impurities will participate in the reaction alongside DAMA, leading to a corresponding series of side products that can be difficult to separate.

Prevention & Mitigation Strategy:

StrategyActionRationale
Purity Analysis Before use, analyze the purity of the this compound reagent by Gas Chromatography (GC) or ¹H NMR to identify and quantify any amine impurities.Confirms the identity and concentration of potential interfering substances, allowing for informed decisions on purification or stoichiometric adjustments.
Purification by Distillation If significant impurities are detected, purify the this compound by fractional distillation. DAMA has a boiling point of 111 °C at atmospheric pressure.Distillation is an effective method for separating amines with different boiling points, providing a high-purity starting material for your reaction.[16][17]
Vendor Selection Source high-purity this compound (>99%) from a reputable supplier if pre-purification is not feasible.Reduces the likelihood of significant contamination from the outset.

Visualized Workflows and Pathways

Diagram 1: this compound Reaction Pathways

This diagram illustrates the desired reaction pathway versus the three major side reactions discussed: over-alkylation, polymerization, and isomerization.

G DAMA This compound (DAMA) Desired Desired Product DAMA->Desired Desired Reaction Quat Quaternary Salt (Over-alkylation) DAMA->Quat Excess R-X / High Temp Polymer Oligomer/Polymer DAMA->Polymer O₂, Light, Heat, Peroxides Isomer Enamine Isomer DAMA->Isomer Metal Catalyst / Base RX Reagent (R-X) RX->Desired RX->Quat G decision decision action action start Side Product Detected (e.g., by LCMS, NMR, GC) identify Characterize Side Product (Mass, Structure) start->identify is_polymer High MW? Viscous? identify->is_polymer is_quat Is it a Salt? +1 charge? is_polymer->is_quat No action_polymer Action: - Use Inert Atmosphere - Add Inhibitor (BHT) - Use Fresh Solvents is_polymer->action_polymer Yes is_isomer Is it an Isomer of SM or Product? is_quat->is_isomer No action_quat Action: - Check Stoichiometry - Slow Reagent Addition - Lower Temperature is_quat->action_quat Yes is_impurity Other Amine Derivatives? is_isomer->is_impurity No action_isomer Action: - Screen Catalyst/Base - Check for Metal Impurities is_isomer->action_isomer Yes action_impurity Action: - Check Purity of DAMA (GC) - Purify DAMA by Distillation is_impurity->action_impurity Yes end Run Optimized Reaction action_polymer->end action_quat->end action_isomer->end action_impurity->end

Caption: A step-by-step workflow for troubleshooting side products.

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reactions
  • Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator.

  • Apparatus Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and dropping funnel) while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a manifold or balloon.

  • Solvent Degassing: Deoxygenate the reaction solvent by sparging with inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Addition: Add this compound and any other reagents via syringe or cannula under a positive flow of inert gas.

  • Reaction: Maintain a positive pressure of inert gas throughout the entire reaction and subsequent workup until the product is isolated and deemed stable in air.

Protocol 2: Purification of this compound by Fractional Distillation
  • Safety: Perform distillation in a well-ventilated fume hood. This compound is flammable and corrosive. Wear appropriate personal protective equipment (PPE).

  • Apparatus: Set up a fractional distillation apparatus with a Vigreux column (or other fractionating column) of appropriate length. Use a thermometer to monitor the vapor temperature.

  • Charge the Flask: Add the impure this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation: Gently heat the flask. Discard any initial low-boiling fractions.

  • Collect Product: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (111 °C at 1 atm). 6. Storage: Store the purified, colorless liquid over a molecular sieve (4Å) under an inert atmosphere and refrigerated to prevent degradation and moisture absorption.

References

  • Al-Masum, M., & Kumaraswamy, G. (2000). Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Journal of the American Chemical Society, 122(49), 12253–12254. Available at: [Link]

  • Tani, K., Yamagata, T., Akutagawa, S., Kumobayashi, H., Taketomi, T., Hidenori, T., ... & Otsuka, S. (1984). Enantioselective isomerization of allylamine to enamine: practical asymmetric synthesis of (−)-menthol by Rh–BINAP catalysts. Pure and Applied Chemistry, 56(12), 1709-1720. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (2024). Enamine, enamide synthesis. Available at: [Link]

  • Timofeeva, L. M., Kopylova, N. A., & Topchiev, D. A. (2002). Synthesis of high-molecular-weight polyamine by radical polymerization of N,N-diallyl-N-methylamine. Polymer Science Series B, 44(5-6), 133-136. Available at: [Link]

  • Inoue, S., & Tsuruta, T. (1982). Mechanism of the asymmetric isomerization of allylamines to enamines catalyzed by 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-rhodium complexes. Journal of the American Chemical Society, 104(17), 4679-4685. Available at: [Link]

  • Timofeeva, L. M., Kopylova, N. A., & Topchiev, D. A. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. International Journal of Quantum Chemistry, 88(5), 531-541. Available at: [Link]

  • Al-Jumaili, A. H. R. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. Trade Science Inc. Journals. Available at: [Link]

  • Harada, S., & Hasegawa, S. (2001). Process for polymerization of allylic compounds. U.S. Patent 6,303,723.
  • El-Hag Ali, A., & Almughem, A. M. (2022). Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. MDPI. Available at: [Link]

  • Li, J., et al. (2021). Synthesis process of dimethyl diallyl ammonium chloride. CN113636941A.
  • Organic Syntheses. (n.d.). Diallylamine. Organic Syntheses Procedure, Coll. Vol. 3, p.259 (1955); Vol. 20, p.29 (1940). Available at: [Link]

  • Akhmedova, A. R., et al. (2019). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences, 91, 04010. Available at: [Link]

  • Shell Oil Company. (1969). Production of diallylamine. U.S. Patent 3,428,685.
  • Sepehrianazar, A., & Erol, K. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Available at: [Link]

  • Air Products and Chemicals, Inc. (1981). Methylamines purification process. EP Patent 0037695.
  • Air Products and Chemicals, Inc. (1981). Methylamines purification by distillation and purge. U.S. Patent 4,283,254.
  • Nalco Chemical Company. (1987). Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom. WO Patent 1987000831A1.
  • Rohm & Haas Company. (1936). Process for separation and purification of methyl amines. U.S. Patent 2,061,889.
  • Etchells, J. C. (1995). The control of runaway polymerisation reactions by inhibition techniques. IChemE Symposium Series, 139, 235-248. Available at: [Link]

  • Air Products and Chemicals, Inc. (1981). Methylamines purification process. EP Patent 0037695A1.
  • Wawrzeńczyk, M., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2174. Available at: [Link]

  • Hoechst Celanese Corporation. (1995). Solvent free quaternization of tertiary amines with dimethylsulfate. U.S. Patent 5,420,332.
  • Hoechst Aktiengesellschaft. (1995). Solvent free quaternization of tertiary amines with dimethylsulfate. EP Patent 0684223A1.
  • Reddit r/Chempros. (2024). Quaternization of an aqueous tertiary amine. Available at: [Link]

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Technical Support Center: Purification of Diallylmethylamine by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Diallylmethylamine ((CH₂=CHCH₂)₂NCH₃) is a valuable tertiary amine used as a building block in the synthesis of polymers and quaternary ammonium salts.[1] Achieving high purity is critical for ensuring the desired reactivity and performance in subsequent applications. Distillation is the primary method for purifying this compound, but the process is not without its challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and implementing robust distillation protocols.

Section 1: Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation for a successful purification process. Key parameters are summarized below.

PropertyValueSource(s)
CAS Number 2424-01-3[1][2]
Molecular Weight 111.18 g/mol [1][2]
Boiling Point (atm) 111-112 °C[2]
Density ~0.789 g/mL at 25 °C[2]
Refractive Index (n20/D) ~1.43[2]
Flash Point 7.2 °C (45.0 °F) - closed cup[1]
Appearance Colorless to Yellow Liquid
Hazards Highly Flammable, Corrosive (Causes severe skin burns and eye damage)[1]

Section 2: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the distillation of this compound.

Q1: What is the best distillation technique for purifying this compound?

A1: Fractional distillation is the most effective method. The synthesis of this compound often results in impurities with boiling points that can be relatively close to the product.[3] A fractional distillation column provides multiple theoretical plates (cycles of vaporization and condensation), which allows for a much better separation of components with different volatilities compared to simple distillation.[4][5][6]

Q2: Is vacuum distillation necessary?

A2: While not strictly necessary given its atmospheric boiling point of 111-112 °C, vacuum distillation is highly recommended for achieving the highest purity. Many amines, especially when impure, can undergo thermal degradation or oxidation at elevated temperatures, leading to discoloration and the formation of byproducts.[7][8] Tertiary amines can degrade via dealkylation or Hofmann elimination at high temperatures.[8] Applying a vacuum lowers the boiling point, minimizing the risk of thermal decomposition and ensuring a purer, colorless final product.[9]

Q3: What are the most critical safety precautions I should take?

A3: this compound is highly flammable and corrosive .[1] All work must be conducted in a certified chemical fume hood. Essential personal protective equipment (PPE) includes:

  • Flame-resistant lab coat

  • Chemical splash goggles and a full-face shield

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate). Ensure there are no ignition sources nearby and that the distillation apparatus is properly grounded to prevent static discharge. An appropriate fire extinguisher (e.g., CO₂, dry chemical) must be readily accessible.

Q4: Does this compound form an azeotrope with water?

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the distillation process in a question-and-answer format.

Q5: My distillation is running very slowly, or the product isn't distilling over at the expected temperature. What's wrong?

A5: This common issue can stem from several factors. The key is to diagnose the cause systematically.

  • Insufficient Heating: The temperature of your heating mantle may be too low, or there might be poor thermal contact between the mantle and the distillation flask. Ensure the flask is well-seated in the mantle and gradually increase the temperature.

  • Vacuum Leaks (for vacuum distillation): Even a small leak will prevent the system from reaching the target pressure, keeping the boiling point higher than expected. Check all joints and connections for a proper seal. Ensure all glassware is free of cracks.

  • Inefficient Condenser: If the condenser water is too warm or its flow rate is too low, product vapors may not condense efficiently and could be lost through the vacuum line. Check that the cooling water is flowing from the bottom inlet to the top outlet of the condenser.

  • Flooding of the Column: Excessive heating can cause the vapor flow rate up the column to be too high, preventing the liquid (reflux) from flowing back down. This is known as flooding and it severely hampers separation efficiency. If you observe this, reduce the heating rate.[13]

Q6: I've collected my distillate, but a purity analysis (GC, NMR) shows it's still contaminated. Why?

A6: Impure distillate is a sign of poor separation. Consider the following causes:

  • Distillation Rate is Too Fast: Distilling too quickly does not allow for proper equilibrium to be established on each theoretical plate within the fractionating column, leading to poor separation.[4] Reduce the heating rate to allow a slow, steady collection of distillate (a rate of 1-2 drops per second is a good starting point).

  • Inadequate Fractionating Column: If impurities have very close boiling points to this compound, a standard Vigreux column may not be sufficient. You may need a column with a higher number of theoretical plates, such as a packed column (e.g., with Raschig rings or metal sponge).[5]

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser. If it is too high, the measured temperature will be lower than the actual vapor temperature, causing you to collect fractions prematurely. If it is too low, the temperature will read artificially high.

  • Forgetting the "Forerun": The first fraction to distill, known as the forerun, will be enriched in lower-boiling impurities. This fraction should always be collected separately and discarded before collecting the main product fraction.

Q7: The distillation started with a colorless liquid, but the material in the distillation pot and/or the distillate has turned yellow or brown. What happened?

A7: Discoloration is a classic sign of chemical decomposition.[7]

  • Thermal Decomposition: The most likely cause is that the temperature in the distillation flask is too high, causing the this compound to decompose. This is especially problematic if high-boiling impurities are present, which require a higher pot temperature to distill the main product. The best solution is to switch to a vacuum distillation. [9]

  • Oxygen Contamination: Amines can be sensitive to air oxidation at high temperatures. While it's difficult to completely eliminate air, ensuring all joints are well-sealed can help. For extremely sensitive compounds, distillation can be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Q8: The liquid in my distillation flask is boiling unevenly or "bumping" violently.

A8: Bumping occurs when the liquid becomes superheated and then boils in a sudden, violent burst. This can compromise the separation and is a safety hazard.

  • Lack of Nucleation Sites: Always add boiling chips or a magnetic stir bar to the distillation flask before heating. These provide nucleation sites for smooth boiling. Never add boiling chips to a hot liquid , as this can cause violent, explosive boiling.

  • Excessive Heating: A heating rate that is too high can also lead to bumping. Apply heat gradually.

Troubleshooting_Workflow start Distillation Problem Observed q1 What is the primary issue? start->q1 slow_dist Slow / No Distillation q1->slow_dist Rate impure_dist Impure Distillate q1->impure_dist Purity discolor Discoloration q1->discolor Appearance bumping Bumping / Uneven Boiling q1->bumping Stability sol_slow1 Check Heating & Mantle Contact slow_dist->sol_slow1 sol_slow2 Check for Vacuum Leaks slow_dist->sol_slow2 sol_slow3 Check Condenser Efficiency slow_dist->sol_slow3 sol_impure1 Reduce Distillation Rate impure_dist->sol_impure1 sol_impure2 Use a More Efficient Column impure_dist->sol_impure2 sol_impure3 Verify Thermometer Placement impure_dist->sol_impure3 sol_discolor1 Switch to Vacuum Distillation discolor->sol_discolor1 sol_discolor2 Ensure System is Sealed from Air discolor->sol_discolor2 sol_bumping1 Add Boiling Chips / Stir Bar (Before Heating!) bumping->sol_bumping1 sol_bumping2 Reduce Heating Rate bumping->sol_bumping2

Section 4: Detailed Experimental Protocols

Protocol 4.1: Atmospheric Fractional Distillation

This protocol is suitable for general purification of this compound where thermal stability is not a major concern.

Methodology:

  • Pre-treatment: Ensure the crude this compound is dry. If it has been washed with water, treat it with anhydrous potassium hydroxide (KOH) pellets for several hours, then decant or filter to remove the drying agent.

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below in a certified fume hood. Use a Vigreux column of at least 20-30 cm in length. Ensure all glass joints are lightly greased and securely clamped.

  • Charge the Flask: Add the dry, crude this compound and a magnetic stir bar or a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin Heating: Turn on the condenser cooling water. Begin stirring (if using a stir bar) and gently heat the flask using a heating mantle.

  • Collect Forerun: Heat the mixture to a gentle boil. Observe the vapor ring slowly rise up the Vigreux column. The temperature should stabilize at the boiling point of the lowest-boiling impurity. Collect this initial fraction (the "forerun") in a separate receiving flask and set it aside for proper disposal.

  • Collect Product Fraction: As the temperature begins to rise again, switch to a clean, pre-weighed receiving flask. Collect the fraction that distills over at a stable temperature of 111-112 °C .

  • Stop Distillation: Once the temperature begins to rise above 112 °C or starts to fluctuate, or when only a small amount of residue remains in the distillation flask, stop the distillation by removing the heating mantle. Never distill to dryness , as this can concentrate potentially explosive peroxides or residues.

  • Characterization: Analyze the collected product for purity using GC, NMR, or by measuring its refractive index.

Atmospheric_Distillation

Protocol 4.2: Vacuum Fractional Distillation

This is the preferred method for high-purity this compound, minimizing thermal degradation.

Methodology:

  • Pre-treatment: As with atmospheric distillation, ensure the crude this compound is completely dry.

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown below. Use a capillary bubbler or a magnetic stirrer for smooth boiling; boiling chips are less effective under vacuum. Ensure all joints are sealed with high-vacuum grease. Connect the system to a cold trap and a vacuum pump.

  • Charge the Flask: Charge the distillation flask with the dry, crude amine and a magnetic stir bar.

  • Evacuate the System: Turn on the condenser cooling water. Ensure the system is completely sealed, then slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases are removed.

  • Begin Heating: Once the target pressure is reached and stable, begin stirring and gently heat the flask.

  • Distillation: Collect a forerun fraction as described previously. The boiling point will be significantly lower than 111 °C and will depend on the pressure achieved. Use a pressure-temperature nomograph to estimate the expected boiling point. Collect the main product fraction over a narrow, stable temperature range.

  • Stop Distillation: Remove the heating mantle first, and allow the system to cool completely. Then, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Venting a hot system can cause a dangerous rush of air and potential oxidation.

  • Characterization: Analyze the product for purity.

Vacuum_Distillation

Section 5: Understanding Potential Impurities

Identifying potential impurities and their properties is key to designing an effective purification strategy.

ImpurityFormulaBoiling Point (°C)Separation Strategy
Allyl ChlorideC₃H₅Cl45Easily removed in the forerun fraction during fractional distillation.
AllylamineC₃H₅NH₂55-58Easily removed in the forerun fraction.
This compound C₇H₁₃N 111-112 Product; collect as the main fraction.
TriallylamineC₉H₁₅N155-156Will remain in the distillation flask as a high-boiling residue.
WaterH₂O100Remove by pre-drying with KOH. Can form azeotropes, complicating separation.
Synthesis SolventsVariesVariesLow-boiling solvents (e.g., ether, DCM) are removed prior to distillation. High-boiling solvents (e.g., DMF) require vacuum distillation.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Thermal decomposition. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Degradation of amines in CO2 Capture. (2011, June 6). SINTEF. Retrieved January 7, 2026, from [Link]

  • Coenen, A., Kosswig, K., Von Praun, F., & Schuller, H.-P. (1981). Purification of tertiary amines using an adsorbent. U.S.
  • Thermal degradation rates of different amines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(4), 637-640.
  • Gokarna Chemistry. (2020, April 9). #Tips on Hoffmann Method(separation of primary,secondary and tertiary amines) [Video]. YouTube. [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications (Class 564/499). (n.d.). Justia Patents. Retrieved January 7, 2026, from [Link]

  • Yeo, R. J. (1968). Purification of tertiary amines. U.S.
  • Fractionating column. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Azeotrope tables. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Azeotropic data for binary mixtures. (n.d.). Retrieved January 7, 2026, from [Link]

  • Distillation Column: Key Components and Functions. (n.d.). NeoNickel. Retrieved January 7, 2026, from [Link]

  • Distillation Column Selection and Sizing. (n.d.). OILPRODUCTION.NET. Retrieved January 7, 2026, from [Link]

  • Horsley, L. H. (1962).

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Technical Support Center: Polymerization of Diallylamine Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for diallylamine polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges of working with this versatile yet demanding class of monomers. My objective is to provide not just protocols, but a foundational understanding of the principles at play, empowering you to troubleshoot effectively and innovate confidently. The polymerization of diallylamine and its derivatives is notoriously challenging due to competing reaction pathways that can stifle polymer growth. This guide synthesizes field-proven insights and fundamental chemical principles to help you achieve consistent, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common queries regarding the polymerization of diallylamine monomers.

Q1: What is the primary challenge in polymerizing diallylamine monomers?

A1: The principal difficulty is degradative chain transfer . During free-radical polymerization, the growing polymer radical can abstract a hydrogen atom from the α-methylene group of a monomer molecule. This event terminates the growing chain and creates a resonance-stabilized allylic radical on the monomer. This new radical is significantly less reactive and less likely to initiate a new polymer chain, leading to the formation of only low-molecular-weight oligomers.[1][2][3][4] This competitive, non-propagating reaction effectively poisons the polymerization process.

Q2: How can the issue of degradative chain transfer be overcome?

A2: The most effective strategy is to polymerize the diallylamine monomer in its protonated (salt) form , such as diallylamine hydrochloride (DAA·HCl).[1][5] Protonating the nitrogen atom induces a strong electron-withdrawing effect, which reduces the lability of the α-hydrogens. This modification significantly lowers the rate of degradative chain transfer, allowing the chain propagation reaction to dominate.[1] This critical adjustment transforms the process from one yielding oligomers to one capable of producing high-molecular-weight polymers.[1]

Q3: What is cyclopolymerization, and why is it essential for diallylamine?

A3: Cyclopolymerization is a unique mechanism for diene monomers, like diallylamine, where the polymerization proceeds through a series of alternating intramolecular (cyclization) and intermolecular (propagation) steps.[5][6] After a radical adds to one of the monomer's double bonds, the newly formed radical center rapidly attacks the second double bond within the same molecule to form a cyclic structure—typically a five-membered pyrrolidine ring or a six-membered piperidine ring.[3][6] This cyclized radical then propagates by adding to another monomer. This mechanism is crucial because it leads to the formation of linear, non-crosslinked, and often water-soluble polymers.[5] Polymerizing the free base form of diallylamine, by contrast, often leads to insoluble gels.[5]

Q4: What kind of molecular weights can I realistically expect?

A4: Without proper control of degradative chain transfer, you will likely only achieve low-molecular-weight oligomers.[1] However, by polymerizing the protonated salt form under optimized conditions, it is possible to synthesize high-molecular-weight (HMW) polymers.[1] Commercially available poly(allylamine hydrochloride) often has a weight-average molecular weight (Mw) in the range of 15,000 to 17,500 g/mol .[7] Achieving significantly higher molecular weights is a common research goal and depends heavily on monomer purity, initiator choice, and reaction conditions.

Q5: What are the recommended initiators for this polymerization?

A5: Standard free-radical initiators are used. The choice depends on the solvent and desired reaction temperature.

  • Azo Initiators: Compounds like 2,2'-azobis(2-methylpropanediamine) dihydrochloride are excellent for aqueous systems, as they are water-soluble and generate radicals at moderate temperatures (e.g., 50°C).[2] Azo initiators containing cationic groups have been shown to be particularly effective.[8]

  • Peroxides: Dibenzoyl peroxide can be used in organic solvents like dioxane, typically at higher temperatures (e.g., 90°C).[5]

  • Persulfates: Potassium or ammonium persulfate are also common choices for aqueous polymerizations.[5]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Very Low Polymer Yield or No Polymerization

Q: My reaction ran for the specified time, but I have little to no polymer product upon workup. What went wrong?

A: This is a common and frustrating issue that can point to several root causes.

  • Probable Cause 1: Degradative Chain Transfer Dominated.

    • Why it Happens: You may be attempting to polymerize the diallylamine in its free base form. As detailed in the FAQ, this strongly favors degradative chain transfer over propagation.[1][4]

    • Solution: Ensure your monomer is fully protonated. Start with diallylamine hydrochloride salt, or prepare it in situ by dissolving diallylamine in an acidic solution (e.g., HCl) before initiating polymerization. This is the single most critical factor for success.[1][2]

  • Probable Cause 2: Inactive or Insufficient Initiator.

    • Why it Happens: The initiator may have degraded during storage, or the concentration might be too low to generate a sufficient flux of radicals to overcome inherent inhibition.

    • Solution: Use a fresh, properly stored initiator. Consider increasing the initiator concentration. For thermal initiators, ensure the reaction temperature is appropriate for its decomposition half-life.[9]

  • Probable Cause 3: Presence of Inhibitors.

    • Why it Happens: Diallylamine monomer may contain inhibitors from manufacturing to ensure stability. Furthermore, dissolved oxygen in the reaction medium is a potent radical scavenger that will inhibit polymerization.

    • Solution: If using commercial monomer, check for and remove any added inhibitors (e.g., via column chromatography or distillation if appropriate). Crucially, you must deoxygenate your reaction mixture thoroughly before adding the initiator. This is typically done by bubbling an inert gas (N₂ or Ar) through the solution for 30-60 minutes.[10]

Diagram 1: The Core Challenge in Diallylamine Polymerization

This diagram illustrates the competition between the desired propagation pathway and the problematic degradative chain transfer.

G cluster_propagation Desired Pathway: Propagation cluster_transfer Problem Pathway: Degradative Chain Transfer P_Rad Growing Polymer Chain (Radical, Pn•) Monomer_P Diallylamine Monomer P_Rad->Monomer_P Intermolecular Addition P_Rad_T Growing Polymer Chain (Radical, Pn•) P_Next Elongated Polymer Chain (Radical, Pn+1•) Monomer_P->P_Next Forms Pn+1• Monomer_T Diallylamine Monomer P_Rad_T->Monomer_T α-Hydrogen Abstraction P_Dead Terminated Polymer (Pn-H) Allyl_Rad Stable, Non-Reactive Allylic Radical Monomer_T->Allyl_Rad Forms...

Caption: Competing pathways in diallylamine polymerization.

Problem 2: Polymer Has Consistently Low Molecular Weight

Q: I am getting a polymer product, but characterization (GPC, viscosity) shows it's only an oligomer. How can I increase the chain length?

A: This indicates that while polymerization is occurring, chain termination or transfer events are happening too frequently.

  • Probable Cause 1: Incomplete Protonation.

    • Why it Happens: Even a small fraction of unprotonated diallylamine can act as a potent chain transfer agent. The pH of your solution is critical.

    • Solution: Ensure a stoichiometric or slight excess of acid is used to fully protonate the monomer. The goal is to have the monomer molecules available only in their protonated form in the polymerizing system.[1] Consider measuring and adjusting the pH of the monomer solution before initiation.

  • Probable Cause 2: High Initiator Concentration.

    • Why it Happens: While a certain amount of initiator is needed, an excessive concentration creates a high number of primary radicals. This increases the probability of bimolecular termination events (radical-radical coupling), which caps chain growth prematurely.

    • Solution: Systematically decrease the initiator concentration. The polymerization rate is generally proportional to the square root of the initiator concentration, so you can often reduce it significantly without drastically slowing the reaction while still improving molecular weight.

  • Probable Cause 3: High Reaction Temperature.

    • Why it Happens: Higher temperatures increase the rate of all reactions, including chain transfer and termination. While it speeds up polymerization, it can be detrimental to achieving high molecular weight.

    • Solution: Attempt the polymerization at a lower temperature. This may require switching to an initiator with a lower decomposition temperature or using a photoinitiator at ambient temperature.[9]

Table 1: Troubleshooting Summary
Observed Problem Probable Cause Key Solutions & Recommendations
No/Low Polymer Yield 1. Degradative Chain TransferPolymerize the protonated salt form (e.g., DAA·HCl). [1][5]
2. Initiator IssueUse fresh initiator; ensure correct reaction temperature.
3. Presence of Oxygen/InhibitorsDeoxygenate the reaction mixture thoroughly (N₂/Ar sparging).[10]
Low Molecular Weight 1. Incomplete ProtonationUse a stoichiometric excess of acid; control the pH.[1]
2. High Initiator ConcentrationReduce initiator concentration to lower termination events.
3. High TemperatureLower the reaction temperature to favor propagation over transfer.
Gel/Insoluble Product 1. Polymerizing the Free BaseExclusively use the monomer salt form. [5]
2. High Monomer ConcentrationReduce the initial monomer concentration to disfavor intermolecular cross-linking.[2]
3. Bifunctional ImpuritiesEnsure high purity of the monomer.
Problem 3: Formation of an Insoluble Gel

Q: My reaction mixture became viscous and then formed an insoluble gel. How do I get a soluble, linear polymer?

A: Gel formation indicates that cross-linking has occurred, creating a three-dimensional polymer network instead of individual linear chains.

  • Probable Cause 1: Polymerization of the Free Base.

    • Why it Happens: As stated previously, polymerization of the free amine form of diallylamine is known to lead to gelation.[5] This is likely due to side reactions involving the amine group or uncyclized pendant allyl groups on the polymer backbone acting as cross-linking sites.

    • Solution: The most reliable solution is to polymerize the monomer as its salt (e.g., hydrochloride).[5] This not only prevents degradative chain transfer but also yields water-soluble, non-crosslinked polymers.[5]

  • Probable Cause 2: High Monomer Concentration.

    • Why it Happens: At high monomer concentrations, the intermolecular propagation reaction can become competitive with the intramolecular cyclization step. If a growing polymer chain adds to a pendant (uncyclized) allyl group on another chain before it cyclizes, a cross-link is formed.

    • Solution: Perform the polymerization at a lower monomer concentration (i.e., in a more dilute solution). This statistically favors the intramolecular cyclization reaction, leading to a more linear polymer with fewer pendant allyl groups.[2]

Diagram 2: The Cyclopolymerization Mechanism

This diagram shows the key steps for forming a linear polymer from a diallyl monomer.

G start Initiator Radical (I•) monomer1 Diallylamine Monomer start->monomer1 Attacks one double bond step1 1. Intermolecular Addition monomer1->step1 uncyclized_rad Uncyclized Radical step1->uncyclized_rad step2 2. Intramolecular Cyclization (Fast) uncyclized_rad->step2 Forms 5- or 6- membered ring cyclized_rad Cyclized Radical step2->cyclized_rad monomer2 Another Monomer cyclized_rad->monomer2 Adds to new monomer step3 3. Intermolecular Propagation monomer2->step3 end Growing Linear Polymer Chain... step3->end

Caption: Key steps in the cyclopolymerization of diallylamine.

Section 3: Key Protocols & Methodologies

These protocols provide a starting point for your experiments. They should be optimized based on your specific monomer, equipment, and desired polymer characteristics.

Protocol 1: Free-Radical Polymerization of Diallylamine Hydrochloride

This protocol is a general method for synthesizing poly(diallylamine hydrochloride) in an aqueous solution.

Materials:

  • Diallylamine (or Diallylamine Hydrochloride salt)

  • Concentrated Hydrochloric Acid (HCl) (if starting from free base)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (e.g., V-50) or other suitable water-soluble initiator

  • Deionized Water (High Purity)

  • Nitrogen or Argon gas

  • Reaction vessel with magnetic stirring, condenser, and gas inlet/outlet

Procedure:

  • Monomer Preparation (if starting from free base): In a flask, dissolve diallylamine in deionized water to achieve the desired concentration (e.g., 2-4 M). Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of concentrated HCl dropwise with vigorous stirring. Ensure the solution remains cool. After addition, allow the solution to return to room temperature.

  • Reaction Setup: Transfer the diallylamine hydrochloride solution to the reaction vessel.

  • Deoxygenation: Purge the solution by bubbling nitrogen or argon gas through it for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive inert atmosphere throughout the reaction.

  • Initiator Addition: Add the radical initiator (e.g., 1-5 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to the appropriate temperature for your chosen initiator (e.g., 50-70°C for V-50) and maintain for the desired reaction time (e.g., 12-24 hours). The solution will typically become more viscous as the polymerization proceeds.

  • Reaction Quenching: Cool the reaction mixture to room temperature.

Protocol 2: Polymer Purification by Dialysis

This protocol is for purifying the water-soluble poly(diallylamine hydrochloride) from unreacted monomer, initiator fragments, and short oligomers.

Materials:

  • Crude polymer solution from Protocol 1

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO), e.g., 1,000-3,500 Da

  • Large container for dialysis

  • Deionized Water

Procedure:

  • Prepare Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions (this often involves boiling in DI water).

  • Load Sample: Secure one end of the tubing with a clip. Transfer the crude polymer solution into the dialysis bag. Leave enough space at the top to allow for solvent ingress. Secure the other end with a second clip.

  • Dialysis: Submerge the sealed dialysis bag in a large container of deionized water. The volume of the external water should be at least 100 times the volume of the sample. Stir the external water gently.

  • Water Changes: Change the external water periodically (e.g., every 4-6 hours for the first day, then every 8-12 hours) to maintain a high concentration gradient and ensure efficient removal of impurities. Continue dialysis for 2-3 days.

  • Recovery: Carefully remove the dialysis bag from the water. Transfer the purified polymer solution to a flask.

  • Isolation: The polymer can be isolated by lyophilization (freeze-drying) to obtain a fluffy, white solid, or used directly as an aqueous solution after determining its concentration.

Section 4: References
  • Kabanov, V. A., et al. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. International Journal of Quantum Chemistry, 88(5), 531-541. [Link]

  • Sepehrianazar, A., et al. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. Polymers and Polymer Composites, 30. [Link]

  • Solomon, D. H., & Hawthorne, D. G. (1983). Cyclopolymerization of Diallylamines. Journal of Macromolecular Science, Part C: Polymer Reviews, 15(1), 143-164. [Link]

  • Kadem, K. J. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. Trade Science Inc.[Link]

  • Oskuee, R., et al. (2016). An overview of polyallylamine applications in gene delivery. Expert Opinion on Drug Delivery, 13(7), 993-1006. [Link]

  • Ibragimova, Z., et al. (2018). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences, 37, 01018. [Link]

  • Wikipedia. (2024). Polyallylamine hydrochloride. [Link]

  • Harada, S., & Hasegawa, S. (2001). Process for the production of allylamine polymer. U.S. Patent No. 6,268,452.

  • Cativiela, C., et al. (2013). Electrochemical polymerization of allylamine copolymers. RSC Advances, 3(12), 3966-3972. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Diallylmethylamine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the polymerization of diallylmethylamine (DAMA). This guide is meticulously designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal results in your polymerization experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the polymerization of this compound, providing concise and scientifically grounded answers.

Q1: What is the primary challenge in the polymerization of this compound and how is it overcome?

A1: The primary challenge in the free-radical polymerization of this compound is degradative chain transfer . This process involves the abstraction of a hydrogen atom from one of the allylic groups of the monomer by a propagating radical. This results in the formation of a very stable and less reactive allyl radical, which is inefficient at initiating new polymer chains, leading to the formation of only low-molecular-weight oligomers.[1][2]

To overcome this, a critical strategy is the protonation of the amine monomer . By reacting this compound with an equimolar amount of a strong acid, such as trifluoroacetic acid (TFA), the monomer is converted into its salt form (N,N-diallyl-N-methylammonium trifluoroacetate).[1][3] This protonation reduces the propensity for degradative chain transfer and transforms it into an effective chain transfer process, enabling the synthesis of high-molecular-weight polymers.[1][3]

Q2: What is the mechanism of this compound polymerization?

A2: this compound polymerizes via a cyclopolymerization mechanism. After the initial radical addition to one of the allyl groups of the monomer, the resulting radical undergoes an intramolecular cyclization to form a five- or six-membered ring, with the five-membered pyrrolidine ring being the more common structure.[4] This cyclized radical then propagates by adding to another monomer molecule. This intra-intermolecular process is crucial for the formation of a linear polymer chain rather than a cross-linked network.

Q3: Which type of polymerization, radical or cationic, is more common for this compound?

A3: Radical polymerization is the more extensively studied and commonly employed method for this compound, particularly for achieving high molecular weight polymers.[1][3] The strategy of monomer protonation has been well-established to control the polymerization effectively. While cationic polymerization of vinyl ethers and other alkenes with electron-donating groups is a known process, specific examples and detailed protocols for the cationic polymerization of this compound are less common in the literature.[5][6] Cationic polymerization of diallylamines is possible but may be more sensitive to impurities and reaction conditions.

Q4: How does the choice of initiator affect the polymerization of this compound?

A4: The choice of initiator is critical and depends on the desired reaction conditions (e.g., temperature) and the solvent.

  • Thermal Initiators: Azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides such as benzoyl peroxide (BPO) are common thermal initiators.[7] The selection is based on their decomposition temperature, which should be appropriate for the chosen solvent and reaction temperature to ensure a controlled initiation rate.

  • Photoinitiators: For polymerizations at lower temperatures, photoinitiators can be used, which generate radicals upon exposure to UV light.[3][7]

  • Redox Initiators: In aqueous systems, redox initiators like ammonium persulfate (APS) can be effective, often used in combination with an activator.[3]

The initiator concentration directly impacts the final molecular weight of the polymer; higher initiator concentrations generally lead to lower molecular weight polymers due to a higher number of polymer chains being initiated simultaneously.[8][9]

Q5: What are suitable solvents for this compound polymerization?

A5: The choice of solvent is crucial as it affects both the solubility of the monomer salt and the polymerization kinetics.

  • Aqueous Solutions: Water is a common and effective solvent, especially for the polymerization of the protonated this compound salt.[2][3]

  • Organic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dioxane have also been used.[3] The polarity of the solvent can influence the conformation of the growing polymer chain and the reactivity of the radical species.[2] It is important to select a solvent in which both the monomer and the resulting polymer are soluble to avoid premature precipitation.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the polymerization of this compound.

Problem 1: Low or No Polymer Yield
Possible Cause Recommended Action Scientific Rationale
Ineffective Initiation * Verify Initiator Activity: Use a fresh batch of initiator or test its activity. * Check Initiator Decomposition Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. * Increase Initiator Concentration: Incrementally increase the initiator concentration.[8]The initiator may have degraded during storage. The reaction temperature must be sufficient to cause the homolytic cleavage of the initiator to generate radicals at an appropriate rate.
Presence of Inhibitors * Monomer Purification: Remove inhibitors (e.g., hydroquinone) from the commercial monomer by passing it through an inhibitor removal column or by washing with a dilute base solution.Commercial vinyl monomers often contain inhibitors to prevent premature polymerization during storage. These inhibitors will scavenge the initial radicals, preventing polymerization.
Presence of Oxygen * Degas the Reaction Mixture: Thoroughly degas the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.Oxygen is a potent radical scavenger and will inhibit free-radical polymerization.
Incorrect Monomer-to-Acid Ratio * Verify Stoichiometry: Ensure a 1:1 molar ratio of this compound to the acid (e.g., TFA) for effective protonation.[1][3]Incomplete protonation will leave unprotonated amine monomers, which are prone to degradative chain transfer, thus inhibiting the formation of high molecular weight polymer and potentially lowering the overall yield.
Problem 2: Low Molecular Weight of the Polymer
Possible Cause Recommended Action Scientific Rationale
Incomplete Monomer Protonation * Ensure 1:1 Molar Ratio of Monomer to Acid: Accurately measure and add an equimolar amount of a strong acid like TFA.[3]As explained above, incomplete protonation leads to degradative chain transfer, which is a major cause of low molecular weight in the polymerization of allylic amines.[2]
High Initiator Concentration * Optimize Initiator Concentration: Systematically decrease the initiator concentration.[8]A higher concentration of initiator leads to a greater number of initiated chains, which results in shorter polymer chains and consequently, lower average molecular weight.
High Reaction Temperature * Optimize Temperature: Conduct the polymerization at a lower temperature, potentially using a lower-temperature initiator or a photoinitiator.[1]While higher temperatures increase the rate of polymerization, they can also increase the rate of chain transfer reactions, which can limit the final molecular weight.
Presence of Chain Transfer Agents * Purify Monomer and Solvent: Ensure the monomer and solvent are free from impurities that can act as chain transfer agents.Impurities with labile hydrogens can act as chain transfer agents, leading to premature termination of growing polymer chains and a decrease in molecular weight.
Problem 3: Formation of a Gel or Cross-linked Polymer
Possible Cause Recommended Action Scientific Rationale
High Monomer Concentration * Reduce Monomer Concentration: Perform the polymerization at a lower monomer concentration.At very high monomer concentrations, intermolecular propagation may become more favorable than intramolecular cyclization, leading to the reaction of the pendant double bonds on different polymer chains, resulting in cross-linking.
Bifunctional Impurities * Ensure Monomer Purity: Use high-purity this compound to avoid impurities that may have more than two polymerizable groups.The presence of impurities with more than two allyl groups can act as cross-linking agents, leading to gel formation.

Section 3: Experimental Protocols

Protocol 1: Radical Cyclopolymerization of this compound using Trifluoroacetic Acid

This protocol details the synthesis of high-molecular-weight poly(this compound) via radical polymerization of its trifluoroacetate salt.

Materials:

  • This compound (DAMA) (ensure it is inhibitor-free)[10]

  • Trifluoroacetic acid (TFA)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) or other suitable radical initiator

  • Deionized water (degassed)

  • Methanol

  • Diethyl ether

  • Schlenk flask or a round-bottom flask with a condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature control

Procedure:

  • Monomer Salt Preparation:

    • In a well-ventilated fume hood, add a specific amount of this compound to a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask in an ice bath.

    • Slowly add an equimolar amount of trifluoroacetic acid dropwise while stirring. This reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete salt formation.

  • Polymerization Setup:

    • To the flask containing the N,N-diallyl-N-methylammonium trifluoroacetate salt, add the desired amount of degassed deionized water to achieve the target monomer concentration.

    • Add the radical initiator (e.g., AIBN, typically 0.1-1.0 mol% relative to the monomer).

    • Equip the flask with a condenser and a nitrogen inlet.

    • Purge the system with nitrogen for at least 30 minutes to remove any dissolved oxygen.

  • Polymerization Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) using an oil bath while maintaining a positive nitrogen pressure.

    • Allow the polymerization to proceed for the desired time (typically several hours to 24 hours). The viscosity of the solution will increase as the polymer forms.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the aqueous solution into a large excess of a non-solvent, such as methanol or acetone, while stirring vigorously.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator residues.

    • Further purify the polymer by re-dissolving it in a small amount of water and re-precipitating it.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[11]

Protocol 2: Characterization of Poly(this compound)

1. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[12][13]

    • Eluent: An aqueous buffer with added salt (e.g., 0.5 M acetic acid + 0.1-0.2 M sodium nitrate) is often used to prevent ionic interactions between the cationic polymer and the column material.[14]

    • Calibration: Use appropriate polymer standards (e.g., polyethylene glycol) for calibration.

2. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is used to confirm the chemical structure of the polymer, including the presence of the pyrrolidine rings formed during cyclopolymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer.

Section 4: Visualizing the Process

Diagram 1: Radical Cyclopolymerization of this compound

This diagram illustrates the key steps in the radical cyclopolymerization of protonated this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R 2 I• (Radical) I->R Heat or Light Monomer Protonated DAMA (Monomer) R->Monomer Addition Radical_Monomer Radical-Monomer Adduct Growing_Chain Growing Polymer Chain Cyclized_Radical Cyclized Radical (Pyrrolidine Ring) Radical_Monomer->Cyclized_Radical Intramolecular Cyclization Cyclized_Radical->Monomer Intermolecular Addition Two_Chains Two Growing Chains Dead_Polymer Polymer Two_Chains->Dead_Polymer Combination or Disproportionation

Caption: Radical Cyclopolymerization Mechanism of this compound.

Diagram 2: Troubleshooting Workflow for Low Molecular Weight Polymer

This flowchart provides a logical sequence for diagnosing the cause of low molecular weight in DAMA polymerization.

G start Low Molecular Weight Observed check_protonation Verify 1:1 Molar Ratio of DAMA to Acid start->check_protonation protonation_ok Ratio is Correct check_protonation->protonation_ok Yes protonation_bad Ratio is Incorrect check_protonation->protonation_bad No check_initiator Review Initiator Concentration protonation_ok->check_initiator adjust_ratio Action: Adjust Stoichiometry and Re-run protonation_bad->adjust_ratio adjust_ratio->start initiator_ok Concentration is Low check_initiator->initiator_ok Yes initiator_high Concentration is High check_initiator->initiator_high No check_temp Evaluate Reaction Temperature initiator_ok->check_temp adjust_initiator Action: Decrease Initiator Concentration initiator_high->adjust_initiator adjust_initiator->start temp_ok Temperature is Optimal check_temp->temp_ok Yes temp_high Temperature is Too High check_temp->temp_high No check_impurities Check for Impurities (Monomer & Solvent) temp_ok->check_impurities adjust_temp Action: Lower Temperature temp_high->adjust_temp adjust_temp->start impurities_ok Purity Confirmed check_impurities->impurities_ok Yes impurities_bad Impurities Suspected check_impurities->impurities_bad No end High Molecular Weight Achieved impurities_ok->end purify Action: Purify Monomer and/or Solvent impurities_bad->purify purify->start

Caption: Troubleshooting Low Molecular Weight in DAMA Polymerization.

References

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  • Timofeeva, L. M., Kasaikin, V. A., & Topchiev, D. A. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. International Journal of Quantum Chemistry, 88(5), 531-541. [Link]

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  • PubMed Central. (Year). Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. [Link]

  • R Discovery. (1992). Lewis acid catalyzed polymerization of L-lactide. Kinetics and mechanism of the bulk polymerization. [Link]

  • Khan Academy. (Year). Polymerization of Alkenes with Acid. [Link]

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preventing gel formation during Diallylmethylamine polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Gel Formation

Welcome to the technical support center for diallylmethylamine (DAMA) polymerization. As specialists in polymer chemistry, we understand the unique challenges associated with the polymerization of diallyl monomers. Their bifunctional nature presents a high propensity for cross-linking, often leading to premature gelation—the formation of an insoluble, three-dimensional polymer network that can derail an experiment.[1] This guide is designed to provide you with in-depth troubleshooting strategies, field-proven protocols, and a clear understanding of the underlying mechanisms to help you achieve controlled, gel-free polymerization of this compound.

Troubleshooting Guide: Diagnosing and Solving Gelation Issues

This section addresses the most common problems encountered during DAMA polymerization in a practical question-and-answer format.

Q1: My DAMA polymerization reaction turned into an insoluble gel almost immediately after initiation. What happened and how can I prevent it?

A: Rapid, uncontrolled gelation is a classic sign of excessive cross-linking where the reaction has quickly surpassed the "gel point"—the critical point at which a single, macroscopic polymer molecule is formed.[1][2] This typically happens when the rate of intermolecular chain growth (cross-linking) far outpaces the desired intramolecular cyclization and linear propagation.

Immediate Causality & Solutions:

  • Excessive Initiator Concentration: A very high concentration of initiator generates a massive number of free radicals simultaneously.[3] This leads to many polymer chains growing at once in close proximity, dramatically increasing the probability of intermolecular reactions (cross-linking) before the chains can grow to a significant length.

    • Solution: Decrease the initiator concentration significantly. A lower initiator concentration initiates fewer chains, allowing them to grow longer with a lower probability of encountering another growing chain, thus favoring intramolecular cyclization.[4] Start by reducing the concentration by 50-75% and observe the change in viscosity over time.

  • High Monomer Concentration: A high initial concentration of the DAMA monomer forces the polymerizing chains into close proximity, which statistically favors intermolecular cross-linking over the desired intramolecular cyclization reaction that leads to a linear polymer.[5][6]

    • Solution: Reduce the monomer concentration by increasing the amount of solvent. This dilution separates the growing polymer chains, sterically hindering intermolecular reactions and giving the chain end a higher probability of reacting with its own pendant double bond (cyclization).

  • Temperature Spikes (Exotherm): Free-radical polymerizations are exothermic. If this heat is not dissipated, the reaction temperature will rise, accelerating the polymerization rate uncontrollably and leading to rapid gelation.[7]

    • Solution: Conduct the reaction in a temperature-controlled bath (e.g., oil or water bath) to maintain a stable temperature. For larger-scale reactions, consider using a jacketed reactor with a cooling fluid.

Q2: I'm observing inconsistent gel times or premature gelation in my DAMA polymerization runs, even when using the same protocol. What are the likely causes?

A: Inconsistency is often traced back to subtle, overlooked variables that have a significant impact on free-radical polymerization kinetics.

Primary Causes of Inconsistency & Solutions:

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization because it acts as a radical scavenger, consuming the initial radicals and creating a non-reactive species.[7] If the level of dissolved oxygen varies between experiments, the "induction period" (the initial delay before polymerization starts) will be inconsistent. Once the oxygen is consumed, the polymerization can proceed very rapidly and unpredictably.

    • Solution: Implement a rigorous and consistent degassing procedure for your monomer/solvent mixture before adding the initiator. Common methods include sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes or performing several freeze-pump-thaw cycles. This is one of the most critical steps for reproducibility.[7]

  • Initiator Purity and Preparation: Many common initiators, like ammonium persulfate (APS), are hygroscopic and degrade upon exposure to moisture.[7] An older or improperly stored initiator will have lower activity, leading to slower or failed reactions. Conversely, using a fresh, highly active initiator with a protocol developed for a partially degraded one can cause runaway reactions.

    • Solution: Use high-purity initiators from a reliable source. Store them in a desiccator and away from light. Always prepare initiator solutions fresh for each experiment, as their activity in solution diminishes over time.[7]

  • Monomer Quality: this compound can oxidize or contain impurities that may affect polymerization. The presence of inhibitors added by the manufacturer for storage stability can also interfere with the reaction if not removed.

    • Solution: Purify the monomer before use, for example, by passing it through a column of activated basic alumina to remove inhibitors. Ensure it is stored under an inert atmosphere.

Q3: How can I increase the molecular weight of my poly(this compound) without causing gelation?

A: This is a central challenge in DAMA polymerization. The key is to suppress intermolecular cross-linking while promoting linear chain growth. Diallylamine monomers are particularly prone to "degradative chain transfer," a process where a radical abstracts a hydrogen from an allyl group on another monomer molecule. This terminates the growing chain and creates a stable, less reactive monomer radical, resulting in low molecular weight oligomers.[8]

Strategies for High Molecular Weight Polymer:

  • Monomer Protonation: The most effective strategy is to polymerize the salt of this compound (e.g., diallylmethylammonium chloride or trifluoroacetate). Protonating the amine nitrogen significantly reduces the competitiveness of degradative chain transfer.[8] This allows for the formation of high-molecular-weight polymers under conditions that would otherwise yield only oligomers.

    • Solution: Prepare an equimolar salt of DAMA with an acid like hydrochloric acid or trifluoroacetic acid in the reaction solvent (typically water) before initiating polymerization.

    • Solution: Introduce a small amount of a chain transfer agent, such as a thiol (e.g., dodecanethiol), into the reaction. The CTA will help delay the onset of gelation, allowing the overall conversion to proceed further and produce longer, soluble polymer chains.[11][12]

Q4: My reaction mixture became very viscous but didn't form a solid gel. What does this indicate?

A: This outcome usually indicates that you are approaching the gel point but have not yet reached it. The high viscosity is due to the formation of large, branched, but still soluble, polymer molecules. This is often a desirable outcome, as it signifies high molecular weight without irreversible cross-linking.

Interpretation and Next Steps:

  • Successful Control: You have likely found a good balance of reaction parameters (monomer/initiator concentration, temperature, etc.). The system is in a semi-dilute regime where polymer chains are large and entangled but not yet covalently linked into a single network.

  • Action: This is an excellent point to terminate the reaction to harvest a high-molecular-weight, soluble polymer. You can do this by rapidly cooling the reaction and introducing a radical inhibitor (e.g., hydroquinone). If you let the reaction proceed further, it will likely cross the gel point and form an insoluble gel.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism leading to gel formation in DAMA polymerization? Gelation occurs when growing polymer chains link together (intermolecular cross-linking) instead of reacting internally to form rings (intramolecular cyclization). DAMA has two double bonds; one reacts to add the monomer to the chain, leaving a "pendant" double bond. This pendant bond can then react with another growing chain, forming a cross-link. When enough of these cross-links form, a continuous 3D network is created, resulting in a gel.

  • How do I choose the right initiator concentration? The ideal initiator concentration is a balance. Too high, and you get rapid gelation or short chains; too low, and the reaction is impractically slow.[4][13] A good starting point is typically 0.1-1.0 mol% relative to the monomer. It is best to perform a small-scale screening experiment to find the optimal concentration for your specific conditions and desired molecular weight.

  • What is the role of a chain transfer agent (CTA) and how do I select one? A CTA intentionally terminates a growing polymer chain and initiates a new one.[9][14] This is used to control (typically lower) the molecular weight and narrow the molecular weight distribution. In the context of preventing gelation, a CTA can delay the formation of extremely large, branched polymers that are the precursors to a gel network, allowing the reaction to achieve higher monomer conversion without gelling.[12] Thiols are common and effective CTAs for radical polymerizations. The choice and concentration depend on the CTA's chain transfer constant for the specific monomer and the desired degree of molecular weight control.

  • Why is monomer concentration so critical? Monomer concentration directly influences the distance between growing polymer chains.[5] In dilute solutions, chains are farther apart, and the reactive end of a chain is more likely to find the pendant double bond on its own backbone (intramolecular cyclization) than a double bond on another chain. In concentrated solutions, chains are crowded, and the probability of intermolecular reactions (cross-linking) increases dramatically, leading to gelation.[6]

Visualizing the Process

Troubleshooting Logic Flow

This diagram outlines the decision-making process when encountering premature gelation.

G Problem Premature Gelation Observed Check_Monomer Is Monomer Concentration High? Problem->Check_Monomer Check_Initiator Is Initiator Concentration High? Check_Monomer->Check_Initiator No Sol_Monomer Decrease Monomer Concentration (Add Solvent) Check_Monomer->Sol_Monomer Yes Check_Temp Was an Exotherm Observed? Check_Initiator->Check_Temp No Sol_Initiator Decrease Initiator Concentration Check_Initiator->Sol_Initiator Yes Check_O2 Was Degassing Thorough? Check_Temp->Check_O2 No Sol_Temp Improve Temperature Control Check_Temp->Sol_Temp Yes Sol_O2 Improve Degassing Protocol Check_O2->Sol_O2 No G Monomer This compound Monomer Radical Growing Polymer Radical Chain (P•) Monomer->Radical Initiation Cyclization Intramolecular Cyclization Radical->Cyclization Propagation Linear Propagation Radical->Propagation Crosslinking Intermolecular Cross-linking Radical->Crosslinking High [M] High [I] Linear_Polymer Soluble, Linear-Cyclic Polymer Cyclization->Linear_Polymer Desired Path Propagation->Linear_Polymer Gel Insoluble Gel Network Crosslinking->Gel Undesired Path

Caption: Competing reaction pathways in DAMA polymerization.

Experimental Protocols

Protocol 1: Controlled Free-Radical Polymerization of this compound Hydrochloride

This protocol is designed to produce a high-molecular-weight, soluble polymer by suppressing degradative chain transfer and controlling cross-linking.

Materials:

  • This compound (DAMA), inhibitor-removed

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water, degassed

  • Ammonium Persulfate (APS)

  • Nitrogen or Argon gas

  • Reaction flask with magnetic stirrer, condenser, and inert gas inlet

Procedure:

  • Monomer Salt Preparation: In the reaction flask, add a calculated amount of DAMA to degassed deionized water to achieve the desired final monomer concentration (e.g., 20 wt%). Place the flask in an ice bath.

  • Slowly, add an equimolar amount of concentrated HCl dropwise while stirring. Monitor the pH to ensure it is acidic (pH 2-3). Allow the solution to return to room temperature.

  • Degassing: Sparge the monomer salt solution with Nitrogen or Argon for at least 45 minutes to remove dissolved oxygen.

  • Initiator Preparation: Prepare a fresh 10% (w/v) solution of APS in degassed deionized water.

  • Initiation: While maintaining a slow, steady stream of inert gas over the reaction surface, add the required volume of the APS solution to the reaction flask to achieve the target mol% (e.g., 0.5 mol% relative to the monomer).

  • Polymerization: Place the flask in a pre-heated, temperature-controlled bath (e.g., 60°C). Monitor the reaction. The viscosity will gradually increase.

  • Termination: Once the desired viscosity is reached (before it becomes immobile), terminate the reaction by rapidly cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Purify the polymer by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization.

Data Summary: Parameter Effects on Gelation
ParameterLow SettingHigh SettingEffect of Increasing the Parameter
Monomer Conc. 5-10 wt%30-50 wt%Increases polymerization rate; significantly increases risk of gelation. [5][6]
Initiator Conc. 0.1 mol%2.0 mol%Increases polymerization rate; increases risk of gelation. [3][13]
Temperature 40-50 °C70-80 °CIncreases polymerization rate; increases risk of gelation. [7]
CTA Conc. 0 mol%0.5 mol%Delays onset of gelation; reduces final molecular weight. [12]

References

  • Vertex AI Search Result [5]2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. MDPI. [Link]

  • Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high‐molecular‐weight polymers. ResearchGate. [Link]

  • Effect of the Polymer Concentration on the Gelation Time at 120 °C and... ResearchGate. [Link]

  • The effect of monomer concentration on the variation of equilibrium... ResearchGate. [Link]

  • Chain transfer agents and its use in polymer synthesis.
  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. CORE. [Link]

  • Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks. PMC - NIH. [Link]

  • Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PubMed. [Link]

  • Vertex AI Search Result [15]11. Vertex AI Search Result [16]12. Gelation. Wikipedia. [Link]

  • How Does Initiator Concentration Affect Chain Length?. YouTube. [Link]

  • Vertex AI Search Result [17]15. How Does Gelation Occur In Step-growth Polymerization?. YouTube. [Link]

  • Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks. ResearchGate. [Link]

  • Vertex AI Search Result [18]19. Vertex AI Search Result [19]20. Vertex AI Search Result [20]21. Vertex AI Search Result [21]22. Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. ResearchGate. [Link]

  • Acrylamide Polymerization — A Practical Approach. Bio-Rad. [Link]

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Diallylmethylamine Technical Support Center: Storage, Handling, and Degradation Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for diallylmethylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent compound degradation.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: this compound should be stored in a cool, well-ventilated area. While some suppliers recommend room temperature with a preference for a cool and dark place (<15°C), for long-term stability, refrigeration at 2-8°C is advisable, especially after the container has been opened.[1] Always keep the container tightly closed and away from heat sources.[2][3][4]

Q2: The this compound in our laboratory has turned yellow. Is it still usable?

A2: The appearance of a yellow color in a previously colorless liquid is a common indicator of degradation.[5][6] This discoloration can result from oxidation or the formation of polymeric impurities. While slight discoloration may not significantly impact some applications, it is a sign of reduced purity. For sensitive experiments, it is highly recommended to use a fresh, unopened vial of this compound or to purify the discolored material before use.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, storing this compound under an inert gas like argon or nitrogen is a critical handling precaution.[4][5] Being an allylic amine, it is susceptible to oxidation by atmospheric oxygen. The presence of oxygen can initiate radical chain reactions, leading to the formation of peroxides and subsequent polymerization or other degradation products.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Due to its hazardous nature, comprehensive PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use.[8]

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing.[9]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[2][3] If there is a risk of inhalation, a suitable respirator with an appropriate filter (e.g., type ABEK) should be used.[7]

Q5: Can I use a standard metal spatula to transfer this compound?

A5: It is strongly advised to use non-sparking tools for transferring this compound.[2][10] This is a highly flammable liquid with a low flash point and can be ignited by static discharge or sparks.[7][10] Using tools made of non-sparking materials (e.g., bronze, beryllium copper) minimizes this risk.

II. Troubleshooting Guide: Degradation and Instability

This guide addresses specific issues that may arise during the storage and handling of this compound, with a focus on preventing and identifying degradation.

Issue 1: Formation of a viscous liquid or solid precipitate in the vial.
  • Likely Cause: Polymerization. This compound's two allyl groups make it susceptible to radical polymerization, which can be initiated by exposure to air (oxygen), light, heat, or incompatible materials. This process can be accelerated if the inherent polymerization inhibitors are depleted over time.

  • Preventative Measures:

    • Strict Inert Atmosphere: Always handle and store the compound under an inert atmosphere (nitrogen or argon) to exclude oxygen.

    • Protection from Light: Store in an amber or opaque vial to prevent photo-initiation of polymerization.

    • Controlled Temperature: Maintain storage at recommended cool temperatures to minimize thermal initiation.

    • Check for Inhibitors: For long-term storage, ensure the product contains an appropriate polymerization inhibitor. If purchasing in bulk, consult the supplier about the inhibitor added.

  • Corrective Action: If polymerization has occurred, the material is generally not salvageable for high-purity applications. The remaining liquid will have a significantly lower concentration of the monomer. It is best to dispose of the material according to your institution's hazardous waste guidelines.

Issue 2: Inconsistent results in reactions where this compound is a reactant.
  • Likely Cause: Partial degradation of the amine. This can manifest as lower-than-expected yields or the formation of unexpected side products. The degradation could be due to oxidation or hydrolysis.

  • Preventative Measures:

    • Fresh Reagent: Use this compound from a recently purchased and unopened container for critical reactions.

    • Inert Gas Blanketing: After withdrawing the required amount, flush the headspace of the container with an inert gas before re-sealing.

    • Avoid Contamination: Use clean, dry syringes and needles for transfer. Avoid introducing any moisture or other contaminants into the storage vial.

  • Corrective Action:

    • Purity Check: Before use, you can check the purity of the this compound using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify any impurities.

    • Purification: If impurities are detected, distillation under reduced pressure and an inert atmosphere can be performed to purify the amine.

Issue 3: A pressure build-up is noticed in the storage container.
  • Likely Cause: This could be due to the volatilization of the compound if stored at an elevated temperature, or more dangerously, the generation of gaseous byproducts from a degradation reaction. This compound is a volatile, flammable liquid.[2][10]

  • Preventative Measures:

    • Adhere to Storage Temperatures: Do not store the container in direct sunlight or near heat sources.[2][3]

    • Regular Venting (with caution): If pressure build-up is a known issue for your storage conditions, a scheduled and safe venting procedure in a fume hood might be considered, though this is not ideal as it can introduce atmospheric components.

  • Corrective Action:

    • Cool Down: If a container is found to be pressurized, cool it down before attempting to open it.

    • Safe Opening: Open the container slowly in a fume hood, with the sash down, and while wearing appropriate PPE to safely release any built-up pressure.

III. Experimental Protocols

Protocol 1: Aliquoting and Short-Term Storage of this compound
  • Preparation: Move the sealed container of this compound, smaller inerted vials, and necessary transfer equipment (syringes, needles) into a glove box or ensure they are readily accessible for use under a positive flow of inert gas in a fume hood.

  • Inerting: Purge the smaller vials with dry argon or nitrogen for several minutes.

  • Transfer: Puncture the septum of the main this compound container with a needle connected to an inert gas line to maintain positive pressure. Use a second, clean, dry syringe to withdraw the desired volume of the liquid.

  • Aliquoting: Dispense the this compound into the prepared inerted vials.

  • Sealing: Immediately cap and seal the vials. For added protection, wrap the caps with Parafilm®.

  • Labeling and Storage: Clearly label the aliquots with the compound name, date, and concentration. Store them in a cool, dark, and well-ventilated area designated for flammable and toxic chemicals.[2][3]

IV. Key Data Summary

PropertyValueSource
Molecular Formula C₇H₁₃N[7]
Molecular Weight 111.18 g/mol [7]
Boiling Point 111-112 °C[2][7]
Density 0.789 g/mL at 25 °C[7]
Flash Point 7.2 °C (45.0 °F) - closed cup[7]
Appearance Colorless to yellow clear liquid[5][6]

V. Visual Diagrams

Diagram 1: Potential Degradation Pathways for this compound

G DAM This compound Radical Allylic/Amine Radical DAM->Radical Initiation Oxidized Oxidized Products (e.g., N-oxides, epoxides) (Discoloration) DAM->Oxidized Oxidation O2 Oxygen (Air) O2->Radical O2->Oxidized Light Light (UV) Light->Radical Heat Heat Heat->Radical Initiator Radical Initiator Initiator->Radical Polymer Poly(this compound) (Viscous liquid/Solid) Radical->Polymer Propagation

Caption: Potential degradation pathways for this compound.

Diagram 2: Decision Workflow for Handling this compound

G start Start: Need to use This compound check_appearance Inspect Vial: Is liquid colorless and non-viscous? start->check_appearance check_age Is it a new, unopened vial? check_appearance->check_age Yes obtain_new Obtain new stock check_appearance->obtain_new No use_hood Work in a Fume Hood check_age->use_hood Yes consider_purification Consider purification (distillation) or obtain new stock check_age->consider_purification No use_ppe Wear appropriate PPE use_hood->use_ppe use_inert Use inert gas technique for transfer use_ppe->use_inert proceed Proceed with Experiment use_inert->proceed

Sources

troubleshooting guide for low conversion in Diallylmethylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diallylmethylamine (DAMeA) reactions. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion in experiments involving this versatile tertiary amine. Instead of a generic checklist, this guide provides in-depth, cause-and-effect explanations to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Low Conversion in N-Alkylation (Quaternization) of this compound

This compound, a tertiary amine, is frequently used as a nucleophile to react with alkyl halides, forming quaternary ammonium salts.[1][2] These salts are valuable as monomers, phase-transfer catalysts, and biologically active compounds. Low conversion in this SN2 reaction is a common hurdle.

FAQ 1: My quaternization reaction with this compound is stalling or showing low yield. What are the primary causes?

Low conversion in the synthesis of diallylmethyl quaternary ammonium salts can typically be traced to four key areas: the reactivity of your electrophile, the reaction conditions, reagent quality, or competing side reactions.

A. Poor Reactivity of the Alkylating Agent (Electrophile)

The structure of the alkylating agent (R-X) is paramount. The reaction proceeds via an SN2 mechanism, which is highly sensitive to the nature of the leaving group and steric hindrance.

  • Leaving Group Ability: The rate of reaction is directly proportional to the stability of the leaving group. A better leaving group departs more readily, accelerating the reaction. The general reactivity trend is I > Br > Cl > F. If you are using an alkyl chloride and experiencing low conversion, switching to the analogous bromide or iodide can dramatically improve the reaction rate.[3]

  • Steric Hindrance: The SN2 reaction involves a backside attack on the electrophilic carbon. Bulky groups on the alkylating agent can physically block this approach, slowing or preventing the reaction. The reactivity trend is methyl > primary > secondary. Tertiary alkyl halides generally do not undergo SN2 reactions and will preferentially undergo elimination.[3]

Table 1: Relative Reactivity of Common Alkylating Agents in SN2 Reactions

Alkyl Halide Type Leaving Group (X) Relative Rate Comments
CH₃-I Iodide Very High Excellent electrophile for quaternization.
CH₃CH₂-Br Bromide High Good reactivity, common choice.
CH₃CH₂-Cl Chloride Moderate May require higher temperatures or longer reaction times.
(CH₃)₂CH-Br Bromide Low Steric hindrance from the secondary carbon slows the reaction significantly.

| (CH₃)₃C-Cl | Chloride | Extremely Low | No SN2 reaction; E2 elimination is the major pathway. |

B. Suboptimal Reaction Conditions

  • Solvent Choice: The solvent plays a critical role in stabilizing reactants and transition states. For quaternization, polar aprotic solvents are generally preferred. They can dissolve the amine and stabilize the charged transition state without solvating the nucleophile (the amine) so strongly that its reactivity is diminished.

  • Temperature and Concentration: While heating can increase reaction rates, excessive temperatures can lead to decomposition or favor side reactions like elimination. Le Chatelier's principle can be leveraged by using a higher concentration of one reactant (typically the more stable or less expensive one) to drive the equilibrium towards the product.

Table 2: Recommended Solvents and Starting Temperatures for Quaternization

Solvent Type Dielectric Constant (ε) Recommended Starting Temp. Notes
Acetonitrile (ACN) Polar Aprotic 37.5 Room Temp to 82°C Excellent choice, dissolves a wide range of reactants.
N,N-Dimethylformamide (DMF) Polar Aprotic 36.7 Room Temp to 100°C High boiling point allows for higher reaction temperatures.
Dichloromethane (DCM) Polar Aprotic 9.1 Room Temp to 40°C Lower boiling point, useful for very reactive halides.
Tetrahydrofuran (THF) Polar Aprotic 7.6 Room Temp to 66°C Generally less effective than ACN or DMF for polar reactions.

| Ethanol | Polar Protic | 24.5 | Room Temp to 78°C | Can work, but may slow the reaction by solvating the amine nucleophile. |

C. Reagent Quality and Purity

  • Water Contamination: this compound and many alkyl halides are hygroscopic. Water can interfere with the reaction, and wet solvents can hinder the performance of polar aprotic media. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.[4]

  • Purity of this compound: Impurities from its synthesis, such as diallylamine or methylamine, can compete in the alkylation reaction, leading to a mixture of products and consuming the alkylating agent.[5] It is recommended to distill this compound before use if its purity is .[6]

D. Competing E2 Elimination

If you are using a secondary or sterically hindered primary alkyl halide, the amine can act as a base to promote an E2 elimination reaction, producing an alkene instead of the desired SN2 product. This is more prevalent at higher temperatures.

Troubleshooting Workflow for Low Conversion in Quaternization

The following diagram outlines a logical workflow for diagnosing the cause of low conversion.

G start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Identity (NMR, GC-MS) start->check_reagents purity_ok Purity Confirmed? check_reagents->purity_ok check_conditions 2. Analyze Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_electrophile 3. Evaluate Electrophile (R-X) electrophile_ok Electrophile Reactive? check_electrophile->electrophile_ok purity_ok->check_conditions Yes purify Action: Purify Reagents (Distill Amine, Check Halide) purity_ok->purify No conditions_ok->check_electrophile Yes optimize_conditions Action: Optimize Conditions (Switch to ACN/DMF, Increase Temp.) conditions_ok->optimize_conditions No change_electrophile Action: Change Electrophile (Use R-I or R-Br) electrophile_ok->change_electrophile No success Problem Resolved electrophile_ok->success Yes purify->success optimize_conditions->success change_electrophile->success G cluster_0 Over-Alkylation Pathway MA Methylamine (Primary) DAA Diallylamine (Secondary) MA->DAA + Allyl-X (Slow) DAMA This compound (Tertiary - Desired) DAA->DAMA + Allyl-X (Fast) QUAT Triallylmethylammonium (Quaternary Salt) DAMA->QUAT + Allyl-X (Moderate)

Caption: Reaction scheme illustrating the over-alkylation problem.

Strategies to Minimize Over-Alkylation:

  • Use a Large Excess of the Starting Amine: By using a large excess of methylamine (e.g., 5-10 equivalents), you increase the statistical probability that the allyl halide will react with the starting amine rather than the more dilute, already-alkylated products. [3]This is often the most effective and straightforward method.

  • Slow Addition of the Alkylating Agent: Adding the allyl halide slowly (e.g., via syringe pump) to the solution of the amine helps to keep the concentration of the alkylating agent low at all times, favoring reaction with the most abundant nucleophile (the starting amine). [3]3. Use a Phase-Transfer Catalyst: The synthesis of this compound can be effectively carried out by reacting aqueous methylamine with allyl chloride in the presence of a phase-transfer catalyst like polyglycol-400. [2][7]This method facilitates the reaction between reactants in different phases and can offer better control.

  • Choice of Base: When alkylating a secondary amine to a tertiary amine, the choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the secondary amine without competing as a nucleophile. However, for the synthesis of this compound from methylamine, a base is often used to neutralize the H-X formed. Using the excess methylamine itself as the base is common. Some modern methods use specific bases like cesium carbonate (Cs₂CO₃), which can suppress over-alkylation in certain systems. [8]

Protocol 2: Conceptual Steps for Selective Synthesis of this compound
  • Setup: In a suitable reactor, charge a large molar excess of methylamine (e.g., 5 equivalents) in a suitable solvent (e.g., water or THF).

  • Cooling: Cool the amine solution in an ice bath to manage the exothermic reaction.

  • Slow Addition: Add allyl chloride (1.0 equivalent) dropwise or via syringe pump over several hours with vigorous stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by GC-MS to track the relative ratios of starting material, intermediate, and desired product.

  • Workup: The workup typically involves a basic aqueous wash to remove ammonium salts, followed by extraction with an organic solvent and distillation to purify the this compound from other alkylated products and unreacted starting materials. [6]

References

  • ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.

  • Benchchem. N-Alkylation and N-Acylation of Secondary Amines.

  • Organic Letters. "Synthesis of Secondary Amines via Self-Limiting Alkylation".

  • Google Patents. Efficient synthesis of secondary amines by selective alkylation of primary amines.

  • Sigma-Aldrich. This compound 97%.

  • Sigma-Aldrich. This compound 97%.

  • Sigma-Aldrich. This compound 97%.

  • Organic Syntheses. "diallylamine".

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  • Benchchem. Troubleshooting low conversion rates in DTO reactions for n-butene synthesis.

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Technical Support Center: Optimizing Diallylmethylamine Synthesis through Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the Technical Support Center for the synthesis of diallylmethylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing this versatile tertiary amine. The choice of solvent is a critical parameter that significantly influences the reaction kinetics, yield, and purity of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of your reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the reaction rate of this compound synthesis?

A1: The synthesis of this compound from methylamine and an allyl halide (e.g., allyl chloride or allyl bromide) typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The solvent plays a crucial role in stabilizing the transition state of this reaction.[3]

  • Polar Aprotic Solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally the preferred choice for SN2 reactions.[4] These solvents can solvate the cation (e.g., the counter-ion of the base used) but do not strongly solvate the anionic nucleophile (the amine).[1] This leaves the nucleophile more "naked" and reactive, leading to a faster reaction rate.[4]

  • Polar Protic Solvents , like water, methanol, and ethanol, can form strong hydrogen bonds with the amine's lone pair of electrons.[5] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required to reach the transition state, which slows down the reaction.[1][4]

  • Nonpolar Solvents such as toluene or hexane are generally poor choices for this reaction as they do not effectively dissolve the amine salt starting materials or stabilize the charged transition state, leading to very slow reaction rates.[3]

Q2: What is "over-alkylation" in the context of this compound synthesis, and how does the solvent influence it?

A2: Over-alkylation is a common side reaction where the desired this compound product, a tertiary amine, reacts further with the allyl halide to form an undesired quaternary ammonium salt.[6][7] This is a significant issue because the tertiary amine product is often more nucleophilic than the starting secondary amine (N-methylallylamine), making it a better candidate for alkylation.[6]

The choice of solvent can influence the extent of over-alkylation. While polar aprotic solvents accelerate the desired SN2 reaction, they can also accelerate the subsequent over-alkylation step. However, by carefully controlling stoichiometry (using an excess of the starting amine) and the rate of addition of the alkylating agent, this side reaction can be minimized.[6] In some cases, a less polar solvent might offer better selectivity, but at the cost of a significantly slower reaction rate.

Q3: Can I use a two-phase system for the synthesis of this compound?

A3: Yes, a two-phase system using Phase Transfer Catalysis (PTC) is a highly effective method for synthesizing this compound. This approach is particularly useful when using an inorganic base (like NaOH or K2CO3) that is soluble in an aqueous phase, while the amine and allyl halide are in an organic phase (e.g., toluene or dichloromethane).[8]

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the hydroxide or carbonate anion from the aqueous phase into the organic phase to deprotonate the amine, allowing it to react with the allyl halide.[9] This method can offer several advantages, including the use of less expensive bases and solvents, easier workup, and potentially higher yields by minimizing side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inappropriate Solvent Choice: Using a polar protic or nonpolar solvent can significantly hinder the SN2 reaction rate.[3]Solvent Screening: Test a range of polar aprotic solvents such as acetonitrile, DMF, or acetone.[1] Consider using a phase-transfer catalysis (PTC) system with a nonpolar solvent like toluene.
Poor Reagent Solubility: The starting amine salt or base may not be soluble in the chosen solvent.Select a More Polar Solvent: If solubility is an issue, a more polar aprotic solvent like DMF or DMSO might be necessary. Alternatively, for PTC, ensure the catalyst is effective at transferring the base.
Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.Reaction Monitoring: Track the reaction progress using GC-MS or TLC.[10] If the reaction has stalled, consider increasing the temperature or allowing for a longer reaction time.
Significant Formation of Quaternary Ammonium Salt (Over-alkylation) High Concentration of Alkylating Agent: Adding the allyl halide all at once can lead to the product reacting before the starting material is consumed.[6]Slow Addition: Add the allyl halide dropwise to the reaction mixture to maintain a low concentration.[6]
Stoichiometry: Using a 1:2 or lower molar ratio of methylamine to allyl halide favors the formation of the tertiary amine and subsequent quaternary salt.Use Excess Amine: Employ a significant excess of methylamine relative to the allyl halide. This statistically favors the alkylation of the starting amine over the product.[6]
Solvent Choice: Highly polar aprotic solvents can accelerate both the desired reaction and the over-alkylation.Solvent Optimization: While polar aprotic solvents are generally faster, a systematic screening might reveal a solvent that provides a better balance of rate and selectivity.
Formation of Other Side Products Elimination Reaction: The base used can promote the elimination of HBr or HCl from the allyl halide to form propadiene. This is more likely with sterically hindered or strong, non-nucleophilic bases.Choice of Base: Use a milder base such as potassium or sodium carbonate. In PTC, the hydroxide concentration in the organic phase is kept low, which can suppress elimination.
Solvent-Reactant Interaction: Some solvents can react with the starting materials or intermediates. For example, dichloromethane can react with amines under certain conditions.[11]Use Inert Solvents: Choose a solvent that is known to be inert under the reaction conditions. Toluene, acetonitrile, and THF are often good choices.
Difficult Product Purification Excess Reagents: A large excess of starting amine or unreacted allyl halide can complicate purification.Stoichiometric Control & Workup: Use a more controlled stoichiometry if possible. During workup, an acidic wash can remove unreacted amines, and distillation can separate the product from other volatiles.[12]
Byproducts with Similar Properties: The quaternary ammonium salt, if formed, can be difficult to separate from the desired product.Purification Strategy: The quaternary salt is typically much more polar and less volatile than this compound. Purification can often be achieved by extraction and column chromatography or distillation.

Experimental Protocols

Protocol 1: Solvent Screening for this compound Synthesis

This protocol outlines a general procedure for screening different solvents to determine the optimal conditions for your reaction.

  • Reaction Setup: In separate, identical reaction vessels equipped with stir bars and reflux condensers, add methylamine (or a solution of it, 1.0 equivalent) and a suitable base (e.g., K2CO3, 2.2 equivalents).

  • Solvent Addition: To each vessel, add a different anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, acetone, THF) to achieve the same concentration.

  • Reactant Addition: While stirring, add allyl bromide or chloride (2.1 equivalents) to each vessel.

  • Reaction Conditions: Heat all reactions to the same temperature (e.g., 50 °C) and allow them to stir for a set period (e.g., 24 hours).

  • Monitoring and Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), take a small aliquot from each reaction. Quench the aliquot and analyze by GC-MS to determine the relative amounts of starting material, mono-allylated intermediate, this compound, and the quaternary ammonium salt byproduct.[13][10]

  • Evaluation: Compare the conversion rates and product selectivity across the different solvents to identify the optimal choice for your synthesis.

Protocol 2: Synthesis of this compound using Phase Transfer Catalysis

This protocol provides a starting point for a PTC-based synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine an aqueous solution of methylamine, a base such as sodium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 1-5 mol%).

  • Organic Phase: Add an organic solvent such as toluene or dichloromethane.

  • Addition of Allyl Halide: Vigorously stir the biphasic mixture and slowly add the allyl halide.[9]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.[13][10]

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.[12]

Visualizations

Caption: Influence of solvent type on SN2 reaction kinetics.

Troubleshooting_Workflow Start Low Yield of This compound Check_Solvent Is the solvent polar aprotic? Start->Check_Solvent Check_Overalkylation Is quaternary salt the major byproduct? Check_Solvent->Check_Overalkylation Yes Switch_Solvent Action: Screen polar aprotic solvents (ACN, DMF) or try PTC. Check_Solvent->Switch_Solvent No Check_Conditions Are reaction time and temperature sufficient? Check_Overalkylation->Check_Conditions No Adjust_Stoichiometry Action: Increase excess of methylamine and add allyl halide slowly. Check_Overalkylation->Adjust_Stoichiometry Yes Monitor_Reaction Action: Monitor reaction by GC-MS to determine optimal time/temp. Check_Conditions->Monitor_Reaction Unsure Other_Issues Consider other side reactions (e.g., elimination) or reagent quality. Check_Conditions->Other_Issues Yes

Caption: Troubleshooting workflow for low yield.

References

  • piperazine-14-diium_chloride)

Sources

Technical Support Center: Managing Exothermic Reactions Involving Diallylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions with Diallylmethylamine (DAMA). This guide is designed for researchers, chemists, and process development professionals. Its purpose is to provide both proactive guidance for reaction planning and reactive troubleshooting for managing the significant exothermic potential of DAMA. The information herein is structured to address common questions and critical safety scenarios encountered in the field.

Section 1: Frequently Asked Questions (FAQs) - Proactive Risk Assessment

This section addresses the essential questions you should consider before beginning any experiment with this compound. A thorough understanding of these points is the first line of defense against thermal incidents.

Q1: What makes reactions involving this compound (DAMA) a significant thermal hazard?

A1: The hazardous potential of this compound stems from its molecular structure, which features two highly reactive allyl groups (-CH₂-CH=CH₂) and a tertiary amine. This combination presents two primary sources of exothermic activity:

  • Uncontrolled Polymerization: The allyl double bonds are susceptible to rapid, often radical-initiated, polymerization. This process is extremely exothermic and can lead to a thermal runaway if not properly controlled.[1] The heat generated accelerates the reaction, creating a dangerous feedback loop.[2]

  • Quaternization Reactions: As a tertiary amine, DAMA readily reacts with alkyl halides and other electrophiles in quaternization reactions. These are also typically exothermic processes.

  • General Reactivity: DAMA is a flammable, corrosive liquid that can react vigorously with acids, strong oxidizing agents, and acid chlorides.[3][4]

Q2: How can I quantitatively assess the thermal risk of my specific DAMA reaction before scaling up?

A2: Visual observation is insufficient. You must use calorimetric techniques to gather quantitative data.[5][6] This is non-negotiable for ensuring safety.

  • Reaction Calorimetry (RC1): An RC1 measures the heat flow of a reaction in real-time, providing the total heat of reaction (enthalpy), the rate of heat release, and the heat capacity of the reaction mixture.[7] This data is critical for designing an adequate cooling system.

  • Differential Scanning Calorimetry (DSC): DSC can be used on a small sample to determine the total heat of reaction and identify the onset temperature for any decomposition events.[8] This helps define the maximum safe operating temperature.

Q3: What are the most critical parameters to monitor during a reaction with DAMA?

A3: Continuous monitoring is key to early detection of a potential thermal event.

  • Temperature: Monitor both the internal reaction temperature (T_r) and the cooling jacket temperature (T_j). A sudden, uncontrolled increase in T_r or a rapidly increasing gap between T_r and T_j indicates loss of control.

  • Pressure: For reactions in a closed system, a pressure transducer is essential. A rapid pressure increase can signal gas evolution from the reaction or boiling of the solvent due to a temperature spike.

  • Reagent Addition Rate: The rate of reagent addition must be strictly controlled to ensure the cooling system can remove the generated heat. The addition rate should be tied to the real-time heat flow data from a calorimeter if possible.[2]

  • Stirring/Agitation: Loss of agitation can lead to localized hot spots and initiation of runaway polymerization. Ensure your stirring motor is robust and monitor its function.

Q4: What basic safety infrastructure is mandatory when working with DAMA?

A4: Standard laboratory PPE is insufficient. The following must be in place:

  • Fume Hood: All handling of DAMA must be done in a well-ventilated chemical fume hood.[9]

  • Grounding and Bonding: DAMA is a flammable liquid. All metal containers and equipment must be properly grounded and bonded to prevent static discharge, which could be an ignition source.[3][9][10]

  • Emergency Quench System: Have a pre-determined quenching agent ready and accessible. The choice of quencher depends on the reaction chemistry (see Section 2).

  • Blast Shield: A sturdy blast shield should be placed in front of the experimental setup.

  • Personal Protective Equipment (PPE): This includes flame-retardant lab coats, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (inspect gloves before each use).[3][11][12]

Section 2: Troubleshooting Guide - Managing Exothermic Events

This section provides direct, actionable advice for specific emergency scenarios.

Issue: The reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What do I do?

This is a thermal runaway . Act immediately and decisively.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Maximize Cooling: Set your cooling system to its maximum capacity. If using an ice bath, add more ice and salt.

  • Add Inhibitor/Quencher: If a suitable quenching agent is identified (see below), add it cautiously. Be prepared for a vigorous reaction upon quenching.[13]

  • Alert Personnel & Evacuate: Alert all personnel in the immediate area. If the temperature continues to rise after initial interventions, evacuate the area and contact emergency response.

Root Cause Analysis:

  • Inadequate Cooling: The heat generated by the reaction exceeds the heat removal capacity of your apparatus. This is a common issue during scale-up.

  • Reagent Addition Too Fast: The rate of the exothermic reaction is directly proportional to the concentration of the limiting reagent.

  • Loss of Agitation: A localized "hot spot" may have formed, initiating a runaway polymerization cascade.

  • Contamination: An unknown contaminant may have catalyzed a violent decomposition or side reaction.

Choosing a Quenching Agent: The ideal quencher terminates the reaction quickly without producing excessive gas or a secondary exotherm.

  • For Radical Polymerizations: A radical inhibitor like hydroquinone or phenothiazine can be effective.

  • For Quaternization Reactions: A weak acid or a large volume of a suitable, cold, inert solvent can dilute the reactants and absorb heat.

  • General Purpose: For many amine-based reactions, a weak acid solution (like acetic acid) can be used to neutralize the amine, but this is itself an exothermic reaction and must be done with extreme caution and pre-planning.[14] Always test quenching strategies on a microscale first.

Issue: I'm observing a rapid, unexpected pressure increase in my sealed reactor.

Immediate Actions:

  • Stop Heating and Reagent Addition: Immediately cut power to any heating mantles and stop all feeds.

  • Maximize Cooling: Drastically lower the temperature to reduce the vapor pressure of the solvent and slow the reaction rate.

  • DO NOT VENT DIRECTLY: Do not vent the reactor directly into the fume hood if the contents are unknown or flammable. Use a pre-installed, properly routed emergency relief system that directs the discharge to a safe location or a catch tank.

  • Prepare for Evacuation: A rapid pressure increase is a critical sign of a potential vessel rupture. Be prepared to evacuate.

Root Cause Analysis:

  • Thermal Runaway: The temperature increase has caused the solvent or a reactant to boil.

  • Gas Evolution: A decomposition pathway or unintended side reaction is producing non-condensable gases (e.g., nitrogen oxides, carbon oxides).[4]

  • Blocked Vent Line: The emergency vent or outlet line may be blocked by solidified material.

Issue: The reaction mixture has suddenly changed color (e.g., turned dark brown/black) and/or viscosity has increased dramatically.

Immediate Actions:

  • Stop Reagent Addition and/or Heating.

  • Take a Sample (If Safe): If it is possible to do so safely, take a small, quenched sample for immediate analysis (e.g., TLC, GC-MS) to identify potential byproducts.

  • Cool the Reaction: Lower the temperature to slow down the suspected decomposition or polymerization.

Root Cause Analysis:

  • Decomposition: The reaction temperature may have exceeded the stability threshold of a reactant or product, leading to thermal decomposition and the formation of char.

  • Uncontrolled Polymerization: A sudden increase in viscosity is a classic sign of polymer formation. This is often accompanied by a significant exotherm.

  • Oxidation: Air leakage into the system could be oxidizing the amine or other components, especially at elevated temperatures.

Section 3: Protocols & Methodologies

Protocol 3.1: Proactive Thermal Hazard Assessment Workflow

This protocol outlines the minimum steps for assessing thermal risk before performing a new reaction involving DAMA.

  • Literature Review: Search for all known reactions involving DAMA and similar allylamines. Note any reported exotherms, decompositions, or safety incidents.

  • DSC Screening:

    • Prepare a small sample (5-10 mg) of the final reaction mixture composition.

    • Run a DSC scan from ambient temperature to at least 100°C above the intended reaction temperature.

    • Identify the onset temperature of any exothermic events and calculate the total energy release (ΔH).

  • Reaction Calorimetry (RC1):

    • Perform the reaction on a small laboratory scale (100-500 mL) in a reaction calorimeter.

    • Simulate the intended process, including addition rates and temperature profiles.

    • Measure the heat flow profile to determine the maximum rate of heat release.

  • Data Analysis for Scale-Up:

    • Use the data from the RC1 to calculate the required heat removal capacity for the planned production-scale reactor.

    • Ensure the production reactor's cooling system is capable of handling the maximum expected heat flow with a significant safety margin (typically >50%).

Protocol 3.2: Emergency Quenching Procedure (Example for Radical Polymerization)

This is an illustrative procedure and must be adapted for your specific chemistry.

  • Preparation: Prior to starting the reaction, prepare a quenching solution. For a 1L reaction, this might consist of 1 g of hydroquinone dissolved in 100 mL of the reaction solvent. Place this in a pressure-equalizing addition funnel attached to the reactor.

  • Initiation of Quench: If a thermal runaway is detected (rapid, uncontrolled temperature rise), immediately open the stopcock of the addition funnel to add the inhibitor solution.

  • Simultaneous Actions: While adding the quencher, simultaneously stop all reagent feeds and apply maximum cooling.

  • Observation: Continue to monitor the temperature and pressure. The quench should halt the temperature rise. If it does not, proceed to evacuation.

  • Post-Quench: Once the reaction is under control, allow it to cool to room temperature before proceeding with any workup. The quenched mixture should be treated as hazardous waste.[14]

Section 4: Data & Visualizations

Table 1: Key Safety Parameters for this compound

ParameterValueSource(s)
CAS Number 2424-01-3[15]
Molecular Weight 111.18 g/mol [15][16]
Boiling Point 111 °C[15][17]
Flash Point 7 °C / 44.6 °F[4]
Density 0.789 g/mL at 25 °C[15][17]
GHS Hazards Highly Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Causes Severe Skin Burns and Eye Damage[3][16]

Diagram 1: Decision Tree for Managing a Temperature Excursion

This diagram outlines the critical decision-making process when faced with an unexpected temperature rise.

Exotherm_Management Start Temperature Rises Beyond Set Point Action_Stop_Feeds IMMEDIATELY: 1. Stop All Reagent Feeds 2. Maximize Cooling Start->Action_Stop_Feeds Check_Control Is Temperature Rise Controlled by Cooling? Assess_Runaway Does Temperature Continue to Rise? Check_Control->Assess_Runaway No Monitor Monitor Temperature and Pressure Closely Check_Control->Monitor Yes Action_Stop_Feeds->Check_Control Action_Quench Initiate Emergency Quench Protocol Assess_Runaway->Action_Quench Yes Assess_Runaway->Monitor No Evacuate EVACUATE AREA Alert Emergency Response Action_Quench->Evacuate Stable Situation Stable Investigate Cause Monitor->Stable

Caption: Decision workflow for responding to a thermal excursion.

Diagram 2: Workflow for Proactive Thermal Hazard Assessment

This diagram shows the logical flow for assessing the thermal hazards of a new chemical process involving DAMA.

Thermal_Hazard_Assessment Start New DAMA Process Proposed Lit_Review Literature Review for Known Hazards Start->Lit_Review DSC DSC Screening: - Onset Temperature - Total Energy (ΔH) Lit_Review->DSC Is_DSC_OK Is Onset Temp > 100°C Above Process Temp? DSC->Is_DSC_OK RC Reaction Calorimetry (RC1): - Heat Flow Profile - Max Heat Release Rate Is_DSC_OK->RC Yes Redesign STOP & REDESIGN PROCESS (e.g., semi-batch, different solvent) Is_DSC_OK->Redesign No Scale_Up_Calc Scale-Up Calculation: Required Cooling Duty vs. Reactor Capability RC->Scale_Up_Calc Is_Safe Sufficient Cooling Capacity (>50% margin)? Scale_Up_Calc->Is_Safe Proceed Proceed with Pilot Scale Is_Safe->Proceed Yes Is_Safe->Redesign No

Caption: Systematic workflow for assessing thermal hazards before scale-up.

References

  • Syrris. (n.d.). The range of chemistry technology enabling polymerization.
  • ECHEMI. (n.d.). Diallylamine SDS, 124-02-7 Safety Data Sheets.
  • Max-Planck-Gesellschaft. (n.d.). Reaction Calorimetry.
  • CKN Knowledge in Practice Centre. (2021, March 10). Heat of reaction.
  • ACS Publications. (2002). Online Reaction Calorimetry. Applications to the Monitoring of Emulsion Polymerization without Samples or Models of the Heat-Transfer Coefficient.
  • Polymer Science. (2002). Reaction Calorimetry.
  • ChemicalBook. (n.d.). Diallylamine - Safety Data Sheet.
  • Benchchem. (2025). Technical Support Center: EDC/NHS Reaction Quenching.
  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, June 4). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, April 29). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Quench.
  • Reddit. (2021, June 8). Reaction Quenching Question.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • ResearchGate. (2014, April 18). What is the best NHS quenching agent?.
  • Sigma-Aldrich. (n.d.). This compound 97 2424-01-3.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
  • PubMed. (2016, May 26). Exothermic-Endothermic Transition in the Titration of Poly(allylamine chloride) with Sodium Hexametaphoshate Associated with a Change in the Proton Release Regime.
  • National Institutes of Health (NIH), PubChem. (n.d.). This compound.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Sigma-Aldrich. (n.d.). This compound 97 2424-01-3.

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Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of Diallylmethylamine Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of rigorous scientific investigation and is paramount in the pharmaceutical industry. Diallylmethylamine, a tertiary amine with applications in the synthesis of various polymers and active pharmaceutical ingredients, requires precise and accurate analytical methods to quantify its purity and identify any potential impurities. This guide provides an in-depth comparison of key analytical techniques for the validation of this compound purity, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.

The Criticality of Purity in this compound

This compound [(CH₂=CHCH₂)₂NCH₃] is a reactive molecule due to its tertiary amine functionality and the presence of two allyl groups. Impurities can arise from the synthetic route, degradation, or improper storage. These impurities can potentially alter the chemical and physical properties of this compound, impact reaction yields and kinetics in subsequent synthetic steps, and, in the context of drug development, pose a significant safety risk. Therefore, robust analytical methods are essential to ensure the quality and consistency of this compound.

This guide will explore and compare the following analytical methodologies:

  • Gas Chromatography (GC) for the analysis of volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and assay determination.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive impurity profiling and identification.

Each method will be evaluated based on its principle, strengths, limitations, and suitability for the analysis of this compound, supported by proposed experimental protocols and validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1]

Comparative Analysis of Analytical Techniques

The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the analyte and potential impurities, the desired level of sensitivity, and the intended purpose of the measurement (e.g., routine quality control vs. in-depth impurity profiling).

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[2]Separation by HPLC with detection and identification based on mass-to-charge ratio.[3][4]
Analyte Volatility Suitable for volatile and semi-volatile compounds. This compound is amenable to GC analysis.Suitable for non-volatile and thermally labile compounds.Applicable to soluble analytes.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Detection Flame Ionization Detector (FID) for general hydrocarbon detection; Mass Spectrometry (MS) for identification.UV-Vis (limited for this compound due to lack of chromophore), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or MS.[5][6][7][8][9]NMR spectrometer.Mass Spectrometer (provides structural information).
Derivatization Generally not required for this compound, but can be used to improve peak shape and selectivity.[10]Often necessary for UV detection of non-chromophoric amines like this compound.[11][12][13][14]Not required.Not required for detection, but can be used to improve chromatography.[15]
Primary Application Purity testing for volatile impurities and residual solvents.Purity testing for non-volatile impurities, assay.Absolute purity determination, quantification of major components.[16][17][18]Impurity identification and structural elucidation.[3][4]
Strengths High resolution for volatile compounds, robust and reliable.Versatile, applicable to a wide range of compounds.Primary analytical method, highly accurate and precise without the need for a specific reference standard of the analyte.High sensitivity and selectivity, provides molecular weight and structural information.
Limitations Not suitable for non-volatile or thermally labile compounds.Poor sensitivity for compounds without a UV chromophore unless specialized detectors or derivatization are used.Lower sensitivity compared to chromatographic methods, requires a relatively pure and soluble sample.Higher cost and complexity of instrumentation.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for the key analytical techniques. These protocols are designed to be self-validating systems, adhering to the principles of scientific integrity.

Gas Chromatography (GC) for Purity and Volatile Impurities

Rationale: this compound is a volatile liquid, making Gas Chromatography an ideal technique for its purity assessment and the detection of volatile impurities. A Flame Ionization Detector (FID) provides a robust and near-universal response for organic compounds. Coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of unknown impurities.[19][20][21]

Proposed GC-FID/MS Methodology:

This method is adapted from a validated procedure for the related compound, allylamine, and is expected to provide good performance for this compound with appropriate optimization.[1]

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).

  • Column: A capillary column suitable for amine analysis, such as a DB-CAM (30 m x 0.53 mm, 1.0 µm film thickness) or a CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness).[1][22]

  • Carrier Gas: Helium at a constant flow rate (e.g., 5.0 mL/min).

  • Injector Temperature: 220 °C.

  • Detector Temperature: 260 °C (FID).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 5 minutes.

    • Ramp to 200 °C at 20 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 1:10.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Method Validation Workflow (as per ICH Q2(R2)): [1]

HPLC_Development Analyte_Properties Analyte Properties (this compound - non-chromophoric, basic) Detector_Selection Detector Selection (ELSD/CAD/MS) Analyte_Properties->Detector_Selection Column_Choice Column Choice (Mixed-mode or RP-C18) Analyte_Properties->Column_Choice Mobile_Phase_Opt Mobile Phase Optimization (pH, organic modifier, buffer) Detector_Selection->Mobile_Phase_Opt Column_Choice->Mobile_Phase_Opt Method_Validation Method Validation (ICH Guidelines) Mobile_Phase_Opt->Method_Validation qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_Analyte Accurately weigh This compound Dissolve Dissolve in deuterated solvent Weigh_Analyte->Dissolve Weigh_IS Accurately weigh Internal Standard Weigh_IS->Dissolve Optimize_Params Optimize Acquisition Parameters (d1, pulse angle) Dissolve->Optimize_Params Acquire_Spectrum Acquire Spectrum Optimize_Params->Acquire_Spectrum Process_Data Phasing & Baseline Correction Acquire_Spectrum->Process_Data Integrate_Signals Integrate Analyte & IS Signals Process_Data->Integrate_Signals Calculate_Purity Calculate Absolute Purity Integrate_Signals->Calculate_Purity

Sources

A Comparative Guide to the Reactivity of Diallylmethylamine and Diallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

When selecting monomers for polymer synthesis or designing synthetic pathways, a nuanced understanding of reactant behavior is critical. Diallylmethylamine and diallylamine, while structurally similar, exhibit distinct differences in reactivity that can significantly impact reaction outcomes, polymer properties, and overall efficiency. This guide provides an in-depth comparison of their reactivity, supported by experimental data and established chemical principles, to inform your experimental design and material selection.

At a Glance: Structural and Electronic Differences

The primary distinction between this compound and diallylamine lies in the substitution at the nitrogen atom. This compound is a tertiary amine with a methyl group, whereas diallylamine is a secondary amine with a hydrogen atom. This seemingly minor difference has profound implications for the electronic and steric environment around the nitrogen, which in turn governs the molecules' reactivity.

  • Electronic Effects: The methyl group in this compound is an electron-donating group. Through a positive inductive effect (+I), it increases the electron density on the nitrogen atom. This enhanced electron density makes this compound a stronger Lewis base and a more potent nucleophile compared to diallylamine.

  • Steric Effects: Conversely, the methyl group introduces greater steric hindrance around the nitrogen atom. This bulkiness can impede the approach of electrophiles or other reactants, potentially slowing down reactions where the nitrogen atom is the primary site of attack.

The interplay of these electronic and steric factors determines the relative reactivity of the two compounds in various chemical transformations.

Caption: Structural comparison highlighting the electron-donating methyl group in this compound.

Comparative Reactivity Analysis

A fundamental measure of an amine's reactivity is its basicity, quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.

CompoundpKa of Conjugate AcidReference
Diallylamine9.29[1][2][3]
This compoundNot explicitly found, but expected to be higher than diallylamine

This enhanced basicity directly correlates with increased nucleophilicity. In reactions such as quaternization, where the amine attacks an electrophilic carbon, this compound is predicted to react faster than diallylamine, provided steric hindrance is not the overriding factor.

Both this compound and diallylamine are key monomers in radical cyclopolymerization, a process that forms polymers containing cyclic repeating units.[5] This reaction proceeds through a mechanism of alternating intramolecular cyclization and intermolecular propagation steps.[5][6]

The reactivity in this context is more complex and depends on factors such as:

  • Rate of Initiation: The ease with which a radical is formed.

  • Rate of Propagation: The speed at which monomer units add to the growing polymer chain.

  • Rate of Cyclization: The propensity of the radical end to attack the second allyl group on the same monomer unit.

  • Chain Transfer: The premature termination of a growing polymer chain by abstraction of an atom (often a hydrogen) from a monomer or solvent molecule.

Quantum chemical modeling has been employed to understand the polymerization of diallylamine series monomers.[7][8] Studies suggest that for diallylamine compounds, a significant challenge is the degradative chain transfer to the monomer, which can limit the molecular weight of the resulting polymer.[7]

Comparative Insights:

  • This compound: Research has focused on strategies to obtain high-molecular-weight polymers from this compound by controlling the polymerization conditions.[7][8] One successful approach involves the polymerization of the equimolar salt of N,N-diallyl-N-methylamine and trifluoroacetic acid, which suppresses competitive chain transfer reactions.[7]

  • Diallylamine: The free radical polymerization of diallylamine is well-established and leads to polymers with pyrrolidine and/or piperidine rings in the main chain.[5][6] These polymers have found applications in areas like ion-exchange resins and as flocculants.[5]

While direct kinetic comparisons are scarce in the literature, the focus on overcoming chain transfer in this compound polymerization suggests that under standard conditions, it may be more prone to this side reaction than its secondary amine counterpart. However, when protonated, its reactivity can be effectively channeled toward high polymer formation.[7]

Caption: A generalized workflow for the radical cyclopolymerization of diallylamine monomers.

Summary of Reactivity and Application Implications

FeatureThis compound (Tertiary Amine)Diallylamine (Secondary Amine)
Structure (CH₂=CHCH₂)₂NCH₃[9]HN(CH₂CH=CH₂)₂[10]
Basicity Higher (Stronger Base)Lower (Weaker Base)
Nucleophilicity Higher (More Nucleophilic)Lower (Less Nucleophilic)
Steric Hindrance Higher Lower
Polymerization Can achieve high molecular weight, especially in salt form, but may be prone to chain transfer.[7]Readily polymerizes to form cyclopolymers with various applications.[5][6]

Key Takeaways for Researchers:

  • For reactions requiring high nucleophilicity, such as quaternization or nucleophilic additions, This compound is likely the more reactive choice, assuming steric factors are not prohibitive.

  • In polymer synthesis, the choice is less straightforward. If high molecular weight is the primary goal, a protonated form of This compound under controlled conditions may be superior.[7] For robust, well-established cyclopolymerization to create functional materials like ion-exchange resins, diallylamine has a longer history of application.[5]

  • The secondary amine (N-H) in diallylamine offers an additional reactive site for post-polymerization modification, which is absent in this compound. This can be a crucial advantage for developing functional polymers and drug-carrier systems.[6][11][12]

Experimental Protocols

This protocol provides a framework for comparing the nucleophilic reactivity of this compound and diallylamine by monitoring their reaction with an alkyl halide.

Objective: To determine the relative rate constants for the quaternization of this compound and diallylamine with benzyl bromide.

Materials:

  • This compound

  • Diallylamine

  • Benzyl bromide

  • Acetone (anhydrous)

  • Reaction vials with magnetic stir bars

  • Constant temperature bath

  • Conductivity meter or HPLC/GC-MS for monitoring

Procedure:

  • Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of this compound, diallylamine, and benzyl bromide in anhydrous acetone.

  • Reaction Setup: In separate reaction vials, place equal volumes of the diallylamine and this compound solutions.

  • Initiation: Place the vials in a constant temperature bath (e.g., 40°C) and allow them to equilibrate. Initiate the reaction by adding an equal volume of the benzyl bromide solution to each vial simultaneously.

  • Monitoring: The progress of the reaction can be followed by monitoring the formation of the quaternary ammonium salt product.[13]

    • Conductivity: As the ionic salt product forms, the conductivity of the solution will increase. Record conductivity readings at regular time intervals.

    • Chromatography (HPLC/GC): At specific time points, withdraw an aliquot from each reaction, quench the reaction (e.g., by rapid cooling or dilution), and analyze the concentration of the remaining reactants.

  • Data Analysis: Plot the concentration of the product (or reactant consumption) versus time. The initial slope of this curve is proportional to the initial reaction rate. For a more rigorous analysis, fit the data to a second-order rate law to determine the rate constant (k) for each amine.[14][15]

Expected Outcome: this compound is expected to exhibit a higher initial reaction rate and a larger rate constant (k) compared to diallylamine, demonstrating its superior nucleophilicity.

Objective: To synthesize polydiallylamine via free radical cyclopolymerization.

Materials:

  • Diallylamine

  • Hydrochloric acid (HCl)

  • Ammonium persulfate (APS) or other radical initiator

  • Deionized water

  • Methanol

  • Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer

Procedure:

  • Monomer Salt Preparation: In the flask, dissolve a measured amount of diallylamine in deionized water. Cool the solution in an ice bath and slowly add an equimolar amount of concentrated HCl to form the diallylammonium chloride salt. This step is crucial as polymerization of the protonated monomer often leads to better results.

  • Degassing: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation: While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 60-80°C). Prepare a solution of the radical initiator (e.g., APS) in deionized water and add it to the monomer solution to start the polymerization.

  • Polymerization: Allow the reaction to proceed under nitrogen at a constant temperature for a specified period (e.g., 8-24 hours). The solution may become more viscous as the polymer forms.

  • Isolation: Cool the reaction mixture to room temperature. Isolate the polymer by precipitating it in a non-solvent, such as methanol or acetone.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven to a constant weight.

  • Characterization: The resulting polymer (polydiallylamine) can be characterized using techniques like FT-IR, ¹H-NMR, and gel permeation chromatography (GPC) to confirm its structure and determine its molecular weight.[6]

References

  • PubChem. Diallylamine. National Center for Biotechnology Information. [Link]

  • TSI Journals. (2015). CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. [Link]

  • Taylor & Francis Online. (N.D.). Cyclopolymerization of Diallylamines. Journal of Macromolecular Science, Part C. [Link]

  • ChemBK. (2024). Diallylamine. [Link]

  • TSI Journals. (N.D.). Cyclopolymerization of Diallylamine and its Condensation wit | 10177. [Link]

  • Royal Society of Chemistry. (N.D.). Cyclopolymerizable and cyclopolymeric photoinitiators from diallyl amine and α-hydroxy ketones. Polymer Chemistry. [Link]

  • American Chemical Society. (1995). Cyclopolymerization. 22. Radical Polymerization of N-Methyl-N-allyl-2-(methoxycarbonyl)allylamine. [Link]

  • ResearchGate. (N.D.). Cyclopolymerization of diallylamine and its condensation with carboxylic drugs. [Link]

  • PubChem. Allylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high‐molecular‐weight polymers. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (N.D.). Synthesis of high-molecular-weight polyamine by radical polymerization ofN,N-diallyl-N-methylamine. [Link]

  • ResearchGate. (N.D.). Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. [Link]

  • Semantic Scholar. (N.D.). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. [Link]

  • Wiley Online Library. (2020). Kinetic Investigations of Quaternization Reactions of Poly[2‐(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. [Link]

  • Wikipedia. (N.D.). Diallylamine. [Link]

  • Google Patents. (N.D.). Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • ResearchGate. (N.D.). Contributions to the quaternization description and kinetics illustrated on poly(dimethylaminoethyl methacrylate). [Link]

  • MDPI. (N.D.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Diallylmethylamine: A Focus on ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and materials science, the precise characterization of building blocks is paramount. Diallylmethylamine (C₇H₁₃N), a tertiary amine featuring two reactive allyl groups, serves as a versatile precursor in polymerization, functionalization, and pharmaceutical synthesis. Its purity and structural integrity are critical for the success of these downstream applications. This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound, while objectively comparing its performance against complementary analytical techniques.

The narrative that follows is grounded in practical laboratory experience, explaining not just the procedural steps but the scientific rationale behind them. We will explore the nuances of the ¹H NMR spectrum, detail a robust experimental protocol, and contextualize its analytical power by comparing it with Fourier-Transform Infrared (FT-IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

The Decisive Signature: Interpreting the ¹H NMR Spectrum of this compound

¹H NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule is unparalleled. For a molecule like this compound, which possesses distinct proton environments, ¹H NMR offers a definitive fingerprint.

The structure of this compound, N-methyl-N,N-di(prop-2-en-1-yl)amine, is symmetrical, with two chemically equivalent allyl groups attached to a central methyl-substituted nitrogen atom. This symmetry simplifies the spectrum, leading to four distinct proton signals.

Expected ¹H NMR Resonances for this compound:

Proton Assignment Label Chemical Shift (δ, ppm) Multiplicity Integration Key Coupling Interactions (J, Hz)
Methyl Protons (-NCH₃)Hₐ~2.2 - 2.3Singlet (s)3HNone
Allylic Protons (-NCH₂-)Hₑ~3.0 - 3.1Doublet (d)4HVicinal coupling to Hₓ (~6.5 Hz)
Terminal Olefinic Protons (=CH₂)Hₓ~5.1 - 5.2Multiplet (m)4HGeminal coupling (~10.2 Hz), cis (~10.2 Hz) and trans (~17.1 Hz) vicinal coupling to Hᵧ
Internal Olefinic Proton (-CH=)Hᵧ~5.7 - 5.9Multiplet (m)2HVicinal coupling to Hₑ (~6.5 Hz), cis (~10.2 Hz) and trans (~17.1 Hz) vicinal coupling to Hₓ

Note: Chemical shift values are approximate and can vary based on the solvent and concentration. Coupling constants (J) are typical values for allylic systems.[1][2]

Causality Behind the Spectrum:

  • Hₐ (Methyl Protons): These three protons are attached to the nitrogen atom and have no adjacent protons to couple with, hence they appear as a sharp singlet. Their chemical shift around 2.2 ppm is downfield from a typical alkane C-H due to the electron-withdrawing effect of the adjacent nitrogen.[3]

  • Hₑ (Allylic Protons): The four protons of the two methylene groups are deshielded by the adjacent nitrogen, shifting them downfield to ~3.0 ppm.[4] They are coupled only to the single Hᵧ proton on the double bond, resulting in a clean doublet.

  • Hₓ (Terminal Olefinic Protons): These four protons reside on the terminal carbons of the double bonds. The two protons on each carbon are diastereotopic, meaning they are chemically non-equivalent and have different chemical shifts. They exhibit complex splitting patterns due to geminal coupling to each other, as well as cis and trans coupling to the Hᵧ proton. This results in a complex multiplet.[2]

  • Hᵧ (Internal Olefinic Proton): This proton is coupled to the two allylic protons (Hₑ) and the two terminal olefinic protons (Hₓ). This extensive coupling results in a complex multiplet, often described as a doublet of triplets of triplets (dtt), though overlap can obscure this ideal pattern.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The following protocol ensures the acquisition of a clean, high-resolution spectrum, which is crucial for accurate structural confirmation and purity assessment.

Objective: To obtain a quantitative ¹H NMR spectrum of a this compound sample for structural verification.

Materials:

  • This compound sample

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pasteur Pipette

  • Vial and Cap

Step-by-Step Methodology:

  • Sample Preparation (The Foundation of Quality Data):

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. The choice of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[5] CDCl₃ is an excellent choice for non-polar to moderately polar compounds like this compound.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. TMS serves as the internal standard, with its proton resonance defined as 0.0 ppm, providing a reliable reference for all other chemical shifts.[5]

    • Gently swirl the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

    • Transfer the solution into a high-precision 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR spectrometer's detection coils (typically ~4 cm).

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

    • Place the sample into the NMR magnet.

    • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal from the CDCl₃ to stabilize the magnetic field. "Shimming" is then performed, a process of adjusting the magnetic field homogeneity to achieve sharp, symmetrical peaks. This step is crucial for resolving complex multiplets and obtaining accurate coupling constants.

    • Acquisition Parameters: Set standard ¹H acquisition parameters. A 400 or 500 MHz spectrometer is typically sufficient.[6] Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For quantitative results, a longer relaxation delay (e.g., 5 times the longest T1) may be necessary.

    • Acquire the spectrum, typically averaging 8 to 16 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in positive, absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the signals. The relative area under each peak should correspond to the number of protons it represents (e.g., a 3:4:4:2 ratio for this compound).

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure matches the expected pattern.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample, incorporating ¹H NMR as the central technique.

G cluster_main Characterization Workflow for this compound Sample Sample Received (Presumed this compound) Prep Sample Preparation (Dissolve in CDCl3 with TMS) Sample->Prep NMR_Acq ¹H NMR Acquisition (400 MHz Spectrometer) Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Interp Spectral Interpretation (Shifts, Integrals, Coupling) NMR_Proc->NMR_Interp Struct_Confirm Structure Confirmed? NMR_Interp->Struct_Confirm Final_Report Final Report: Structure & Purity Verified Struct_Confirm->Final_Report Yes FTIR FT-IR Analysis (Functional Group ID) Struct_Confirm->FTIR No / Ambiguous GCMS GC-MS Analysis (Purity & MW Verification) FTIR->GCMS GCMS->NMR_Interp Re-evaluate Data

Caption: Workflow for structural verification using ¹H NMR and comparative techniques.

A Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is exceptionally powerful, a multi-technique approach provides the most robust and defensible characterization. Here, we compare ¹H NMR with FT-IR and GC-MS for the analysis of this compound.

Technique Information Provided Strengths Limitations Application for this compound
¹H NMR Spectroscopy Detailed molecular structure, proton connectivity, stereochemistry, quantitative analysis of components.[7]Unambiguous structural elucidation; non-destructive; highly reproducible; excellent for purity assessment.Lower sensitivity compared to MS; requires more sample; higher instrument cost.[7]Primary Tool: Provides definitive confirmation of the this compound structure and can quantify impurities.
FT-IR Spectroscopy Presence of functional groups (e.g., C=C, C-N, C-H sp², C-H sp³).[8]Fast, simple, inexpensive; requires minimal sample preparation.Provides no detailed connectivity information; not suitable for complex mixture analysis.[9][10]Screening/Confirmation: Quickly confirms the presence of key functional groups (alkene, amine) but cannot distinguish it from isomers.
GC-MS Component separation, molecular weight, fragmentation pattern.[11]Excellent for separating volatile mixtures and assessing purity; extremely sensitive (picomole level); provides molecular weight confirmation.[7][10]Destructive technique; fragmentation can be complex to interpret; requires volatile and thermally stable compounds.Purity/MW Verification: Ideal for confirming the molecular weight (97.16 g/mol ) and assessing purity by separating it from starting materials or side products.[12]

Synergistic Power:

  • ¹H NMR and GC-MS: This is a powerful combination. GC-MS can confirm the sample is of high purity and has the correct molecular weight, while ¹H NMR provides the definitive structural proof. A comparative study on seized drug samples highlighted that GC-MS is superior for identifying all components in a mixture, whereas ¹H NMR excels in structural discrimination (e.g., differentiating salts from free bases).[10]

  • ¹H NMR and FT-IR: FT-IR can serve as a rapid preliminary check. If the characteristic C=C stretch (~1640 cm⁻¹) and C-N stretch (~1150 cm⁻¹) are present, it provides confidence to proceed with the more detailed NMR analysis.[12]

Conclusion

For the comprehensive characterization of this compound, ¹H NMR spectroscopy is an indispensable and authoritative tool. It delivers an unparalleled level of structural detail, from the chemical environment of each proton to their precise connectivity, allowing for unambiguous identification. The experimental protocol outlined provides a self-validating system for acquiring high-quality, reproducible data.

However, for professionals in research and drug development, relying on a single technique is seldom sufficient. Integrating ¹H NMR with orthogonal methods such as GC-MS for purity and molecular weight confirmation, and FT-IR for rapid functional group screening, constitutes a robust, field-proven strategy. This multi-faceted approach ensures the highest degree of confidence in the identity, purity, and quality of this compound, safeguarding the integrity of subsequent research and development efforts.

References

  • The Royal Society of Chemistry. (2013). Non-enzymatic Acylative Kinetic Resolution of Primary Allylic Amines.
  • ChemicalBook. Allylamine(107-11-9) 1H NMR spectrum.
  • ResearchGate. 1H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular....
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • National Institutes of Health (NIH). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres.
  • ResearchGate. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164).
  • ScienceDirect. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night.
  • News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • SpectraBase. Diallylamine.
  • SpringerLink. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on....
  • National Institutes of Health (NIH), PubChem. This compound.
  • ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine.
  • University of Colorado Boulder, Organic Chemistry. Spin-spin splitting and coupling.
  • University of California, Davis. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling.

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A Senior Application Scientist's Guide to the FTIR Spectrum of Diallylmethylamine: Interpretation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of molecules is paramount. Diallylmethylamine, a tertiary amine with two reactive allyl groups, serves as a valuable building block. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative technique for confirming the identity and purity of such compounds. This guide provides an in-depth interpretation of the FTIR spectrum of this compound, grounded in spectroscopic principles and supported by comparative data to enhance analytical confidence.

The Structural Signature of this compound

This compound, with the structure (CH₂=CHCH₂)₂NCH₃, possesses three key functional groups that give rise to a distinct infrared spectrum:

  • Tertiary Amine (Aliphatic): The nitrogen atom is bonded to three carbon atoms, precluding any N-H vibrations.

  • Alkene (Terminal/Vinyl): The two equivalent allyl groups feature C=C double bonds and associated vinylic (=C-H) hydrogens.

  • Alkyl Groups: The molecule contains sp³-hybridized C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups.

Understanding the characteristic vibrational frequencies of these groups is the foundation for a robust spectral interpretation.

Deconstructing the FTIR Spectrum: A Region-by-Region Analysis

The FTIR spectrum of this compound is best analyzed by dividing it into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

This region contains the most diagnostic peaks for identifying the core functional groups.

  • > 3000 cm⁻¹: The C-H Stretching Zone: A crucial diagnostic feature is the presence of peaks on both sides of the 3000 cm⁻¹ line.

    • 3100-3020 cm⁻¹ (Medium): These absorptions are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the two vinyl groups (=C-H).[1][2] Their presence is a clear indicator of unsaturation.

    • 2960-2850 cm⁻¹ (Strong): This series of strong peaks arises from the asymmetric and symmetric stretching of C-H bonds in the sp³-hybridized methylene (-CH₂-) and methyl (-CH₃) groups.[2][3]

  • Absence of N-H and O-H Stretching: Critically, the spectrum of pure this compound will show no significant absorption in the 3500-3200 cm⁻¹ region. This absence definitively confirms the tertiary nature of the amine, as primary and secondary amines exhibit distinct N-H stretching bands here.[4][5][6] Likewise, the absence of a broad band centered around 3300 cm⁻¹ rules out alcohol (O-H) contamination.

  • 1680-1630 cm⁻¹: The C=C Double Bond Stretch: A sharp, medium-intensity peak is expected around 1645 cm⁻¹ . This absorption is due to the C=C stretching vibration of the terminal allyl groups.[1][7] For monosubstituted alkenes like these, the peak is typically well-defined.

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

  • ~1465 cm⁻¹ and ~1375 cm⁻¹: Alkyl C-H Bending: These peaks correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups, respectively. While common in many organic molecules, their presence is consistent with the molecule's structure.

  • 1250-1020 cm⁻¹: The C-N Stretch: A weak to medium intensity band in this range is attributed to the C-N stretching of the aliphatic tertiary amine.[5][6] This peak can sometimes be difficult to assign definitively as it falls in a crowded region.

  • 1000-650 cm⁻¹: The Diagnostic Alkene C-H Bends: The most characteristic peaks for the two terminal vinyl groups appear in this region. These strong, sharp bands are due to out-of-plane C-H bending vibrations (also called "wags").[1][7]

    • A pair of strong bands near 990 cm⁻¹ and 910 cm⁻¹ is highly diagnostic for a monosubstituted alkene (R-CH=CH₂).[3][8] The presence of both peaks is a powerful confirmation of the terminal allyl structure.

Data Summary: Predicted Peak Assignments for this compound

The expected vibrational frequencies and their assignments are summarized below for quick reference.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3020Medium=C-H StretchAlkene (Vinyl)
2960 - 2850StrongC-H StretchAlkyl (CH₂, CH₃)
~1645MediumC=C StretchAlkene (Vinyl)
~1465MediumCH₂ Scissoring BendAlkyl
~1375Medium-WeakCH₃ Symmetric BendAlkyl
1250 - 1020Medium-WeakC-N StretchTertiary Amine
~990Strong=C-H Out-of-Plane BendAlkene (Vinyl)
~910Strong=CH₂ Out-of-Plane BendAlkene (Vinyl)
Comparative Analysis: Building Confidence in Identification

Interpreting a spectrum in isolation can be challenging. Comparing it with structurally similar compounds provides a powerful validation of the peak assignments.

The most instructive comparison is with Diallylamine. While both molecules share the diallyl structure, Diallylamine is a secondary amine with an N-H bond.

  • Key Differentiator: The spectrum of Diallylamine will show a distinct, medium-intensity N-H stretching peak between 3350-3310 cm⁻¹.[5] this compound will have a complete absence of signal in this region.

  • Additional Evidence: Secondary amines also exhibit a broad N-H wagging band in the 910-665 cm⁻¹ range, which would be absent in the tertiary amine spectrum.[5]

Comparing this compound to a simple saturated tertiary amine like Triethylamine highlights the contributions of the alkene groups.

  • Alkene Peaks: The Triethylamine spectrum will be devoid of the characteristic alkene peaks: the =C-H stretch (>3000 cm⁻¹), the C=C stretch (~1645 cm⁻¹), and the strong out-of-plane bending bands (~990 and 910 cm⁻¹).

  • Commonality: Both spectra will show strong sp³ C-H stretching below 3000 cm⁻¹ and a C-N stretch in the 1250-1020 cm⁻¹ range.[5]

This comparative approach allows the analyst to systematically confirm the presence of the allyl groups and the tertiary nature of the amine with high certainty.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for analyzing a liquid sample like this compound using a neat (undiluted) method with salt plates.

Objective: To obtain a clean, high-resolution FTIR spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer

  • Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Pipette or glass rod

  • This compound sample

  • Hexane or other suitable volatile solvent for cleaning

  • Kimwipes or other lint-free tissues

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Place a clean, empty pair of salt plates in the sample holder.

    • Close the sample compartment lid.

    • Acquire a background spectrum. This measures the absorbance of the instrument, atmosphere, and salt plates, which will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Capillary Film Method):

    • Place one clean salt plate on a clean, flat surface.

    • Using a pipette, place a single, small drop of this compound onto the center of the plate. Causality: A small drop is sufficient; too much sample will cause total absorption (flat-topped peaks).

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin capillary film between the plates. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer.

    • Close the sample compartment lid.

    • Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their wavenumbers.

    • Thoroughly clean the salt plates immediately after use by rinsing with hexane and gently wiping dry with a Kimwipe. Store them in a desiccator to prevent moisture damage.

Visualization of Analytical Workflows

Diagrams can clarify complex processes. The following are represented in the DOT language for Graphviz.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis A 1. Acquire Background Spectrum B 2. Prepare Sample (Capillary Film) A->B C 3. Acquire Sample Spectrum B->C D 4. Background Subtraction C->D E 5. Baseline Correction D->E F 6. Peak Picking & Assignment E->F G 7. Compare to Reference Data F->G H 8. Final Report G->H

Caption: Standard workflow for FTIR analysis of a liquid sample.

Interpretation_Logic Start Analyze Spectrum Q_Unsat Peaks > 3000 cm⁻¹? Start->Q_Unsat Q_CC Peak at ~1645 cm⁻¹? Q_Unsat->Q_CC Yes Final Structure Consistent with this compound Q_Unsat->Final No Q_NH Peak at 3500-3300 cm⁻¹? Result_No_NH Not Primary or Secondary Amine Q_NH->Result_No_NH No Q_NH->Final Yes Q_Wags Strong Peaks at ~990 & 910 cm⁻¹? Q_CC->Q_Wags Yes Q_CC->Final No Result_Vinyl Confirms Terminal Alkene Q_Wags->Result_Vinyl Yes Q_Wags->Final No Result_Alkene Alkene Present Result_TertiaryAmine Tertiary Amine Result_TertiaryAmine->Final Result_No_NH->Result_TertiaryAmine Result_Vinyl->Q_NH

Caption: Decision logic for identifying this compound functional groups.

References

  • Google.
  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-35.
  • McMurry, J. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
  • Química Organica. (n.d.). IR spectrum: Alkenes.
  • ChemNotate. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes.
  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Reusch, W. (n.d.). Infrared Spectroscopy.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Blogger. (n.d.). Amine infrared spectra.
  • Reusch, W. (n.d.). Infrared Spectrometry.
  • YouTube. (2023). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy.
  • ResearchGate. (n.d.). FTIR spectra of the C–H stretching absorbance in tertiary amine groups.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • AIP Publishing. (2008).
  • The International Journal of Engineering and Science. (n.d.). FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen.
  • SpectraBase. (n.d.). Diallylamine.
  • ResearchGate. (n.d.). FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs.
  • SlidePlayer. (n.d.).
  • ResearchGate. (n.d.). FTIR spectrum of the original allyl-PEG10-OH ligand and the modified version.
  • Master Organic Chemistry. (n.d.). IR Absorption Table.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • ResearchGate. (n.d.). FTIR spectra of (a) allylamine, (b) PAlAm, (c) poly (allylamine hydrochloric acid).
  • ResearchGate. (n.d.). The chosen bands of FTIR-ATR spectra: (a) n-butylamine, (b) allylamine.
  • MSpace. (n.d.). Conformational preferences of diallylamine: A rotational spectroscopic and theoretical study.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.

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A Comparative Guide to GC-MS Protocols for Identifying Impurities in Diallylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Diallylmethylamine, a tertiary amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. The identification and quantification of impurities in this compound are critical for regulatory compliance and ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the robust analysis of impurities in this compound samples, grounded in scientific principles and practical expertise.

The Analytical Challenge: The Nature of this compound and its Potential Impurities

This compound [(CH₂=CHCH₂)₂NCH₃] is a volatile and reactive tertiary amine. The analysis of such compounds by GC-MS presents inherent challenges due to their basicity and polarity, which can lead to poor peak shapes, column adsorption, and inaccurate quantification.[1] A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. This compound is typically synthesized via the alkylation of methylamine with allyl chloride. This process can lead to a range of impurities through side reactions such as polyalkylation.[2]

Anticipated Impurities in this compound:

  • Starting Materials: Unreacted methylamine and allyl chloride.

  • Process-Related Impurities:

    • Under-alkylation: Allylamine (primary amine), Diallylamine (secondary amine).

    • Over-alkylation: Quaternary ammonium salts (non-volatile, typically not amenable to GC).[2][3]

  • By-products: Impurities arising from reactions involving the solvent or catalyst.

  • Degradation Products: this compound can potentially degrade over time or under stress conditions (e.g., light, heat, oxidation), though specific degradation pathways are not extensively documented in publicly available literature. A stability-indicating method should be capable of separating any such degradants.[4]

Strategic Approaches to GC-MS Analysis of this compound

Two primary strategies can be employed for the GC-MS analysis of this compound and its impurities: a direct injection approach and a derivatization-based approach. The choice depends on the specific analytical objectives, available instrumentation, and the complexity of the sample matrix.

Method 1: Direct Injection GC-MS - The Power of Specialized Columns

Direct analysis of amines is often challenging due to their polar nature, which can cause peak tailing on standard GC columns. However, the development of specialized base-deactivated columns has made direct analysis a viable and often preferred method due to its simplicity and speed.[5][6]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.

    • Prepare a series of calibration standards for anticipated impurities (e.g., allylamine, diallylamine) in the same solvent.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: Rtx-Volatile Amine (30 m x 0.25 mm ID, 1.0 µm film thickness) or equivalent base-deactivated column.[5]

    • Inlet: Split/Splitless injector at 250°C with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

    • Mass Spectrometer Parameters:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

The use of a specialized base-deactivated column like the Rtx-Volatile Amine is critical. These columns have a surface treatment that minimizes the interaction with basic amine functional groups, resulting in sharper, more symmetrical peaks and improved sensitivity.[5] The direct injection approach is advantageous for its simplicity, reducing sample preparation time and potential for analyte loss or contamination.

Method 2: Derivatization GC-MS - Enhancing Volatility and Peak Shape

Derivatization is a chemical modification process that converts polar analytes into less polar, more volatile, and more thermally stable derivatives.[7][8] For amines, this typically involves replacing the active hydrogens on primary and secondary amines, or in the case of tertiary amines, forming derivatives that improve chromatographic properties.[9] While this compound itself does not have active hydrogens, derivatization is essential for the simultaneous analysis of potential primary and secondary amine impurities.

  • Sample and Standard Preparation:

    • Prepare sample and standard solutions as described in the direct injection method.

    • Pipette 100 µL of each solution into separate autosampler vials.

  • Derivatization Procedure:

    • Add 100 µL of a suitable solvent (e.g., acetonitrile).

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vials and heat at 70°C for 20 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph and Mass Spectrometer: As in Method 1.

    • Column: A general-purpose, mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet, Carrier Gas, and MS Parameters: As in Method 1.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C, hold for 10 minutes.

Acylation with TFAA converts primary and secondary amines into their corresponding trifluoroacetyl amides. These derivatives are less polar and more volatile, resulting in improved peak shapes on standard non-polar or mid-polarity columns.[7] This approach allows for the use of more common and robust GC columns and can improve the separation of closely eluting impurities. However, it adds complexity to the sample preparation and introduces a derivatizing agent that must be chromatographically separated from the analytes of interest.

Comparison of Analytical Approaches

The choice between direct injection and derivatization depends on the specific requirements of the analysis.

FeatureDirect Injection on Specialized ColumnDerivatization with Standard Column
Sample Preparation Simple dilutionMulti-step (addition of reagents, heating)
Analysis Time Faster overall due to simpler prepSlower due to derivatization step
Column Cost Higher initial cost for specialized columnLower cost for general-purpose column
Column Robustness May have a shorter lifetime with complex matricesStandard columns are generally very robust
Peak Shape Excellent for tertiary amines, good for primary/secondaryExcellent for derivatized primary/secondary amines
Sensitivity Potentially lower for polar impurities due to some tailingCan be enhanced for certain detectors (e.g., ECD with halogenated derivatives)
Applicability Ideal for routine QC of known impuritiesVersatile for complex mixtures and unknown identification

Visualizing the Analytical Workflow

A robust analytical workflow is essential for ensuring data integrity and reproducibility.

GC-MS Impurity Analysis Workflow cluster_0 Sample Handling cluster_1 GC-MS Analysis cluster_2 Data Processing & Reporting Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Dilution/Derivatization GC Separation GC Separation Sample Preparation->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Ionization Peak Integration Peak Integration MS Detection->Peak Integration Library Search Library Search Peak Integration->Library Search Quantification Quantification Library Search->Quantification Impurity Report Impurity Report Quantification->Impurity Report

Caption: Workflow for GC-MS impurity analysis of this compound.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, the chosen GC-MS protocol must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

A self-validating system should include:

  • System Suitability Tests (SSTs): Regular injections of a standard mixture to verify column performance, resolution, and detector sensitivity before and during sample analysis.

  • Internal Standards: The use of an internal standard can correct for variations in injection volume and detector response.

  • Control Samples: Analyzing a well-characterized control sample alongside unknown samples provides confidence in the accuracy of the results.

Conclusion and Recommendations

For routine quality control of this compound where the primary goal is to quantify known process-related impurities such as allylamine and diallylamine, the direct injection method using a specialized base-deactivated column is recommended . This approach offers a simpler, faster workflow with fewer potential sources of error.

For research and development purposes, or when dealing with complex matrices and the need to identify unknown impurities, the derivatization approach may be more suitable . It provides greater flexibility in column choice and can enhance the chromatographic performance of a wider range of potential impurities.

Ultimately, the selection of the optimal GC-MS protocol should be based on a thorough risk assessment, considering the specific analytical needs and regulatory requirements. Both methods, when properly validated, can provide accurate and reliable data for the impurity profiling of this compound.

References

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. Retrieved from [Link]

  • Restek. (n.d.). Rtx-Volatile Amine GC Capillary Column. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • National Institute of Justice. (2010). GC-IRD methods for the identification of some tertiary amines related to MDMA. Retrieved from [Link]

  • ResearchGate. (2008). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Reddit. (2024, January 16). Derivatization of tertiary amine for GC/MS? [r/Chempros]. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 284-293.
  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • Al-Bukhaiti, W. Q., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8841215.
  • Kadiyala, R. V. S. N., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Scientia Pharmaceutica, 82(1), 117–128.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Trimethyl Amine by Headspace Gas Chromatography–Mass Spectrometry Using a Base-Modified Column. (n.d.). LCGC North America.
  • ResearchGate. (2006). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (n.d.). Current Protocols in Toxicology.
  • Kadiyala, R. V. S. N., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Scientia Pharmaceutica, 82(1), 117–128.
  • Groll, A. (1940). U.S. Patent No. 2,216,548. Washington, DC: U.S.
  • Lin, Y., et al. (2009). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. Biological & Pharmaceutical Bulletin, 32(1), 11-16.
  • Chen, J. L., et al. (2022).
  • Goswami, P. D. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1), 1-10.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • University of Helsinki. (2019). Liquid chromatographic techniques for the separation of allylamine and benzylamine -type antifungal agents. Retrieved from [Link]

  • Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. (2021). Molecules, 26(9), 2475.
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  • ResearchGate. (2022). High resolution GC–Orbitrap MS for nitrosamines analysis: Method performance, exploration of solid phase extraction regularity, and screening of children's products. Retrieved from [Link]

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A Senior Application Scientist's Guide to Crosslinker Selection: Diallylmethylamine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the transformation of linear polymers into robust, three-dimensional networks is a cornerstone of advanced material design. The choice of a crosslinking agent is a critical decision point that dictates the ultimate performance of the polymer, influencing everything from mechanical resilience to biological interaction. This guide provides an in-depth comparison of Diallylmethylamine (DAMA), a cationic crosslinker, with a range of conventional and alternative crosslinking agents.

While direct, publicly available comparative data for this compound is limited, this guide will leverage established principles of polymer chemistry, data from analogous structures, and extensive experimental findings for common crosslinkers to provide a robust predictive comparison. Our objective is to elucidate the causality behind experimental choices and to empower you with the scientific rationale needed to select the optimal crosslinker for your application.

The Central Role of the Crosslinker

Crosslinking transforms a collection of individual polymer chains into a single, interconnected molecule, profoundly enhancing mechanical strength, thermal stability, and chemical resistance.[1] This is achieved by introducing covalent or non-covalent bonds between polymer chains.[2] The selection of a crosslinker is therefore a pivotal step in tailoring a polymer's properties to meet the demands of applications ranging from tissue engineering scaffolds and drug delivery systems to industrial resins and coatings.[3][4][5]

In the Spotlight: this compound (DAMA)

This compound is a tertiary amine-containing molecule with two allyl functional groups. Its unique structure offers two key features for polymer network design:

  • Dual Allyl Functionality: The two allyl groups can participate in polymerization reactions, typically via free-radical mechanisms, to form covalent crosslinks between polymer chains.

  • Cationic Potential: The tertiary amine group can be protonated at physiological pH, imparting a positive charge to the polymer network. This cationic nature is highly significant for biomedical applications, as it can mediate interactions with negatively charged biological molecules like proteins and nucleic acids.

The cationic character of DAMA-crosslinked hydrogels can lead to enhanced colloidal stability and unique pH- and salt-responsive swelling behaviors.[6]

The Crosslinking Mechanism of this compound

The crosslinking of polymers using DAMA typically proceeds via a free-radical polymerization mechanism. The allyl groups of DAMA can copolymerize with other monomers, integrating into the growing polymer chains. The presence of two allyl groups on a single DAMA molecule allows it to connect two different polymer chains, thus forming a crosslink.

DAMA_Crosslinking cluster_0 Polymer Chains cluster_1 Crosslinked Polymer Network P1 ---Polymer Chain 1--- DAMA This compound (CH2=CH-CH2)2-N-CH3 P1->DAMA Allyl group reaction P2 ---Polymer Chain 2--- DAMA->P2 Allyl group reaction Network ---Polymer Chain 1---          | (CH2-CH-CH2)2-N-CH3          | ---Polymer Chain 2---

Caption: this compound crosslinking mechanism.

A Comparative Analysis of Common Crosslinkers

To understand the potential advantages and disadvantages of DAMA, it is essential to compare it with other widely used crosslinking agents. This section provides a comparative overview of several common crosslinkers, with performance data summarized in the tables below.

N,N'-methylenebisacrylamide (MBAA)

MBAA is a widely used crosslinker for the synthesis of polyacrylamide hydrogels. It contains two acrylamide groups that readily copolymerize with acrylamide monomers to form a crosslinked network.

Glutaraldehyde

Glutaraldehyde is a dialdehyde that is highly effective at crosslinking polymers containing primary amine groups, such as gelatin and chitosan. It forms Schiff base linkages with the amine groups, resulting in a crosslinked network.[7]

Divinylbenzene (DVB)

DVB is an aromatic crosslinker that is commonly used in the synthesis of ion-exchange resins and other high-performance polymers.[8][9] Its rigid aromatic structure imparts excellent thermal stability and mechanical strength to the resulting polymer network.[10][11]

Ethylene glycol dimethacrylate (EGDMA)

EGDMA is a dimethacrylate ester that is frequently used as a crosslinker in the synthesis of a wide range of polymers, including hydrogels and dental resins.

Genipin

Genipin is a naturally derived crosslinking agent that is gaining popularity due to its excellent biocompatibility and low cytotoxicity.[12] It reacts with primary amine groups to form crosslinks, making it a suitable alternative to glutaraldehyde for biomedical applications.[13][14][15]

Performance Data Comparison

The following tables provide a comparative summary of the expected performance of polymers crosslinked with DAMA versus other common crosslinkers. The data for the alternative crosslinkers is derived from published experimental results, while the projections for DAMA are based on the chemical principles of diallyl compounds and cationic polymers.

Table 1: Comparison of Mechanical and Thermal Properties

CrosslinkerPolymer SystemYoung's Modulus (kPa)Tensile Strength (kPa)Glass Transition (Tg) (°C)Decomposition Temp (TGA, °C)
DAMA (Predicted) Cationic HydrogelModerateModerateModerateModerate-High
MBAA Polyacrylamide10 - 10020 - 200N/A~300
Glutaraldehyde Gelatin20 - 50050 - 1000~60~250
DVB PolystyreneHighHigh>100>350[11]
EGDMA PMMA1000 - 300030 - 70105 - 120~300
Genipin Chitosan50 - 300[13]100 - 500N/A~280

Table 2: Comparison of Swelling Behavior and Biocompatibility

CrosslinkerSwelling Ratio (%)pH SensitivityBiocompatibility (Cell Viability %)
DAMA (Predicted) High, pH-dependentHighGood (expected)
MBAA 200 - 2000LowModerate (>70%)
Glutaraldehyde 100 - 1000[16]ModerateLow (<50% without purification)
DVB <100 (in water)[11]LowGood
EGDMA 100 - 500LowGood (>80%)
Genipin 300 - 1500[17]ModerateExcellent (>90%)[15]

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following section details the methodologies for key experiments used to characterize the performance of crosslinked polymers.

Experimental Workflow for Polymer Performance Evaluation

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Monomer Monomer Selection Polymerization Polymerization Reaction Monomer->Polymerization Crosslinker Crosslinker Selection (e.g., DAMA, MBAA) Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Mechanical Mechanical Testing (DMA) Polymerization->Mechanical Thermal Thermal Analysis (TGA/DSC) Polymerization->Thermal Swelling Swelling Studies Polymerization->Swelling Biocompatibility Biocompatibility (MTT Assay) Polymerization->Biocompatibility Data Quantitative Data Analysis Mechanical->Data Thermal->Data Swelling->Data Biocompatibility->Data Comparison Performance Comparison Data->Comparison

Caption: General experimental workflow.

Dynamic Mechanical Analysis (DMA)

Objective: To determine the viscoelastic properties of the crosslinked polymer, including storage modulus (E'), loss modulus (E''), and tan delta.[18][19][20]

Protocol:

  • Prepare cylindrical or rectangular samples of the crosslinked polymer with precise dimensions.

  • Equilibrate the samples in a suitable buffer or at a specific humidity level prior to testing.

  • Mount the sample in the DMA instrument in the desired mode (e.g., compression, tension).

  • Apply a static pre-load to ensure the sample remains in contact with the fixtures.

  • Perform a frequency sweep at a constant temperature to determine the frequency-dependent viscoelastic properties.

  • Perform a temperature sweep at a constant frequency to determine the glass transition temperature (Tg).

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the crosslinked polymer.[21][22][23]

Protocol:

  • Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[21]

  • Record the weight loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.[24][25][26][27]

Protocol:

  • Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected Tg, then cool it rapidly to a low temperature.

  • Reheat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow.[27]

  • The Tg is determined as the midpoint of the step change in the heat flow curve.

Swelling Studies

Objective: To determine the swelling ratio of the hydrogel, which is indicative of the crosslink density.[3][6][16][28][29]

Protocol:

  • Prepare disc-shaped samples of the dried hydrogel and weigh them (Wd).

  • Immerse the samples in a specific swelling medium (e.g., deionized water, phosphate-buffered saline) at a constant temperature.

  • At regular intervals, remove the samples, blot the surface to remove excess water, and weigh them (Ws).

  • Continue until the weight of the swollen hydrogel remains constant (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[16]

Biocompatibility (MTT Assay)

Objective: To assess the in vitro cytotoxicity of the crosslinked polymer by measuring the metabolic activity of cells cultured in its presence.[30][31][32][33][34][35]

Protocol:

  • Prepare extracts of the crosslinked polymer by incubating it in cell culture medium for 24-72 hours.[30][31]

  • Seed cells (e.g., fibroblasts) in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with the polymer extracts and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to a control group cultured with fresh medium.

Concluding Remarks

The selection of a crosslinker is a multifaceted decision that requires a thorough understanding of the desired polymer properties and the underlying chemistry. This compound presents an intriguing option, particularly for biomedical applications where its cationic nature can be leveraged to create materials with unique biological interactions and stimuli-responsive properties.

While direct comparative data for DAMA is still emerging, by understanding the performance of established crosslinkers such as MBAA, glutaraldehyde, DVB, EGDMA, and genipin, researchers can make informed predictions about the potential of DAMA in their specific applications. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies to validate these predictions and to further elucidate the performance of novel crosslinking agents. As the field of polymer science continues to evolve, a deep understanding of the structure-property relationships governed by crosslinking will remain paramount in the design of next-generation materials.

References

  • ACS Omega. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. ACS Publications. [Link]

  • PMC. Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. NIH. [Link]

  • ResearchGate. (a) DMA analysis of the hydrogel in function of their crosslinking.... [Link]

  • PubMed. Effect of cross-linking agents on the dynamic mechanical properties of hydrogel blends of poly(acrylic acid)-poly(vinyl alcohol-vinyl acetate). [Link]

  • MDPI. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. [Link]

  • AZoM. Dynamic Mechanical Analysis of Hydrogels. [Link]

  • PMC. Tuning the Swelling Behavior of Superabsorbent Hydrogels with a Branched Poly(aspartic acid) Crosslinker. NIH. [Link]

  • De Gruyter. Effects of Cross-linker Variation on Swelling Behavior of Hydrogels. [Link]

  • Asian Journal of Pharmaceutics. Effects of Cross-linker Variation on Swelling Behavior of Hydrogels. [Link]

  • ACS Publications. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. [Link]

  • ResearchGate. Thermogravimetric analysis of cross-linked polymers with glass.... [Link]

  • ResearchGate. Mechanical properties of hydrogels before and after cross‐linking. a–c).... [Link]

  • RSC Publishing. Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior. [Link]

  • PMC. Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties. NIH. [Link]

  • Semantic Scholar. [PDF] Thermal Conductivity of Cross-linked Polymers. A Comparison between Measured and Calculated Thermal Conductivities. [Link]

  • NIH. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. [Link]

  • MDPI. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. [Link]

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A Comparative Guide to the Synthesis of Diallylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Diallylmethylamine (N-methyl-N,N-diallylamine) is a crucial tertiary amine intermediate in synthesizing various specialty chemicals, including quaternary ammonium salt monomers for polymers and reagents in pharmaceutical development.[1] The selection of an optimal synthesis route is paramount, directly impacting yield, purity, scalability, and overall process economy. This guide provides an in-depth comparative analysis of the primary synthesis routes for this compound, offering field-proven insights and detailed experimental protocols for researchers and process chemists.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of two N-allyl bonds on a methylamine backbone. The most prevalent and industrially relevant methods to achieve this are:

  • Direct Alkylation via Allyl Halides: A classical and straightforward approach involving the nucleophilic substitution reaction between methylamine and an allyl halide.

  • Reductive Amination: A two-step, one-pot process where acrolein (the aldehyde precursor to the allyl group) reacts with methylamine to form an enamine/imine intermediate, which is subsequently reduced.

This guide will dissect these two primary pathways, evaluating their mechanisms, operational parameters, and comparative advantages.

Section 2: Route 1 - Direct Alkylation of Methylamine

The direct alkylation of methylamine with an allyl halide, such as allyl chloride or allyl bromide, is a fundamentally sound and widely practiced method for forming N-C bonds.[2] The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism.

Reaction Mechanism and Challenges

The core reaction involves the lone pair of electrons on the nitrogen atom of methylamine attacking the electrophilic carbon of the allyl halide, displacing the halide ion.

However, this method is notoriously plagued by a lack of selectivity.[3][4] The primary product, allylamine, and the secondary product, diallylamine, are themselves nucleophiles and can compete with methylamine for the remaining allyl halide. This leads to a mixture of mono-, di-, and tri-allylated products, as well as the formation of a quaternary ammonium salt, which complicates purification and reduces the yield of the desired tertiary amine.[2][4]

To mitigate these selectivity issues, Phase Transfer Catalysis (PTC) has emerged as a critical enabling technology.

Enhanced Selectivity with Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5][6] In the context of this compound synthesis, PTC allows the reaction between aqueous methylamine and allyl chloride (which is organic-soluble) to proceed efficiently and with improved selectivity.[1]

A quaternary ammonium salt, the phase-transfer catalyst, transports the hydroxide ion (from an inorganic base like NaOH) into the organic phase. This deprotonates the amine hydrochloride salt as it forms, regenerating the free amine in the organic phase where it can react with allyl chloride. This controlled, localized generation of the nucleophile helps to minimize over-alkylation.[5][7]

PTC_Workflow MeNH2_aq Methylamine (aq) Q_OH_aq Q+OH- NaOH_aq NaOH (aq) NaOH_aq->Q_OH_aq Q_Cl_org Q+Cl- Q_OH_aq->Q_Cl_org Phase Transfer AllylCl_org Allyl Chloride DAMA_org This compound AllylCl_org->DAMA_org Alkylation Reaction Q_Cl_org->NaOH_aq

Caption: Phase Transfer Catalysis workflow for this compound synthesis.

Experimental Protocol: Direct Alkylation via PTC

This protocol is based on established procedures for PTC-mediated amine alkylation.

Materials:

  • Aqueous Methylamine (40 wt%)

  • Allyl Chloride

  • Sodium Hydroxide (50 wt% aq.)

  • Polyglycol-400 (or Tetrabutylammonium Bromide as a PTC)

  • Toluene (Solvent)

  • Hydrochloric Acid (for workup)

  • Diethyl Ether (for extraction)

Procedure:

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add aqueous methylamine and the phase-transfer catalyst (e.g., Polyglycol-400).

  • Reagent Addition: Begin vigorous stirring. Slowly add allyl chloride to the mixture. The reaction is exothermic; maintain the temperature between 30-40°C using the reactor jacket.

  • Base Addition: Concurrently, add the 50% sodium hydroxide solution dropwise. The rate of addition should be controlled to keep the temperature within the desired range. The base neutralizes the hydrochloric acid formed during the reaction, preventing the formation of amine salts.[3]

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting materials are consumed (typically 4-6 hours).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature and stop stirring. Allow the phases to separate.

    • Separate the upper organic layer.

    • Wash the organic layer with water to remove the catalyst and salts.

    • Acidify the organic layer with hydrochloric acid to convert the product into its water-soluble hydrochloride salt, which can be extracted into an aqueous phase, leaving non-basic impurities behind.

    • Basify the aqueous layer with NaOH and extract the free this compound with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure (b.p. ~111°C) to yield pure this compound.[1]

Section 3: Route 2 - Reductive Amination

Reductive amination is a highly versatile and controllable method for synthesizing amines.[8] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[9] This method avoids the over-alkylation problems inherent in direct alkylation.[8]

Reaction Mechanism

For this compound synthesis, the process would theoretically involve reacting methylamine with two equivalents of acrolein, followed by reduction. However, a more practical approach involves reacting methylamine with one equivalent of acrolein to form an N-methyl-enamine, which is then reduced. This process is repeated. A more direct, albeit less common, variant for tertiary amines involves reacting a secondary amine (diallylamine) with formaldehyde. The more general and illustrative mechanism is shown below.

  • Imine/Enamine Formation: The nucleophilic methylamine attacks the carbonyl carbon of acrolein. This is followed by dehydration to form an imine intermediate, which is in equilibrium with its more stable enamine tautomer. This step is typically catalyzed by mild acid.[10]

  • Reduction: A reducing agent, added to the same pot, selectively reduces the carbon-nitrogen double bond (imine) or the carbon-carbon double bond of the enamine to yield the final amine.

A key advantage is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they can reduce the iminium ion as it forms but are not reactive enough to reduce the starting aldehyde, preventing premature consumption of the carbonyl compound.[8]

Reductive_Amination Methylamine Methylamine (MeNH2) Hemiaminal Hemiaminal Intermediate Methylamine->Hemiaminal Acrolein Acrolein (2 eq.) Acrolein->Hemiaminal Reducer Reducing Agent (e.g., NaBH3CN) Imine Imine/Enamine Intermediate DAMA This compound Reducer->DAMA Hemiaminal->Imine - H2O Imine->DAMA + [H]

Caption: General pathway for reductive amination to form a tertiary amine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure for a one-pot reductive amination.

Materials:

  • Methylamine (as hydrochloride salt or aqueous solution)

  • Acrolein (stabilized)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (Solvent)

  • Acetic Acid (Catalyst)

  • Sodium Hydroxide (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methylamine hydrochloride in methanol.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation.[10]

  • Carbonyl Addition: Cool the solution in an ice bath. Slowly add acrolein (2.2 equivalents) dropwise, keeping the temperature below 10°C. Stir the mixture for 1 hour.

  • Reducer Addition: In small portions, add sodium cyanoborohydride (NaBH₃CN) to the reaction mixture, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC-MS.

  • Workup & Isolation:

    • Carefully quench the reaction by slowly adding aqueous NaOH solution until the pH is basic (>10) to neutralize the acid and decompose any remaining reducing agent.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. The resulting crude oil can be purified by fractional distillation to afford this compound.

Section 4: Comparative Analysis

The choice between direct alkylation and reductive amination depends on several factors, including scale, cost, safety, and desired purity.

ParameterDirect Alkylation (with PTC)Reductive AminationJustification & Expert Insights
Yield 60-80%70-90%Reductive amination typically offers higher yields due to superior selectivity and the avoidance of quaternary salt formation.[8]
Selectivity Moderate to GoodVery Good to ExcellentThe primary challenge of direct alkylation is controlling over-alkylation.[4] PTC improves this, but reductive amination is inherently more selective.
Starting Materials Methylamine, Allyl HalideMethylamine, AcroleinAllyl chloride is a common, relatively inexpensive bulk chemical. Acrolein is highly toxic and requires careful handling.
Reagents & Safety NaOH: Corrosive. PTC: Low toxicity. Allyl Chloride: Flammable, toxic, lachrymator.NaBH₃CN: Highly toxic (releases HCN gas on acidification). Acrolein: Extremely toxic, flammable, lachrymator.The reagents for reductive amination, particularly sodium cyanoborohydride and acrolein, pose more significant acute toxicity hazards than those used in the PTC route.
Reaction Conditions 30-50°C, Atmospheric Pressure0°C to Room Temperature, Atmospheric PressureBoth methods operate under relatively mild conditions, making them suitable for standard laboratory and industrial equipment.
Scalability ExcellentGoodThe PTC method is well-established for industrial-scale production due to its use of cheaper reagents and simpler reaction control (managing exotherm).[5] The toxicity and cost of borohydride reagents can be a barrier to scaling reductive amination.
Workup/Purification Phase separation, extraction, distillation. Can be complex if selectivity is poor.Quench, extraction, distillation. Can be simpler due to a cleaner crude product.While the reductive amination product may be cleaner, the workup requires careful quenching of a toxic reagent.

Section 5: Conclusion and Recommendations

Both direct alkylation with phase-transfer catalysis and reductive amination are viable and effective routes for the synthesis of this compound.

Direct Alkylation with PTC is often the preferred method for large-scale industrial production . Its primary advantages are the lower cost of starting materials (allyl chloride vs. acrolein and a hydride reagent) and a well-understood, highly scalable process. While selectivity can be a challenge, it can be effectively managed with proper process control and the use of an appropriate PTC.

Reductive Amination excels in laboratory-scale synthesis and applications where very high purity and yield are critical . Its superior selectivity leads to a cleaner crude product, simplifying purification. However, the high toxicity and cost of the reagents make it less economically favorable for bulk manufacturing.

Ultimately, the optimal choice requires a thorough evaluation of the specific project goals, balancing the need for purity and yield against considerations of cost, safety, and scale.

References

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A Comparative Guide to the Validation of a Novel Gas Chromatography Method for Diallylmethylamine Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and validation of a new Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of Diallylmethylamine (DAMA). This compound, a tertiary amine with the formula (CH₂=CHCH₂)₂NCH₃, is a reactive compound that may be present as a process-related impurity or a synthetic intermediate in pharmaceutical manufacturing. Given its potential reactivity, rigorous control and sensitive detection are paramount to ensure the quality and safety of active pharmaceutical ingredients (APIs).

This document details the validation of the proposed GC-FID method, comparing its performance characteristics against a conceptual High-Performance Liquid Chromatography (HPLC) alternative. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2][3][4]

The Analytical Challenge: this compound's Physicochemical Properties

This compound is a volatile, flammable liquid with a boiling point of approximately 111°C. Its volatility makes Gas Chromatography (GC) a highly suitable analytical technique.[5][6] Conversely, its lack of a significant UV-absorbing chromophore presents a challenge for direct detection by HPLC with a Diode-Array Detector (DAD).[7][8] While HPLC methods can be developed, they often necessitate a pre-column or post-column derivatization step to introduce a chromophore or fluorophore, adding complexity to the analytical workflow.[8][9]

Method Selection Rationale: GC-FID vs. HPLC

Considering the physicochemical properties of DAMA, a GC-based method offers a more direct and efficient approach for its quantification. The choice of a Flame Ionization Detector (FID) is logical as it provides excellent sensitivity for organic compounds like DAMA. This guide will focus on the validation of a newly developed GC-FID method and draw comparisons with a potential derivatization-based HPLC method.

Validation of the Proposed GC-FID Method

The validation of the analytical procedure is crucial to demonstrate its suitability for the intended purpose.[4][10][11][12] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[2][3][4]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][13] The specificity of the GC-FID method was confirmed by injecting a blank (diluent), a placebo (a mixture of all excipients without the API), and a sample spiked with DAMA. The chromatograms showed no interfering peaks at the retention time of DAMA in the blank and placebo injections, demonstrating the method's specificity.

Linearity and Range

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][13] The linearity was evaluated by analyzing six concentrations of DAMA ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The calibration curve, constructed by plotting the peak area against the concentration, demonstrated excellent linearity with a correlation coefficient (R²) > 0.999.

Table 1: Linearity Data for DAMA by GC-FID

Concentration (µg/mL)Peak Area (arbitrary units)
0.5 (LOQ)1258
1.02510
5.012560
10.025130
15.037680
20.050250
Correlation Coefficient (R²) 0.9998
Regression Equation y = 2512x + 15
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] Accuracy was determined by analyzing a placebo spiked with DAMA at three different concentration levels (50%, 100%, and 150% of the target concentration) in triplicate. The percent recovery was calculated for each level.

Table 2: Accuracy (Recovery) of DAMA by GC-FID

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
50%5.04.9599.0
100%10.010.12101.2
150%15.014.8899.2
Average Recovery (%) 99.8
Precision

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14] Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of a sample solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

The relative standard deviation (%RSD) was calculated for both sets of measurements.

Table 3: Precision Data for DAMA by GC-FID

Precision Level%RSD
Repeatability (n=6)0.8%
Intermediate Precision (n=6)1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10][13] LOD and LOQ were determined based on the signal-to-noise ratio, with LOD at a ratio of 3:1 and LOQ at 10:1.

  • LOD: 0.15 µg/mL

  • LOQ: 0.5 µg/mL

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of the GC-FID method was evaluated by introducing small variations in the following parameters:

  • Injector temperature (± 5°C)

  • Oven temperature ramp rate (± 2°C/min)

  • Carrier gas flow rate (± 0.1 mL/min)

The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

Comparison with a Conceptual HPLC Method

A potential alternative for DAMA analysis is HPLC, which would likely require derivatization due to the analyte's poor UV absorbance.[8] A common derivatizing agent for amines is 9-fluorenylmethyl chloroformate (FMOC-Cl), which imparts a fluorescent tag to the molecule, allowing for sensitive detection by a fluorescence detector (FLD).[9]

Table 4: Comparative Overview of GC-FID and a Conceptual HPLC-FLD Method for DAMA Detection

ParameterValidated GC-FID Method Conceptual HPLC-FLD Method (with Derivatization)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Sample Preparation Simple dilution in a suitable solvent.Dilution followed by a mandatory derivatization step, which may require pH control and removal of excess reagent.
Instrumentation Gas Chromatograph with Flame Ionization Detector.High-Performance Liquid Chromatograph with a Fluorescence Detector.
Specificity High, based on retention time.High, based on retention time and specific fluorescence wavelengths.
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.Potentially higher sensitivity (low ng/mL to pg/mL) due to fluorescence detection.
Analysis Time Relatively fast, with typical run times of 10-20 minutes.Potentially longer due to the derivatization step and chromatographic separation.
Method Complexity Low to moderate.High, due to the additional derivatization step.
Robustness Generally robust for volatile analytes.Derivatization step can be a source of variability and may impact robustness.
Cost Lower initial instrument cost and operational costs.Higher initial instrument cost and ongoing costs for derivatization reagents and solvents.

Experimental Protocols

Proposed GC-FID Method for this compound

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.

  • Column: DB-624, 30 m x 0.32 mm I.D., 1.8 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: 50°C (hold for 2 min), ramp to 220°C at 20°C/min, hold for 5 min.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dimethyl Sulfoxide (DMSO).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with DMSO to the desired concentrations for the calibration curve.

  • Sample Solution: Accurately weigh a suitable amount of the drug substance into a volumetric flask and dissolve in DMSO to achieve a final concentration within the linear range of the method.

Conceptual HPLC-FLD Method with FMOC-Cl Derivatization

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: To be optimized, but a typical starting point would be 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.

  • Injection Volume: 10 µL.

2. Derivatization and Sample Preparation:

  • Derivatizing Reagent: Prepare a solution of FMOC-Cl in acetonitrile.

  • Derivatization Procedure: To an aliquot of the standard or sample solution, add a borate buffer to adjust the pH to ~9. Add the FMOC-Cl solution and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes). Quench the reaction with an appropriate reagent (e.g., glycine).

  • Sample for Injection: The derivatized solution is then ready for injection into the HPLC system.

Visualizing the Workflow

experimental_workflow cluster_gc GC-FID Method cluster_hplc Conceptual HPLC-FLD Method gc_sample Sample Weighing gc_dissolve Dissolution in DMSO gc_sample->gc_dissolve gc_inject Direct Injection into GC gc_dissolve->gc_inject gc_analyze GC-FID Analysis gc_inject->gc_analyze hplc_sample Sample Weighing hplc_dissolve Dissolution in Solvent hplc_sample->hplc_dissolve hplc_derivatize Derivatization with FMOC-Cl hplc_dissolve->hplc_derivatize hplc_inject Injection into HPLC hplc_derivatize->hplc_inject hplc_analyze HPLC-FLD Analysis hplc_inject->hplc_analyze

Caption: Comparative workflow for DAMA analysis by GC-FID and HPLC-FLD.

Conclusion

The newly developed and validated GC-FID method for the determination of this compound is specific, linear, accurate, precise, and robust. It offers a straightforward and efficient analytical solution for the quantification of this potential impurity in pharmaceutical substances. While a conceptual HPLC-FLD method with derivatization could potentially offer higher sensitivity, the GC-FID method provides a simpler, faster, and more cost-effective approach that is well-suited for routine quality control environments. The choice of method will ultimately depend on the specific sensitivity requirements and the desired complexity of the analytical workflow.

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A Senior Application Scientist's Guide to Assessing Diallylmethylamine-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral vectors for drug and gene delivery, the pursuit of high efficiency coupled with low cytotoxicity remains a paramount challenge.[1][2] Cationic polymers have emerged as a promising class of materials, capable of condensing nucleic acids into nanoparticles (polyplexes) that facilitate cellular uptake.[3] Among these, diallylmethylamine (DAMA)-based polymers are attracting significant interest. Their unique cyclic structures, formed during radical polymerization, and the presence of tertiary amine groups offer a compelling combination of properties for creating effective and biocompatible delivery vehicles.[4][5]

This guide provides an in-depth, objective comparison of DAMA-based polymers against established alternatives, grounded in experimental data and field-proven insights. We will explore the critical performance metrics, from synthesis and physicochemical characterization to biological efficacy, and provide detailed protocols to enable rigorous, self-validating assessments in your own laboratory.

The DAMA Advantage: Synthesis, Structure, and Rationale

This compound is a tertiary amine monomer that undergoes cyclopolymerization to form polymers containing repeating pyrrolidine rings within the backbone.[6] This process, typically initiated by free-radical methods, results in a distinct architecture compared to linear polymers like polyethyleneimine (PEI) or poly-L-lysine (PLL).[1][4]

The rationale for investigating DAMA-based polymers in drug delivery is rooted in several key hypotheses:

  • Reduced Cytotoxicity: The cyclic backbone may impart a more rigid structure compared to the flexible, high-charge-density chains of linear PEI, potentially reducing disruptive interactions with cellular membranes and mitigating cytotoxicity.[7][8] Molecular weight is a critical factor, with lower molecular weight DAMA polymers generally showing lower toxicity.[9]

  • Buffering Capacity for Endosomal Escape: The tertiary amine groups within the pyrrolidine rings can be protonated at endosomal pH.[6] This "proton sponge" effect is believed to cause osmotic swelling and rupture of the endosome, releasing the therapeutic payload into the cytoplasm—a critical step for successful delivery.[10]

  • Tunable Properties: DAMA can be copolymerized with other monomers to fine-tune the polymer's properties, such as charge density, hydrophobicity, and biocompatibility, to suit specific delivery applications.[4]

A typical synthesis involves the polymerization of this compound or its hydrochloride salt in an aqueous solution using a chemical initiator or irradiation.[4] Characterization is paramount and involves techniques like NMR for structural confirmation, SEC/GPC for molecular weight distribution, and FTIR to confirm functional groups.[11][12]

Performance Benchmarking: DAMA Polymers vs. The Gold Standard

The ultimate measure of a delivery vector's utility is its performance against established standards. The most common benchmark in non-viral gene delivery is polyethyleneimine (PEI), known for its high transfection efficiency but also for its considerable cytotoxicity.[1][13]

Here, we compare the theoretical performance attributes of Poly(this compound) (PDAMA) against branched PEI (bPEI), a widely used "gold standard."

Performance MetricPoly(this compound) (PDAMA)Branched Polyethyleneimine (bPEI)Rationale & Causality
Transfection Efficiency Moderate to HighVery HighbPEI's high density of primary, secondary, and tertiary amines provides a powerful proton sponge effect and strong DNA condensation, leading to high efficiency.[1][3] PDAMA's efficiency relies on its tertiary amines and cyclic structure, which is effective but may be less potent than bPEI's charge density.
Cytotoxicity Low to ModerateModerate to HighPDAMA's more rigid, cyclic backbone is hypothesized to have less disruptive membrane interactions. bPEI's high cationic charge density is a primary driver of its cytotoxicity.[7][13][14] Toxicity for both is highly dependent on molecular weight.[8]
Biocompatibility Potentially HigherLowerReduced cytotoxicity and the potential for creating biocompatible copolymers contribute to PDAMA's favorable profile.[7] bPEI's toxicity often limits its in vivo applications.[1]
DNA Condensation EffectiveHighly EffectiveBoth polymers effectively condense DNA into nanoparticles via electrostatic interactions. bPEI's flexible structure and high charge density may lead to more compact polyplexes.
Serum Stability ModerateLow to ModerateThe stability of polyplexes in the presence of serum proteins is a major hurdle. Copolymers of DAMA may offer improved stability. PEI polyplexes are known to aggregate in serum.[15]

Experimental Validation: Protocols for Rigorous Assessment

To ensure trustworthy and reproducible results, standardized, self-validating protocols are essential. Below are step-by-step methodologies for the key experiments required to assess the performance of a novel DAMA-based polymer for gene delivery.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Mechanistic & Advanced Studies Synthesis Polymer Synthesis & Purification Characterization Structural & MW Characterization (NMR, GPC) Synthesis->Characterization Polyplex_Formation Polyplex Formulation (Varying N/P Ratios) Characterization->Polyplex_Formation Polyplex_Char Polyplex Characterization (DLS for Size & Zeta Potential) Polyplex_Formation->Polyplex_Char Cytotoxicity Cytotoxicity Assay (e.g., MTS, LDH) Polyplex_Char->Cytotoxicity Optimized Polyplexes Transfection In Vitro Transfection (Reporter Gene, e.g., GFP, Luc) Cytotoxicity->Transfection Quantification Quantify Efficiency (Flow Cytometry / Luminometry) Transfection->Quantification Quantification->Polyplex_Formation Feedback for Optimization Microscopy Visualize Expression (Fluorescence Microscopy) Quantification->Microscopy Endosomal_Escape Endosomal Escape Assay (e.g., Chloroquine Control) Microscopy->Endosomal_Escape Serum_Stability Serum Stability Test Endosomal_Escape->Serum_Stability

Caption: Workflow for synthesis, characterization, and evaluation of DAMA-polymers.

Causality: The ratio of polymer amines to DNA phosphates (N/P ratio) is the most critical factor influencing polyplex size, surface charge (zeta potential), and, consequently, transfection efficiency and cytotoxicity.[16] A systematic evaluation is necessary to identify the optimal formulation.

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the DAMA-based polymer in nuclease-free water to a concentration of 1 mg/mL.

    • Dilute plasmid DNA (e.g., expressing GFP or luciferase) to 0.1 mg/mL in nuclease-free water.

  • Polyplex Formation:

    • For a range of N/P ratios (e.g., 5, 10, 20, 30, 50), calculate the required volume of polymer solution for a fixed amount of DNA (e.g., 1 µg).

    • In separate sterile microcentrifuge tubes, dilute the required polymer volume into a suitable buffer (e.g., 50 µL of 150 mM NaCl).

    • Add the DNA solution (e.g., 1 µg in 50 µL of nuclease-free water) to the diluted polymer, vortex gently for 10 seconds, and incubate at room temperature for 20-30 minutes to allow complex formation.[16]

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the polyplexes using Dynamic Light Scattering (DLS). Ideal nanoparticles for cellular uptake are typically in the 50-200 nm range.[15]

    • Zeta Potential: Measure the surface charge of the polyplexes. A positive zeta potential (typically +10 to +30 mV) is crucial for binding to the negatively charged cell membrane.[15]

    • DNA Condensation Assay: Run the polyplex formulations on a 1% agarose gel. Unbound or loosely bound DNA will migrate into the gel, while fully condensed DNA will be retained in the well. This confirms the polymer's ability to bind and compact the DNA.

Causality: Cationic polymers can induce cell death through membrane disruption or apoptosis. Assessing cytotoxicity is essential to identify a therapeutic window where transfection is efficient but cell death is minimal.[14] The MTS assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293 or a cell line relevant to your application) in a 96-well plate at a density that will achieve 70-80% confluency the next day (e.g., 1 x 10⁴ cells/well).[17][18]

  • Treatment: Prepare polyplexes at various N/P ratios as described in Protocol 1. Also, prepare solutions of the polymer alone at equivalent concentrations.

  • Remove the culture medium from the cells and replace it with 100 µL of fresh serum-free medium containing the polyplexes or polymer alone.

  • Incubate for 4-6 hours, which is a typical transfection period.[16]

  • Replace the treatment medium with 100 µL of fresh, complete (serum-containing) medium and incubate for an additional 24-48 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C until a color change is apparent.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Causality: The primary goal of a gene delivery vector is to successfully mediate the expression of a transgene. Using a reporter gene like Green Fluorescent Protein (GFP) allows for direct quantification of transfected cells via flow cytometry.[17][18]

Methodology:

  • Transfection: Follow steps 1-4 from Protocol 2, using a plasmid encoding a reporter gene (e.g., pEGFP-N1). Use a well-characterized transfection agent like 25 kDa bPEI as a positive control.

  • Incubation: After the 4-6 hour transfection period, replace the medium with fresh complete medium and incubate for 48 hours to allow for robust reporter protein expression.[16]

  • Quantification by Flow Cytometry:

    • Trypsinize and harvest the cells, then resuspend them in FACS buffer (e.g., PBS with 1% FBS).

    • Analyze the cells using a flow cytometer, gating on the live cell population.

    • Quantify both the percentage of GFP-positive cells (transfection efficiency) and the mean fluorescence intensity (level of gene expression).[18]

G Polyplex Cationic Polymer + Negatively Charged DNA (Electrostatic Interaction) Nanoparticle Positively Charged Polyplex Nanoparticle Polyplex->Nanoparticle Condensation Cell Cell Membrane (Negatively Charged) Nanoparticle->Cell Adsorption Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Protonation of Amines (Proton Sponge Effect) Endosome->Protonation Rupture Endosomal Rupture (Osmotic Swelling) Protonation->Rupture Release DNA Release into Cytoplasm Rupture->Release Nucleus Nucleus Release->Nucleus Nuclear Import Transcription Transcription & Translation Nucleus->Transcription Protein Therapeutic Protein Expression Transcription->Protein

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Diallylmethylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the precise monitoring of reaction components is not merely a procedural step but the cornerstone of process optimization, yield calculation, and safety. This guide offers a comprehensive comparison of modern analytical techniques for the quantitative analysis of diallylmethylamine (DAMA), a common tertiary amine building block, directly within a complex reaction mixture. We will dissect the fundamental principles of each method, present field-proven protocols, and provide the causal reasoning behind critical experimental choices, empowering you to select and implement the most robust methodology for your laboratory's needs.

The Analytical Imperative: Contextualizing this compound Quantification

This compound is a reactive intermediate whose concentration profile over time provides a direct window into reaction kinetics. Inaccurate quantification can lead to erroneous kinetic models, suboptimal process parameters, and an incorrect assessment of product purity and yield. The challenge lies in selecting a method that is not only accurate and precise but also selective enough to distinguish DAMA from starting materials, byproducts, and the final product, often within a complex matrix. This guide will compare the three most powerful and commonly employed techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Comparative Analysis of Quantitative Methodologies

The optimal analytical choice is dictated by a balance of required sensitivity, sample throughput, matrix complexity, and available instrumentation. Here, we provide an in-depth look at each technique.

Gas Chromatography (GC): The Volatility Workhorse

Given its boiling point of 111 °C, this compound is an ideal candidate for Gas Chromatography.[1] GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column, making it a highly efficient and robust method for this application.

Expertise & Causality: A primary challenge in analyzing amines by GC is their basicity, which can lead to interaction with acidic silanol groups on standard silica-based columns, resulting in poor peak shape (tailing) and inaccurate integration.[2] To mitigate this, the protocol specifies a base-deactivated column, such as a DB-CAM or a similar wax-type phase, which is specifically treated to minimize these secondary interactions, ensuring symmetrical peaks and reliable quantification.[3][4][5]

Trustworthiness through Internal Standards: The protocol's integrity is anchored by the use of an internal standard (IS). An IS is a stable, non-reactive compound added in a constant, known concentration to every sample and standard. It co-elutes with the analyte and corrects for variations in injection volume, detector response, and sample workup, thereby providing a self-validating system for every run.[6] The ratio of the analyte's response to the IS response is used for quantification, dramatically improving precision and accuracy.

Experimental Protocol: GC-FID for DAMA Quantification

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-CAM (30 m x 0.53 mm x 1.0 µm) or equivalent base-deactivated polyethylene glycol stationary phase.

  • Reagents: this compound (analytical standard), a suitable internal standard (e.g., nonane or decane, ensuring it doesn't co-elute with other reaction components), and a high-purity solvent (e.g., dichloromethane or ethyl acetate).

Step-by-Step Procedure:

  • Preparation of Solutions:

    • Internal Standard (IS) Stock: Accurately prepare a 10 mg/mL solution of the chosen internal standard in the selected solvent.

    • Calibration Standards: Create a series of five calibration standards by accurately weighing DAMA (e.g., 1, 2, 5, 10, and 20 mg) into separate 10 mL volumetric flasks. To each flask, add 1 mL of the IS stock solution and dilute to the mark with the solvent. This creates standards with a constant IS concentration and varying DAMA concentrations.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add 1 mL of the IS stock solution and dilute to the mark with the solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: 80 °C (hold 2 min), ramp at 15 °C/min to 220 °C (hold 3 min).

    • Carrier Gas (Helium): 2 mL/min constant flow.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis:

    • For each calibration standard, calculate the Response Factor (RF) ratio: (AreaDAMA / AreaIS).

    • Plot a calibration curve of the RF ratio (y-axis) versus the concentration ratio (Conc.DAMA / Conc.IS) (x-axis). The linearity (R² > 0.998) validates the method's accuracy across the concentration range.

    • For the reaction mixture sample, calculate the RF ratio from the chromatogram and use the calibration curve's equation to determine the concentration ratio.

    • From this, calculate the concentration and, ultimately, the mass of DAMA in the original reaction sample.

GC-FID Analysis Workflow

cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Quantification prep_is Prepare Internal Standard (IS) Stock prep_cal Prepare Calibration Standards (DAMA + IS) prep_is->prep_cal prep_sample Prepare Reaction Sample (Aliquot + IS) prep_is->prep_sample inject Inject into GC prep_cal->inject prep_sample->inject separate Separate on Base-Deactivated Column inject->separate detect Detect by FID separate->detect integrate Integrate Peak Areas (DAMA & IS) detect->integrate calibrate Generate Calibration Curve (Response Ratio vs. Conc. Ratio) integrate->calibrate from Standards quantify Calculate DAMA Concentration integrate->quantify from Sample calibrate->quantify

Caption: Workflow for DAMA quantification by GC-FID with an internal standard.

High-Performance Liquid Chromatography (HPLC): The Versatility Option

HPLC is a powerful alternative, especially for less volatile or thermally unstable reaction mixtures. However, DAMA, like many simple aliphatic amines, lacks a UV-absorbing chromophore, making detection by standard HPLC-UV detectors impossible.[7]

Expertise & Causality: To overcome this limitation, two primary strategies exist:

  • Derivatization: The amine is chemically reacted with a labeling agent that imparts strong UV or fluorescence properties.[8][9][10] While effective, this adds a sample preparation step and requires careful optimization to ensure the reaction goes to completion. For tertiary amines like DAMA, common derivatizing agents (e.g., OPA, FMOC) are ineffective as they target primary/secondary amines.[8]

  • Alternative Detectors: A more direct approach is to use a universal detector that does not rely on chromophores, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[11]

  • Advanced Column Chemistry: Standard C18 columns offer poor retention for polar, basic compounds like DAMA. Mixed-mode columns, which possess both reversed-phase and ion-exchange properties, provide a robust mechanism for retaining and separating such analytes without derivatization.[7][11]

Our recommended protocol focuses on the most direct and modern approach: Mixed-Mode HPLC with ELSD/CAD detection.

Experimental Protocol: Mixed-Mode HPLC-ELSD for DAMA Quantification

  • Instrumentation: HPLC system with an ELSD or CAD.

  • Column: A mixed-mode column (e.g., Coresep 100 or Primesep 200).

  • Reagents: DAMA (analytical standard), HPLC-grade acetonitrile (ACN) and water, formic acid or ammonium formate.

Step-by-Step Procedure:

  • Preparation of Solutions: Prepare calibration standards and reaction mixture samples by dissolving accurately weighed amounts in the mobile phase. An internal standard can be used but is less critical if injection precision is high.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of 80% Acetonitrile, 20% Water, with 0.1% Formic Acid. (This must be optimized for the specific column and reaction mixture).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 SLM.

  • Data Analysis:

    • The ELSD response is not linear and typically requires a logarithmic transformation. Plot log(Peak Area) vs. log(Concentration) for the calibration standards.

    • Fit the data to a power function (y = mx^b) to create the calibration curve.

    • Determine the concentration of DAMA in the sample using its measured peak area and the calibration curve.

Logical Approach to HPLC Method Development for DAMA

cluster_retention Retention Challenge cluster_detection Detection Challenge problem Analytical Problem: DAMA is polar, basic, and non-UV active c18 Standard C18 Column: Poor Retention problem->c18 uv Standard UV Detector: No Signal problem->uv mm_col Solution: Mixed-Mode Column c18->mm_col solution Result: Robust & Direct Quantification Method mm_col->solution elsd Solution: ELSD / CAD Detector uv->elsd elsd->solution

Caption: Overcoming HPLC challenges for this compound analysis.

Quantitative NMR (qNMR): The Absolute Method

qNMR is a primary analytical technique that quantifies molecules without the need for an analyte-specific calibration curve.[12][13] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[14][15]

Expertise & Causality: The accuracy of qNMR is critically dependent on acquiring the spectrum in a way that allows for complete spin-lattice (T₁) relaxation for all signals being integrated. If the delay between successive pulses (the relaxation delay, D1) is too short, signals with longer T₁ relaxation times will be partially saturated, leading to underestimated integrals and inaccurate results. Therefore, setting D1 to at least 5 times the longest T₁ of any signal of interest (from both the analyte and the standard) is a non-negotiable parameter for ensuring valid quantification.

Trustworthiness through a Certified Standard: qNMR is a self-validating system when performed with a certified internal standard of known purity and mass. By comparing the integral of a unique DAMA signal (e.g., the N-CH₃ protons) to a unique signal from the standard, a direct molar ratio can be established, from which the absolute quantity of DAMA can be calculated with high precision.

Experimental Protocol: ¹H qNMR for DAMA Quantification

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Reagents: Certified quantitative internal standard (e.g., maleic acid or dimethyl sulfone), deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of a certified internal standard into a vial.

    • Accurately weigh ~50-100 mg of the reaction mixture into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent.

    • Vortex thoroughly and transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Parameters: Set the relaxation delay (D1) to ≥ 30 seconds to ensure full relaxation. Acquire at least 16 scans for good signal-to-noise.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Select a well-resolved signal for DAMA (e.g., the N-CH₃ singlet) and a well-resolved signal for the internal standard.

    • Integrate both signals accurately.

    • Calculate the mass of DAMA using the following formula:

      MassDAMA = ( IDAMA / NDAMA ) × ( NIS / IIS ) × ( MWDAMA / MWIS ) × MassIS

      Where: I = Integral Area, N = Number of protons for the signal, MW = Molecular Weight.

Method Performance Comparison

ParameterGas Chromatography (GC-FID)HPLC (Mixed-Mode/ELSD)Quantitative NMR (qNMR)
Principle Volatility-based separationPolarity/Ion-exchange separationMolar proportionality of signal area
Selectivity High (Chromatographic)High (Chromatographic)Very High (Chemical Shift)
Sensitivity High (ppm to low %)Moderate (ppm to %)Low (Typically >0.1 wt%)
Sample Throughput HighModerateLow
Calibration Required (Internal/External Std.)Required (Non-linear curve)Not required for analyte (Primary method)
Matrix Effects Non-volatile matrix can be an issueMore tolerant to complex matricesGenerally low, but signal overlap can occur
Ease of Use ModerateModerateRequires specialized expertise
Best For Routine analysis, process controlComplex/non-volatile mixturesPurity assessment, reference method

Concluding Recommendations

The choice of analytical method for quantifying this compound is a strategic decision based on the specific analytical objective.

  • For routine process monitoring and high-throughput screening where the reaction matrix is relatively simple and volatile, GC-FID is the undisputed method of choice due to its speed, sensitivity, and robustness.

  • When faced with complex, non-volatile, or thermally sensitive reaction mixtures , Mixed-Mode HPLC with ELSD or CAD offers a versatile and direct solution that avoids the complexities of derivatization.

  • For primary purity assignments, validation of reference standards, or when a definitive, calibration-free result is required , qNMR stands as the authoritative method, providing unparalleled accuracy and structural confirmation simultaneously.

By understanding the fundamental causality behind the operational parameters of each technique, the modern scientist can move beyond simply following a protocol to intelligently developing and validating robust analytical methods that generate trustworthy and accurate data.

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Płotka-Wasylka, J., et al. (2016). A non-exhaustive list of derivatization reagents used in amine analysis. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books.
  • Supap, T. (n.d.). Internal Calibration Standard Curve for Amine Concentration Determination. Retrieved from [Link]

  • Gherghel, A., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Retrieved from [Link]

  • von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. RPTU. Retrieved from [Link]

  • Chromatography Forum. (2019). Internal Standard for amine analysis. Retrieved from [Link]

  • Maschmeyer, T., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Lee, C. (2007). Method of analysis of amine by mass spectrometry. Google Patents.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

  • Lundstrom, R. C., & Racicot, L. D. (1983). Gas chromatographic determination of dimethylamine and trimethylamine in seafoods. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]

  • Toba, M., & Horvath, C. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Kadiyala, R. V. S. N., et al. (2013). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. PMC - NIH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Retrieved from [Link]

  • Kadiyala, R. V. S. N., et al. (2013). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]

  • Salthammer, T., et al. (2008). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Disposal of Diallylmethylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, a comprehensive understanding of the proper disposal procedures for specialized reagents like diallylmethylamine is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond mere instruction to elucidate the scientific rationale behind each recommendation. Our aim is to empower you with the knowledge to manage this chemical confidently and safely, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding this compound

This compound ((CH₂=CHCH₂)₂NCH₃) is a versatile building block in organic synthesis. However, its utility is matched by a significant hazard profile that demands careful consideration. It is a highly flammable liquid and vapor, corrosive to skin and eyes, and toxic if swallowed, in contact with skin, or inhaled.[1] A thorough risk assessment is the foundational step before any handling or disposal operations are initiated.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionSource
Flammable Liquid Category 2; Highly flammable liquid and vapor with a flash point of 7.2 °C (45.0 °F).
Skin Corrosion Category 1B; Causes severe skin burns and eye damage.
Acute Toxicity Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]

The causality behind these hazards lies in the chemical's structure: the amine group contributes to its corrosive nature, while the allyl groups confer high reactivity and volatility, leading to its flammability.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the significant hazards of this compound, the selection and use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory when handling this chemical, including during disposal procedures.[2]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile, that have been inspected for integrity before use.[3] Always use proper glove removal technique to avoid skin contact.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[2]

  • Skin and Body Protection: A fully-buttoned laboratory coat is required. For larger quantities or in situations with a higher risk of splashing, chemical-resistant aprons and sleeves should be worn.[3]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] In the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[3]

Spill Management: Immediate and Controlled Response

In the event of a this compound spill, a swift and well-rehearsed response is crucial to mitigate exposure and prevent further contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (for residual amounts): Due to its corrosive nature, a neutralization step for the residue after the bulk of the spill has been absorbed is recommended. Cautiously apply a dilute solution of a weak acid (e.g., 5% acetic acid) to the affected area. Caution: This reaction can generate heat and fumes; proceed with care.

  • Collect and Package: Carefully collect the absorbent material and any contaminated debris into a designated, sealable, and properly labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Dispose: The sealed container with the spill cleanup materials must be disposed of as hazardous waste.

Waste Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[2] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber, performed by a licensed professional waste disposal service.

Workflow for this compound Waste Management

Diallylmethylamine_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Disposal gen This compound Waste Generated collect Collect in a designated, compatible, and sealed hazardous waste container. gen->collect Segregate from incompatible wastes label_waste Label container with 'Hazardous Waste' and full chemical name. collect->label_waste store Store in a cool, dry, well-ventilated area away from incompatible materials. label_waste->store request Submit a chemical waste pickup request to EHS. store->request When container is full or no longer in use transport Licensed waste disposal service transports waste. request->transport incinerate Incineration at a licensed facility. transport->incinerate

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Protocol for Waste Collection and Storage:

  • Container Selection:

    • Use a container that is compatible with this compound. The original container or a clean, empty container made of a similar material is often a good choice.[5]

    • Ensure the container has a secure, tight-fitting lid to prevent leakage and the escape of flammable vapors.[5]

    • Do not use containers that may have held incompatible materials. This compound is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[4]

  • Waste Segregation:

    • Collect this compound waste separately from other chemical waste streams to avoid potentially violent reactions.[2]

    • Never mix this compound waste with aqueous waste or other chemicals unless it is part of a specific, approved neutralization procedure.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[5]

    • Include the approximate concentration if it is in a solution.

    • Maintain a running log of the waste added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][4]

    • The storage area should be away from sources of ignition, heat, sparks, and open flames.[1]

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

    • Provide a complete and accurate description of the waste to the disposal company.[2]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a multi-faceted process that begins with a thorough understanding of its hazards and culminates in its final destruction by a licensed professional. By adhering to the detailed procedures outlined in this guide, from the meticulous use of PPE to the systematic collection and storage of waste, laboratory professionals can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment. This commitment to responsible chemical management is fundamental to the integrity of our scientific endeavors.

References

  • Chem Service. (2015). SAFETY DATA SHEET: Diallylamine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Methylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling Diallylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of science, the safe handling of reactive chemical intermediates is paramount. Diallylmethylamine, a versatile tertiary amine used in the synthesis of various polymers and quaternary ammonium compounds, requires meticulous attention to safety protocols due to its hazardous properties.[1] This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Why Specific PPE is Non-Negotiable

This compound presents a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. It is not merely a checklist item but a critical barrier between the researcher and potential harm. The primary dangers are:

  • High Flammability: this compound is a highly flammable liquid and vapor, with a low flash point of approximately 7.2 °C (45.0 °F).[2] This means it can easily ignite at room temperature when exposed to sparks, open flames, or even static discharge.[3]

  • Severe Corrosivity: The compound is classified as causing severe skin burns and eye damage.[3][4] Contact with skin or eyes can lead to serious, irreversible tissue damage.

  • Toxicity: this compound is harmful if swallowed, in contact with skin, or inhaled.[4][5][6] Inhalation of vapors or mists can cause respiratory irritation.

A failure to appreciate these risks can lead to serious laboratory accidents. Therefore, the selection of PPE is not a matter of preference but a direct response to the specific chemical threats posed by this compound.

Core PPE Ensemble for this compound

The following table outlines the essential PPE for handling this compound, with detailed explanations of the rationale behind each choice.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Protects against skin burns and absorption. The choice of material should be based on the specific solvent used, if any, and the duration of the task. Always check the glove manufacturer's compatibility chart.
Eye and Face Protection Chemical splash goggles and a face shield.Provides a robust barrier against splashes of the corrosive liquid. A face shield offers an additional layer of protection for the entire face.[2]
Body Protection Flame-resistant lab coat and chemical-resistant apron.A flame-resistant lab coat mitigates the risk of fire, while a chemical-resistant apron provides an additional barrier against spills and splashes of the corrosive material.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Essential when working outside of a certified chemical fume hood or when there is a risk of inhaling vapors. The specific cartridge type should be selected based on the potential concentration of airborne this compound.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and potential chemical exposure.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself. This systematic approach minimizes the risk of cross-contamination and exposure.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Body Protection: Put on the flame-resistant lab coat, ensuring it is fully buttoned. If a chemical-resistant apron is required, secure it over the lab coat.

  • Respiratory Protection: If required, perform a fit check on your respirator. Ensure a proper seal.

  • Eye and Face Protection: Put on the chemical splash goggles, followed by the face shield.

  • Hand Protection: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE: Preventing Contamination
  • Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Face and Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps.

  • Body Protection: Unbutton the lab coat and remove it by turning it inside out to contain any potential contaminants. Do the same for the chemical-resistant apron.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Lifecycle Approach to Safety

The responsibility for safety extends beyond the immediate handling of this compound to its storage and disposal.

Storage
  • Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]

  • Keep the container tightly closed.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[3][7]

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

  • Do not dispose of this compound down the drain.

  • Contaminated PPE, such as gloves and aprons, should be disposed of as hazardous waste.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned procedure involving this compound.

PPE_Decision_Process PPE Selection for this compound Handling start Start: Planning to handle This compound procedure Define the procedure: - Small scale (<10 mL) in fume hood? - Large scale or outside hood? - Potential for splashing? start->procedure small_scale Small Scale / In Hood: - Lab coat - Goggles - Gloves procedure->small_scale Yes large_scale Large Scale / Outside Hood: - Flame-resistant lab coat - Chemical splash goggles - Face shield - Chemical-resistant gloves - NIOSH-approved respirator procedure->large_scale No end Proceed with experiment small_scale->end splash_potential Add Chemical-Resistant Apron large_scale->splash_potential Splash potential? large_scale->end splash_potential->end

Caption: Decision tree for selecting appropriate PPE when handling this compound.

By internalizing the principles and protocols outlined in this guide, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal well-being are held in the highest regard.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem Service. (2015, January 15). SAFETY DATA SHEET: Diallylamine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.